molecular formula C30H33Cl2F6N7O2 B10825905 SLV-317 CAS No. 393183-40-9

SLV-317

货号: B10825905
CAS 编号: 393183-40-9
分子量: 708.5 g/mol
InChI 键: QBQHUKKLUVZUBC-MQWQBNKOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SLV-317 is a useful research compound. Its molecular formula is C30H33Cl2F6N7O2 and its molecular weight is 708.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

393183-40-9

分子式

C30H33Cl2F6N7O2

分子量

708.5 g/mol

IUPAC 名称

[3,5-bis(trifluoromethyl)phenyl]-[(2R)-2-(1H-indol-3-ylmethyl)-4-[[5-(morpholin-4-ylmethyl)-2H-triazol-4-yl]methyl]piperazin-1-yl]methanone;dihydrochloride

InChI

InChI=1S/C30H31F6N7O2.2ClH/c31-29(32,33)21-11-19(12-22(14-21)30(34,35)36)28(44)43-6-5-42(16-23(43)13-20-15-37-25-4-2-1-3-24(20)25)18-27-26(38-40-39-27)17-41-7-9-45-10-8-41;;/h1-4,11-12,14-15,23,37H,5-10,13,16-18H2,(H,38,39,40);2*1H/t23-;;/m1../s1

InChI 键

QBQHUKKLUVZUBC-MQWQBNKOSA-N

手性 SMILES

C1CN([C@@H](CN1CC2=NNN=C2CN3CCOCC3)CC4=CNC5=CC=CC=C54)C(=O)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F.Cl.Cl

规范 SMILES

C1CN(C(CN1CC2=NNN=C2CN3CCOCC3)CC4=CNC5=CC=CC=C54)C(=O)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F.Cl.Cl

产品来源

United States

Foundational & Exploratory

SLV-317 Mechanism of Action: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Core Tenet: Selective Antagonism of the Neurokinin-1 Receptor

SLV-317 is a potent and selective, orally active antagonist of the neurokinin-1 (NK-1) receptor. Its mechanism of action is centered on the competitive inhibition of Substance P (SP), the endogenous ligand with the highest affinity for the NK-1 receptor. By blocking the binding of SP, this compound effectively mitigates the downstream physiological effects mediated by this signaling pathway, which are implicated in emesis, pain transmission, and neurogenic inflammation.

Molecular Target: The Neurokinin-1 Receptor

The NK-1 receptor is a G-protein coupled receptor (GPCR) belonging to the tachykinin receptor subfamily. Upon binding of its agonist, Substance P, the NK-1 receptor undergoes a conformational change, leading to the activation of the Gq/11 family of G-proteins. This initiates a downstream signaling cascade that is central to the physiological effects of Substance P.

Pharmacodynamics of this compound

The primary pharmacodynamic effect of this compound is the functional antagonism of Substance P-induced effects. This has been demonstrated in human clinical trials through the inhibition of SP-induced venodilation.

Clinical Efficacy in Healthy Volunteers

A randomized, double-blind, placebo-controlled crossover study involving 19 healthy male volunteers demonstrated the significant in vivo antagonistic effects of a single 250 mg oral dose of this compound. The key findings from this study are summarized in the tables below.[1][2]

Table 1: Pharmacokinetic Profile of a Single 250 mg Oral Dose of this compound [1][2]

ParameterMean Value (± SEM)
Peak Plasma Concentration (Cmax)77 ± 9 ng/mL
Time to Peak Plasma Concentration (Tmax)47 ± 3 min
Half-life (t½)9.9 ± 1.6 h

Table 2: Pharmacodynamic Effects of a Single 250 mg Oral Dose of this compound on Substance P-Induced Venodilation [1][2]

ParameterThis compoundPlacebop-value
Mean Venodilation before treatment56 ± 8%49 ± 6%0.91
Maximum Antagonizing Effect95 ± 8%-< 0.001
Time to Maximum Effect1.47 ± 0.24 h--
Mean Area Under the Effect Curve (AUEC)278 ± 67% h⁻¹49 ± 12% h⁻¹< 0.001

Signaling Pathway Interruption by this compound

This compound exerts its pharmacological effect by interrupting the canonical NK-1 receptor signaling pathway. The binding of this compound to the NK-1 receptor prevents the G-protein coupling and subsequent activation of downstream effectors that would normally occur upon Substance P binding.

SLV317_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK-1 Receptor NK-1 Receptor Substance P->NK-1 Receptor Binds and Activates This compound This compound This compound->NK-1 Receptor Binds and Inhibits Gq/11 Gq/11 NK-1 Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Stimulates PKC Activation PKC Activation DAG->PKC Activation Activates Physiological Effects Physiological Effects Ca2+ Release->Physiological Effects PKC Activation->Physiological Effects

Figure 1: this compound Mechanism of Action at the NK-1 Receptor.

Experimental Protocols

The primary method for assessing the in vivo efficacy of this compound in humans is the dorsal hand vein compliance technique.

Dorsal Hand Vein Compliance Technique

This technique measures changes in the diameter of a dorsal hand vein in response to vasoactive substances. It serves as a surrogate model for the peripheral effects of NK-1 receptor stimulation and antagonism.

Methodology Overview:

  • Subject Preparation: Healthy volunteers are placed in a supine position. A dorsal hand vein is selected for the study.

  • Catheterization: A small-gauge needle or catheter is inserted into the selected vein for the local infusion of study drugs.

  • Venoconstriction: To establish a stable baseline of venous tone, a venoconstrictor agent, such as phenylephrine, is infused.

  • Substance P Infusion: Substance P is then co-infused intermittently to induce venodilation. The infusions are spaced apart to prevent tachyphylaxis (tolerance).[3]

  • Compliance Measurement: The change in venous diameter (compliance) is measured continuously. This can be achieved using a linear variable differential transformer (LVDT) which provides a direct and continuous recording of venous compliance.[4][5]

  • Drug Administration: this compound or placebo is administered orally.

  • Post-Dose Assessment: The pharmacodynamic assessments of Substance P-induced venodilation are repeated at various time points post-dose to determine the antagonistic effect of this compound.[3]

  • Pharmacokinetic Sampling: Venous blood samples are collected at predefined intervals to determine the plasma concentration of this compound and correlate it with its pharmacodynamic effects.[3]

Experimental_Workflow cluster_preparation Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis A Subject Enrollment and Baseline Measurements B Dorsal Hand Vein Catheterization A->B C Infusion of Phenylephrine (Venoconstriction) B->C D Intermittent Infusion of Substance P (Venodilation) C->D E Measurement of Venous Compliance D->E F Oral Administration of this compound or Placebo E->F G Repeat Substance P Infusion and Compliance Measurement Post-Dose F->G I Correlation of this compound Plasma Concentration with Inhibition of Venodilation G->I H Pharmacokinetic Blood Sampling H->I

Figure 2: Experimental Workflow for the Dorsal Hand Vein Compliance Study.

References

An In-depth Technical Guide to SLV-317: A Neurokinin-1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SLV-317 is a potent and highly selective, orally active antagonist of the neurokinin-1 (NK-1) receptor.[1][2] The NK-1 receptor is the primary receptor for Substance P, a neuropeptide involved in a variety of physiological and pathological processes, including pain transmission, inflammation, and smooth muscle contraction. By blocking the action of Substance P at the NK-1 receptor, this compound has been investigated for its therapeutic potential in conditions characterized by visceral hypersensitivity and inflammation, such as inflammatory bowel disease and irritable bowel syndrome.[1] This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, its mechanism of action, and the experimental protocols used in its evaluation.

Core Compound Information

PropertyValueReference
Compound Name This compound[1][2][3]
Alternative Names Not specified in available literature
Drug Class Neurokinin-1 (NK-1) Receptor Antagonist[1][2]
Mechanism of Action Blocks the binding of Substance P to the NK-1 receptor, thereby inhibiting its downstream signaling effects.[1]

Preclinical Data

In Vivo Efficacy

In a preclinical model of visceral pain, this compound demonstrated significant efficacy in reducing visceral hypersensitivity.

Animal ModelEndpointResultReference
RatVisceral hypersensitivity to colonic distension70% maximal inhibition[1]

Clinical Data

A clinical study in healthy male volunteers has provided key pharmacokinetic and pharmacodynamic insights into the activity of this compound in humans.

Pharmacokinetics

Following a single oral dose of 250 mg administered as a solution, this compound exhibited the following pharmacokinetic profile:

ParameterMean Value (± SEM)Reference
Peak Plasma Concentration (Cmax) 77 ± 9 ng/mL[1][3]
Time to Peak Plasma Concentration (Tmax) 47 ± 3 min[1][3]
Half-life (t1/2) 9.9 ± 1.6 h[1][3]
Pharmacodynamics

The pharmacodynamic effect of this compound was assessed by its ability to antagonize Substance P-induced venodilation in the dorsal hand vein.

ParameterResultReference
Effect on Substance P-induced Venodilation Substantial inhibition[1][3]
Maximum Antagonizing Effect 95 ± 8%[1][3]
Time to Maximum Effect 1.47 ± 0.24 h[1][3]
Area Under the Effect Curve (vs. Placebo) Significantly higher (p < 0.001)[1][3]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by competitively blocking the Neurokinin-1 (NK-1) receptor, thereby preventing the binding of its endogenous ligand, Substance P. The NK-1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by Substance P, initiates a cascade of intracellular signaling events.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK-1 Receptor NK-1 Receptor Substance P->NK-1 Receptor Binds & Activates This compound This compound This compound->NK-1 Receptor Blocks Gq/11 Gq/11 NK-1 Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces PKC Activation PKC Activation DAG->PKC Activation Induces Downstream Effects Downstream Effects Ca2+ Release->Downstream Effects PKC Activation->Downstream Effects Physiological Response Physiological Response Downstream Effects->Physiological Response Experimental_Workflow cluster_preparation Preparation cluster_baseline Baseline Measurement cluster_intervention Intervention cluster_postdose Post-Dose Measurement Subject Prep Subject Prep Cannulation Cannulation Subject Prep->Cannulation Vein Pre-constriction Vein Pre-constriction Cannulation->Vein Pre-constriction Substance P Challenge 1 Substance P Challenge 1 Vein Pre-constriction->Substance P Challenge 1 Oral this compound/Placebo Oral this compound/Placebo Substance P Challenge 1->Oral this compound/Placebo Substance P Challenge 2+ Substance P Challenge 2+ Oral this compound/Placebo->Substance P Challenge 2+ Pharmacokinetic Sampling Pharmacokinetic Sampling Oral this compound/Placebo->Pharmacokinetic Sampling Data Analysis Data Analysis Substance P Challenge 2+->Data Analysis Pharmacokinetic Sampling->Data Analysis

References

An In-Depth Technical Guide to SLV-317, a Neurokinin-1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SLV-317 is a potent and selective, orally active antagonist of the neurokinin-1 (NK-1) receptor. The NK-1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, and emesis. Preclinical and clinical investigations have demonstrated the potential of this compound in modulating these pathways, suggesting its therapeutic utility in conditions such as visceral pain and inflammatory bowel disease. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, detailed experimental protocols for key studies, and a visualization of the underlying signaling pathways.

Introduction

The neurokinin-1 (NK-1) receptor, a G-protein coupled receptor (GPCR), and its endogenous ligand, Substance P, are key players in neurogenic inflammation and pain signaling pathways.[1] Antagonism of the NK-1 receptor presents a promising therapeutic strategy for a range of disorders. This compound, chemically identified as 3 - [((2R) -1- [3,5 - bis(trifluoromethyl)benzoyl] -4 -{[5-(morpholinomethyl)-2H-1,2,3-triazol-4 yl]methyl} piperazinyl)methyl]-1H-indole dihydrochloride, is a novel antagonist developed to target this receptor.[1] This document synthesizes the current knowledge on this compound, with a focus on its pharmacological properties and the methodologies used to elucidate them.

In Vitro Pharmacology

While specific binding affinity (Ki) and functional antagonist potency (IC50) values for this compound are not publicly available in the reviewed literature, it is characterized as a potent and highly selective NK-1 receptor antagonist based on in vitro and in vivo studies.[1]

Preclinical Pharmacology

Preclinical studies have highlighted the efficacy of this compound in animal models of visceral hypersensitivity and intestinal inflammation.

Visceral Hypersensitivity in Rats

In a rat model of visceral hypersensitivity induced by colorectal distension, this compound demonstrated a maximal inhibition of the visceral pain response by 70%.[1]

TNBS-Induced Ileitis in Guinea Pigs

In a guinea pig model of trinitrobenzenesulphonic acid (TNBS)-induced ileitis, a model for inflammatory bowel disease, orally administered this compound was found to significantly reduce various parameters of inflammation.[1]

Clinical Pharmacology

A randomized, double-blind, placebo-controlled cross-over study was conducted in healthy male volunteers to investigate the pharmacokinetics and pharmacodynamics of a single oral dose of this compound.[2]

Pharmacokinetics

Following oral administration of a 250 mg dose, this compound exhibited the following pharmacokinetic profile:

ParameterValue (Mean ± SEM)
Maximum Plasma Concentration (Cmax) 77 ± 9 ng/mL
Time to Maximum Plasma Concentration (Tmax) 47 ± 3 min
Half-life (t1/2) 9.9 ± 1.6 h
Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers.[2]
Pharmacodynamics

The pharmacodynamic effect of this compound was assessed by its ability to antagonize Substance P-induced venodilation in the dorsal hand vein.

ParameterValue (Mean ± SEM)
Maximum Antagonizing Effect 95 ± 8%
Time to Maximum Effect 1.47 ± 0.24 h
Table 2: Pharmacodynamic Parameters of this compound in Healthy Volunteers.[2]

Experimental Protocols

Visceral Hypersensitivity (Rat Colorectal Distension Model) - General Protocol

This protocol is a generalized representation based on standard methods, as the specific protocol for this compound was not detailed in the available literature.

  • Animal Preparation: Male Sprague-Dawley rats are fasted overnight with free access to water.

  • Balloon Insertion: A latex balloon catheter is inserted intra-rectally and positioned in the descending colon.

  • Adaptation Period: Animals are allowed to adapt to the restraint for a set period.

  • Colorectal Distension (CRD): The balloon is incrementally inflated to various pressures to elicit a visceromotor response (abdominal muscle contraction).

  • Drug Administration: this compound or vehicle is administered orally at a predetermined time before CRD.

  • Response Measurement: The pressure threshold for the visceromotor response is recorded as a measure of visceral sensitivity.

TNBS-Induced Ileitis (Guinea Pig Model) - General Protocol

This protocol is a generalized representation, as the specific protocol for this compound was not detailed in the available literature.

  • Induction of Ileitis: Under anesthesia, a solution of TNBS in ethanol (B145695) is instilled into the ileum of guinea pigs.

  • Drug Administration: this compound or vehicle is administered orally for a specified number of days post-TNBS instillation.

  • Assessment of Inflammation: At the end of the treatment period, a segment of the ileum is excised.

  • Macroscopic Scoring: The tissue is scored for visible signs of inflammation, such as ulceration and thickening.

  • Histological Analysis: Tissue samples are processed for histological examination to assess inflammatory cell infiltration and mucosal damage.

  • Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration, is quantified from tissue homogenates.

Dorsal Hand Vein Compliance Technique (Human)

This technique was employed to assess the in vivo antagonism of the NK-1 receptor by this compound.[2]

  • Catheter Placement: Two intravenous catheters are inserted in a dorsal hand vein in a retrograde direction.

  • Vein Diameter Measurement: A linear variable differential transformer is used to continuously measure changes in vein diameter.

  • Pre-constriction: The vein is pre-constricted by a continuous infusion of phenylephrine (B352888) through the distal catheter.

  • Substance P Infusion: Substance P is infused through the proximal catheter to induce venodilation.

  • Drug Administration: A single oral dose of this compound (250 mg) or placebo is administered.

  • Post-dose Measurement: Substance P-induced venodilation is measured at multiple time points after drug administration to determine the antagonizing effect.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Neurokinin-1 Receptor Signaling Pathway

NK1_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Effects SP Substance P NK1R NK-1 Receptor SP->NK1R Binds Gq11 Gq/11 NK1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_Response Physiological Response (Pain, Inflammation) PKC->Physiological_Response Ca Ca2+ Ca->PKC Co-activates ER->Ca Releases SLV317 This compound SLV317->NK1R Antagonizes

Caption: Simplified NK-1 receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow for Dorsal Hand Vein Compliance Technique

Hand_Vein_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis P1 Insert two IV catheters in dorsal hand vein P2 Position linear variable differential transformer P1->P2 A1 Start continuous infusion of Phenylephrine (Pre-constriction) P2->A1 A2 Infuse Substance P to induce venodilation A1->A2 A3 Administer single oral dose of this compound (250mg) or Placebo A2->A3 A4 Measure Substance P-induced venodilation at multiple time points post-dose A3->A4 R1 Calculate percentage antagonism of venodilation A4->R1

Caption: Experimental workflow for the dorsal hand vein compliance technique.

Conclusion

This compound is a potent, orally active NK-1 receptor antagonist with demonstrated efficacy in preclinical models of visceral pain and inflammation, and confirmed target engagement in humans. The data summarized in this guide underscore the therapeutic potential of this compound. Further research, particularly the public dissemination of in vitro binding and functional data, would provide a more complete pharmacological profile. The detailed experimental methodologies and visual representations provided herein are intended to serve as a valuable resource for researchers and professionals in the field of drug development.

References

SLV-317 and Substance P: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Scientists

Abstract

SLV-317 is an orally active, potent, and highly selective antagonist of the neurokinin-1 (NK-1) receptor. Its primary mechanism of action involves the competitive inhibition of Substance P (SP), the natural ligand for the NK-1 receptor. Substance P, an undecapeptide of the tachykinin family, is a key mediator in numerous physiological and pathophysiological processes, including pain transmission, inflammation, and emesis. This technical guide provides a comprehensive overview of this compound, with a focus on its interaction with Substance P and the associated signaling pathways. The document is intended for researchers, scientists, and professionals involved in drug development, offering a consolidation of available clinical data, experimental methodologies, and a visualization of the underlying biological pathways.

Introduction to this compound and Substance P

Substance P is a neuropeptide that exerts its biological effects through binding to tachykinin receptors, with the highest affinity for the neurokinin-1 (NK-1) receptor.[1] The activation of the NK-1 receptor by Substance P is implicated in a variety of conditions, including chemotherapy-induced nausea and vomiting, inflammatory bowel disease (IBD), and pain.[1][2] this compound has been developed as a therapeutic agent to counteract the effects of Substance P by blocking its interaction with the NK-1 receptor.[1] Preclinical studies have suggested the potential of this compound in models of visceral hypersensitivity and inflammatory bowel disease.[1]

Quantitative Data

The following tables summarize the key quantitative data from a clinical study conducted on this compound in healthy male volunteers.[1][3]

Table 1: Pharmacokinetics of a Single Oral 250 mg Dose of this compound [1][3]

ParameterMean Value (± SEM)
Maximum Plasma Concentration (Cmax)77 ± 9 ng/mL
Time to Maximum Plasma Concentration (Tmax)47 ± 3 min
Half-life (t½)9.9 ± 1.6 h

Table 2: Pharmacodynamics of a Single Oral 250 mg Dose of this compound on Substance P-Induced Venodilation [1][3]

ParameterMean Value (± SEM)95% Confidence Interval
Maximum Antagonizing Effect (Emax)95 ± 8 %78, 111
Time to Maximum Antagonizing Effect1.47 ± 0.24 h0.96, 1.98
Area Under the Effect Curve (AUCe)278 ± 67 % h⁻¹198, 358

Experimental Protocols

Clinical Pharmacokinetic and Pharmacodynamic Study

A randomized, double-blind, placebo-controlled, cross-over study was conducted to evaluate the pharmacokinetics and pharmacodynamics of this compound.[3]

  • Participants: 19 healthy male volunteers.[3]

  • Intervention: A single oral dose of 250 mg of this compound or placebo.[3]

  • Pharmacokinetic Assessment: Blood samples were collected at various time points to determine the plasma concentrations of this compound.[3]

  • Pharmacodynamic Assessment (Hand Vein Compliance Method):

    • A dorsal hand vein was cannulated for drug infusion and pressure measurement.[4][5]

    • The hand was placed in a plethysmograph to measure changes in vein diameter.[4][5]

    • Veins were preconstricted with a continuous infusion of the alpha-1 agonist, phenylephrine.[3][4]

    • Substance P was infused locally to induce venodilation, and the extent of dilation was measured.[3][4]

    • The ability of this compound to inhibit this Substance P-induced venodilation was quantified over time.[3]

Preclinical Inflammatory Bowel Disease Model (General Overview)

While specific protocols for this compound are not publicly available, a common preclinical model for IBD, in which this compound has been evaluated, is the trinitrobenzenesulfonic acid (TNBS)-induced colitis model in guinea pigs.[1]

  • Induction of Colitis: A solution of TNBS in ethanol (B145695) is administered rectally to anesthetized animals.[6][7] This induces a transmural inflammation of the colon that mimics some aspects of human Crohn's disease.[6][8]

  • Evaluation Parameters: The severity of colitis is typically assessed by monitoring body weight, stool consistency, and the presence of blood in the feces.[8][9] Histological analysis of the colon is also performed to evaluate the extent of inflammation, ulceration, and tissue damage.[8][9]

  • Therapeutic Intervention: The efficacy of a test compound like this compound would be evaluated by administering it to the animals before or after the induction of colitis and comparing the disease parameters to a vehicle-treated control group.

Visualizations

Substance P / NK-1 Receptor Signaling Pathway

Substance_P_Signaling Substance P Substance P NK1R NK-1 Receptor Substance P->NK1R Gq Gq NK1R->Gq Activates Gs Gs NK1R->Gs Activates PLC PLC Gq->PLC Activates AC AC Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Produces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (from ER) IP3->Ca2 Releases PKC PKC DAG->PKC Activates MAPK MAPK Pathway PKC->MAPK Activates NFkB NF-κB MAPK->NFkB Activates Gene Gene Transcription (Inflammation, Proliferation) NFkB->Gene Promotes PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CREB->Gene Promotes

Caption: Substance P Signaling Pathway via the NK-1 Receptor.

Experimental Workflow for Clinical Pharmacodynamic Assessment

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_outcome Outcome Participant Healthy Volunteer Cannulation Dorsal Hand Vein Cannulation Participant->Cannulation Plethysmograph Hand in Plethysmograph Cannulation->Plethysmograph Preconstriction Phenylephrine Infusion (Vein Preconstriction) Plethysmograph->Preconstriction SP_Infusion Substance P Infusion (Venodilation) Preconstriction->SP_Infusion Measurement1 Measure Baseline Venodilation SP_Infusion->Measurement1 Drug_Admin Oral Administration (this compound or Placebo) Measurement1->Drug_Admin SP_Challenge Repeated Substance P Challenges Drug_Admin->SP_Challenge Measurement2 Measure Inhibition of Venodilation SP_Challenge->Measurement2 Analysis Pharmacodynamic Analysis (Emax, Tmax, AUCe) Measurement2->Analysis

Caption: Clinical Pharmacodynamic Assessment Workflow.

Mechanism of Action of this compound

This compound acts as a competitive antagonist at the NK-1 receptor.[1] By binding to the receptor, it prevents Substance P from binding and initiating the downstream signaling cascade depicted in the pathway diagram. This blockade of NK-1 receptor activation is the basis for its therapeutic potential in conditions driven by excessive Substance P activity.

Conclusion

This compound has demonstrated potent antagonism of Substance P-induced effects in a clinical setting. The available pharmacokinetic and pharmacodynamic data in humans provide a solid foundation for its further development. While detailed preclinical data on binding affinities and in vivo dose-response relationships are not extensively published, the compound's performance in a human model of NK-1 receptor activation is promising. Further research to fully elucidate its efficacy and safety in relevant patient populations is warranted. This technical guide consolidates the key available information to support ongoing and future research and development efforts in the field of NK-1 receptor antagonism.

References

SLV-317: A Technical Guide to its Interaction with the Neurokinin-1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SLV-317 is a potent and selective antagonist of the neurokinin-1 (NK-1) receptor, a G-protein coupled receptor (GPCR) that plays a significant role in pain transmission, inflammation, and emesis.[1] This technical guide provides a comprehensive overview of the interaction between this compound and its target receptor. It includes a summary of available quantitative data from in vivo human studies, a detailed experimental protocol, and a visualization of the NK-1 receptor signaling pathway. While preclinical in vitro studies have established this compound as a potent and highly selective NK-1 receptor antagonist, specific binding affinity values (Kᵢ or IC₅₀) are not publicly available in the cited literature.[1]

Core Target: The Neurokinin-1 (NK-1) Receptor

The primary molecular target of this compound is the neurokinin-1 (NK-1) receptor, also known as the tachykinin receptor 1 (TACR1). The endogenous ligand for this receptor is Substance P, an undecapeptide involved in a variety of physiological processes. As an antagonist, this compound competitively binds to the NK-1 receptor, thereby inhibiting the downstream signaling cascade initiated by Substance P.[1]

Quantitative Data

The following tables summarize the available quantitative data for this compound from a randomized, double-blind, placebo-controlled crossover study in healthy male volunteers who received a single oral dose of 250 mg.[1][2]

Table 1: Pharmacokinetic Properties of this compound [1][2]

ParameterValue (mean ± SEM)
Peak Plasma Concentration (Cₘₐₓ)77 ± 9 ng/mL
Time to Peak Plasma Concentration (Tₘₐₓ)47 ± 3 min
Elimination Half-life (t₁/₂)9.9 ± 1.6 h

Table 2: Pharmacodynamic Properties of this compound (Antagonism of Substance P-induced Venodilation) [1][2]

ParameterValue (mean ± SEM)
Maximum Antagonizing Effect (Eₘₐₓ)95 ± 8 %
Time to Maximum Effect (Tₘₐₓ)1.47 ± 0.24 h
Area Under the Effect Curve (AUCₑ)278 ± 67 % h⁻¹

Signaling Pathway

The binding of the endogenous agonist, Substance P, to the NK-1 receptor primarily initiates a signaling cascade through the Gαq subunit of its associated G-protein. This leads to the activation of phospholipase C (PLC), which subsequently cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses. This compound, as an antagonist, blocks the initiation of this cascade.

NK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK-1 Receptor SP->NK1R binds & activates SLV317 This compound SLV317->NK1R binds & inhibits Gq Gαq NK1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response Ca_release->Cellular_Response leads to PKC->Cellular_Response leads to

NK-1 Receptor Signaling Pathway

Experimental Protocols

In Vivo: Dorsal Hand Vein Compliance

This protocol was utilized to assess the pharmacodynamic effect of this compound on Substance P-induced venodilation in healthy male volunteers.[3]

Objective: To determine the effect of a single oral dose of this compound on Substance P-induced venodilation.

Methodology:

  • Subject Preparation: Healthy male volunteers are recruited for a double-blind, placebo-controlled, crossover study.

  • Vein Cannulation: A dorsal hand vein is cannulated for drug infusion and measurement of venous compliance.

  • Venoconstriction: Phenylephrine is infused to induce a stable state of venoconstriction.

  • Substance P Infusion: Substance P is co-infused intermittently to induce venodilation. Infusions are separated by 45-minute intervals to prevent tachyphylaxis.

  • Drug Administration: A single oral dose of 250 mg of this compound or a matching placebo is administered.

  • Pharmacodynamic Assessment: The venodilation response to Substance P is measured for up to 4.25 hours post-dose using the dorsal hand vein compliance technique.

  • Pharmacokinetic Sampling: Venous blood samples are collected for up to 24 hours post-dose to determine the plasma concentration of this compound.

  • Safety Monitoring: ECG, pulse rate, blood pressure, and standard clinical laboratory tests are monitored throughout the study.

Dorsal_Hand_Vein_Assay cluster_setup Experimental Setup cluster_procedure Assay Procedure cluster_data Data Collection A Recruit Healthy Male Volunteers B Cannulate Dorsal Hand Vein A->B C Induce Venoconstriction (Phenylephrine Infusion) B->C D Induce Venodilation (Intermittent Substance P Infusion) C->D E Administer Oral Dose (250 mg this compound or Placebo) D->E F Measure Venodilation Response (up to 4.25h post-dose) E->F H Pharmacokinetic Sampling (Blood Draws up to 24h) E->H I Safety Monitoring (ECG, BP, etc.) E->I G Pharmacodynamic Assessment (Hand Vein Compliance) F->G

References

SLV-317: A Technical Overview of a Peripheral Neurokinin-1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SLV-317 is a potent and highly selective neurokinin-1 (NK-1) receptor antagonist that has been investigated for its therapeutic potential in conditions involving neurogenic inflammation, such as inflammatory bowel disease (IBD). Developed by Solvay Pharmaceuticals, this compound acts primarily as a peripheral antagonist of the NK-1 receptor, thereby inhibiting the effects of substance P. This document provides an in-depth technical guide on the discovery, history, mechanism of action, and experimental data related to this compound, intended for researchers, scientists, and drug development professionals. While specific details regarding the initial discovery and a comprehensive development history of this compound by Solvay Pharmaceuticals are not extensively available in public literature, this guide consolidates the key scientific findings from preclinical and clinical research.

Mechanism of Action: Antagonism of the Neurokinin-1 Receptor

This compound exerts its pharmacological effects by competitively blocking the binding of substance P to the neurokinin-1 (NK-1) receptor. Substance P, an undecapeptide of the tachykinin family, is the natural agonist for the NK-1 receptor with the highest affinity.[1] The activation of NK-1 receptors by substance P is a key component in the transmission of pain signals, the induction of emesis, the promotion of neurogenic inflammation, and endothelium-dependent vasodilation.[1] In the gastrointestinal tract, substance P is involved in the transmission of afferent sensory signals and modulates neuromuscular function, leading to increased motility.[1]

By antagonizing the NK-1 receptor, this compound effectively mitigates the downstream signaling cascades initiated by substance P. This action is particularly relevant in pathological conditions characterized by excessive substance P release and NK-1 receptor activation, such as in inflammatory bowel disease and other inflammatory conditions.

Neurokinin-1 Receptor Signaling Pathway

The binding of substance P to the G-protein coupled NK-1 receptor initiates a cascade of intracellular events. The following diagram illustrates the simplified signaling pathway.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance_P Substance P NK1R NK-1 Receptor Substance_P->NK1R Binds G_Protein Gq/11 NK1R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream_Effects Downstream Effects (e.g., Neuronal Excitation, Inflammation) Ca_Release->Downstream_Effects PKC->Downstream_Effects SLV317 This compound (Antagonist) SLV317->NK1R Blocks

NK-1 Receptor Signaling Pathway and this compound Inhibition.

Preclinical Pharmacology

This compound has been characterized as a potent and highly selective NK-1 receptor antagonist in both in vitro and in vivo preclinical studies.[1] While specific quantitative data on its binding affinity (e.g., Ki or IC50 values) are not publicly available, its functional antagonistic properties have been demonstrated in various animal models.

In Vivo Efficacy in Animal Models

Visceral Hypersensitivity in Rats: In a rat model of visceral hypersensitivity, this compound demonstrated a maximal inhibition of visceral hypersensitivity to colonic distension of 70%.[1] This finding suggests its potential utility in treating visceral pain, a common symptom in functional bowel disorders.

Inflammatory Bowel Disease Model in Guinea Pigs: In a guinea pig model of trinitrobenzenesulphonic acid (TNBS)-induced ileitis, a well-established model for inflammatory bowel disease, oral administration of this compound was shown to significantly reduce various parameters of inflammation.[2] This indicates a direct anti-inflammatory effect in the gastrointestinal tract.

Gastrointestinal Transit and Antidiarrheal Activity: Preclinical studies have also revealed that this compound has weak but significant effects on gastrointestinal transit.[1] It was found to reduce fecal output in rats and exhibit antidiarrheal activity in both rats and mice.[2]

Experimental Protocol: TNBS-Induced Colitis

The trinitrobenzene sulfonic acid (TNBS)-induced colitis model is a widely used experimental model that mimics some aspects of human inflammatory bowel disease, particularly Crohn's disease. The following is a general protocol for this model:

  • Animal Model: Typically, male Wistar rats or specific mouse strains are used.

  • Induction of Colitis:

    • Animals are fasted overnight with free access to water.

    • Under light anesthesia, a catheter is inserted rectally.

    • A solution of TNBS dissolved in ethanol (B145695) (e.g., 50% ethanol) is administered intrarectally. Ethanol serves to break the mucosal barrier, allowing TNBS to haptenize colonic proteins and induce a cell-mediated immune response.

  • Treatment: this compound or vehicle is administered orally at predetermined doses and time points relative to TNBS administration.

  • Assessment of Colitis:

    • Clinical Scoring: Daily monitoring of body weight, stool consistency, and presence of blood in the stool.

    • Macroscopic Scoring: At the end of the experiment, the colon is excised, and the degree of inflammation, ulceration, and bowel wall thickening is scored.

    • Histological Analysis: Colonic tissue samples are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of inflammation, crypt damage, and cellular infiltration.

    • Biochemical Markers: Measurement of inflammatory markers such as myeloperoxidase (MPO) activity (an index of neutrophil infiltration) in the colonic tissue.

Clinical Pharmacology in Healthy Volunteers

A randomized, double-blind, placebo-controlled, cross-over study was conducted to investigate the pharmacokinetics and pharmacodynamics of this compound in healthy male volunteers.

Study Design and Methodology
  • Participants: 19 healthy male volunteers.

  • Treatment: A single oral dose of 250 mg this compound or placebo.

  • Pharmacokinetic Sampling: Blood samples were collected for analysis of this compound plasma concentrations up to 24 hours post-dose.

  • Pharmacodynamic Assessment: The inhibition of the venodilator response to substance P was evaluated using the dorsal hand vein compliance method. This technique involves pre-constricting the hand veins with phenylephrine, followed by local infusion of substance P to induce venodilation. The effect of this compound on this substance P-induced venodilation was measured.

The following diagram illustrates the experimental workflow of the clinical study.

Clinical_Study_Workflow cluster_study_design Study Design cluster_treatment_period Treatment Period 1 cluster_treatment_period2 Treatment Period 2 (Cross-Over) Recruitment Recruit 19 Healthy Male Volunteers Randomization Randomized, Double-Blind, Placebo-Controlled, Cross-Over Recruitment->Randomization Dosing1 Administer Single Oral Dose (250 mg this compound or Placebo) Randomization->Dosing1 PK_Sampling1 Pharmacokinetic Blood Sampling (up to 24h post-dose) Dosing1->PK_Sampling1 PD_Assessment1 Pharmacodynamic Assessment (Dorsal Hand Vein Compliance) Dosing1->PD_Assessment1 Washout Washout Period PK_Sampling1->Washout PD_Assessment1->Washout Dosing2 Administer Single Oral Dose (Placebo or 250 mg this compound) Washout->Dosing2 PK_Sampling2 Pharmacokinetic Blood Sampling (up to 24h post-dose) Dosing2->PK_Sampling2 PD_Assessment2 Pharmacodynamic Assessment (Dorsal Hand Vein Compliance) Dosing2->PD_Assessment2

Workflow of the Clinical Pharmacology Study of this compound.
Pharmacokinetic Results

The administration of a single 250 mg oral dose of this compound was well-tolerated and resulted in the following pharmacokinetic profile:

ParameterValue (Mean ± SEM)
Peak Plasma Concentration (Cmax) 77 ± 9 ng/mL
Time to Peak Plasma Concentration (Tmax) 47 ± 3 min
Half-life (t1/2) 9.9 ± 1.6 h
Data from Hesse et al., 2006[3]
Pharmacodynamic Results

This compound demonstrated a substantial and statistically significant inhibition of substance P-induced venodilation compared to placebo (P < 0.001).[1][3]

ParameterThis compoundPlacebo
Mean Venodilation before Dosing 56 ± 8%49 ± 6%
Maximum Antagonizing Effect (Emax) 95 ± 8%-
Time to Maximum Effect 1.47 ± 0.24 h-
Mean Area Under the Effect Curve (AUCe) 278 ± 67% h-149 ± 12% h-1
Data from Hesse et al., 2006[1][3]

These results confirm that this compound is an orally active and highly effective antagonist of substance P-induced effects in humans.[1][3]

Conclusion

This compound is a peripherally acting neurokinin-1 receptor antagonist with demonstrated efficacy in preclinical models of visceral hypersensitivity and inflammatory bowel disease. Clinical data in healthy volunteers have established its oral bioavailability and potent antagonism of substance P-induced effects in humans. While further clinical development information is not widely available, the existing data suggest that this compound held promise as a therapeutic agent for conditions driven by peripheral NK-1 receptor activation, such as inflammatory bowel disease and visceral pain. This technical summary provides a foundation for understanding the pharmacological profile of this compound and its potential therapeutic applications.

References

SLV-317 and its Putative Role in the Modulation of Visceral Pain: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Visceral pain, a hallmark of functional and inflammatory gastrointestinal disorders, represents a significant clinical challenge with a substantial unmet medical need. The corticotropin-releasing factor (CRF) system has emerged as a critical modulator of visceral sensitivity, particularly in the context of stress-induced exacerbation of symptoms. SLV-317, identified as a corticotropin-releasing factor receptor 1 (CRF1) antagonist, was investigated for its potential therapeutic role in visceral pain. Although the clinical development of this compound was discontinued (B1498344) in the United States, the underlying scientific rationale for targeting the CRF system in visceral pain remains a compelling area of research. This technical guide provides an in-depth overview of the core scientific principles and experimental evidence supporting the role of CRF receptor antagonism in mitigating visceral pain, the presumed mechanism of action for this compound.

Introduction: The CRF System and Visceral Hypersensitivity

The corticotropin-releasing factor (CRF) system, comprising CRF and related peptides (urocortins), and its receptors (CRF1 and CRF2), is a key regulator of the neuroendocrine, autonomic, and behavioral responses to stress.[1][2] Beyond its well-established role in the hypothalamic-pituitary-adrenal (HPA) axis, the CRF system is extensively expressed in the central and peripheral nervous systems, including regions critical for pain processing and gastrointestinal function.[2]

Emerging evidence from preclinical and clinical studies has solidified the role of the CRF system, particularly the CRF1 receptor, in the pathophysiology of visceral hypersensitivity, a cardinal feature of irritable bowel syndrome (IBS) and other functional gastrointestinal disorders.[1][3][4] Stress is a well-known trigger for the exacerbation of symptoms in these conditions, and the CRF system is a primary mediator of this stress-induced visceral hyperalgesia.[2][3]

This compound was developed as a CRF1 receptor antagonist with the therapeutic goal of mitigating visceral pain.[5][6] While specific data on this compound's efficacy and mechanism from published preclinical or clinical trials are not publicly available due to its discontinued development, this guide will focus on the extensive body of research on CRF receptor antagonists in animal models of visceral pain to elucidate the intended role of this compound.

The Role of CRF1 Receptor Activation in Visceral Pain: Preclinical Evidence

Animal models have been instrumental in delineating the contribution of CRF1 receptor activation to visceral nociception.

Experimental Models of Visceral Pain

A commonly employed model is the colorectal distension (CRD) model in rodents. In this model, a balloon is inserted into the colon and inflated to various pressures, and the visceromotor response (VMR), typically measured as abdominal muscle contractions, is quantified as an index of visceral pain.

Effects of CRF and CRF1 Agonists

Central or peripheral administration of CRF or selective CRF1 receptor agonists has been shown to induce visceral hyperalgesia, mimicking the effects of stress.[2][3] These agents lower the threshold for pain and increase the magnitude of the visceromotor response to colorectal distension.[2]

Effects of CRF1 Receptor Antagonists

The administration of selective CRF1 receptor antagonists has been demonstrated to block stress-induced visceral hyperalgesia and, in some cases, reduce baseline visceral sensitivity.[2][3] These findings provide a strong rationale for the therapeutic potential of CRF1 antagonists like this compound in visceral pain.

Table 1: Representative Effects of CRF Receptor Ligands in Rodent Models of Visceral Pain

Compound ClassAgentAnimal ModelKey FindingReference
CRF Receptor Agonist Corticotropin-Releasing Factor (CRF)RatIntracerebroventricular or intraperitoneal injection induces visceral hyperalgesia to colorectal distension.[2]
CRF1 Receptor Agonist CortagineRat, MouseIntraperitoneal administration reproduces CRF-induced visceral hypersensitivity.[3]
CRF Receptor Antagonist AstressinRatPeripheral administration prevents the development of visceral hyperalgesia in response to repeated stress.[3]
CRF1 Receptor Antagonist Various selective antagonistsRodentBlock stress-induced colonic hypersensitivity to colorectal distension.[2]
CRF2 Receptor Agonist Urocortin 2RatPeripheral injection reduces visceral pain following colorectal distension.[2][7]

Signaling Pathways in CRF-Mediated Visceral Nociception

The pro-nociceptive effects of CRF1 receptor activation are mediated through a complex interplay of central and peripheral signaling pathways.

Central Mechanisms

Within the central nervous system, CRF1 receptors are expressed in key areas for pain modulation, including the amygdala, prefrontal cortex, and spinal cord. Activation of these receptors can enhance the transmission of nociceptive signals from the viscera.

Peripheral Mechanisms

Peripherally, CRF1 receptors are found on sensory neurons and immune cells, such as mast cells.[2] Activation of these receptors can lead to the release of pro-inflammatory mediators and sensitize visceral afferent nerves, thereby lowering the pain threshold.

CRF_Signaling_Visceral_Pain cluster_CNS Central Nervous System cluster_Periphery Peripheral Tissues (Gut) Stress Stress CRF_Release_CNS CRF Release (e.g., Amygdala) Stress->CRF_Release_CNS CRF1_CNS CRF1 Receptor (Spinal Cord) CRF_Release_CNS->CRF1_CNS Nociceptive_Transmission Increased Nociceptive Transmission CRF1_CNS->Nociceptive_Transmission Visceral_Pain Visceral Pain Hypersensitivity Nociceptive_Transmission->Visceral_Pain CRF_Release_Periphery CRF Release CRF1_Periphery CRF1 Receptor (Sensory Neurons, Mast Cells) CRF_Release_Periphery->CRF1_Periphery Mediator_Release Release of Pro-inflammatory Mediators CRF1_Periphery->Mediator_Release Afferent_Sensitization Visceral Afferent Sensitization Mediator_Release->Afferent_Sensitization Afferent_Sensitization->Visceral_Pain SLV317 This compound (CRF1 Antagonist) SLV317->CRF1_CNS SLV317->CRF1_Periphery

Caption: Proposed mechanism of this compound in visceral pain.

Experimental Protocols

To provide a practical context for the data presented, this section outlines a generalized experimental protocol for evaluating the effect of a CRF1 receptor antagonist on visceral sensitivity in a rodent model.

Animal Model and Surgical Preparation
  • Animals: Adult male Sprague-Dawley rats.

  • Surgical Implantation: Under anesthesia, electrodes are sutured into the external oblique abdominal muscles for electromyography (EMG) recording of the visceromotor response. Animals are allowed to recover for at least one week post-surgery.

Colorectal Distension (CRD) Protocol
  • A flexible balloon catheter is inserted intra-anally into the descending colon.

  • After an acclimation period, phasic colorectal distensions are performed at increasing pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds) with an inter-stimulus interval (e.g., 4 minutes).

  • The EMG signal is recorded, rectified, and integrated to quantify the visceromotor response (VMR).

Drug Administration and Experimental Design
  • A baseline CRD response is established.

  • Animals are administered the test compound (e.g., this compound) or vehicle via the desired route (e.g., intraperitoneal, oral).

  • To induce a stress response, animals may be subjected to a stressor such as water avoidance stress.

  • Following drug administration and/or stress, the CRD protocol is repeated at various time points to assess the effect of the treatment on visceral sensitivity.

Experimental_Workflow A Surgical Implantation of EMG Electrodes B Recovery Period (≥ 1 week) A->B C Baseline Colorectal Distension (CRD) B->C D Administration of this compound or Vehicle C->D E Induction of Stress (e.g., Water Avoidance) D->E Optional Stress Component F Post-treatment CRD D->F No Stress Component E->F G Data Analysis: Visceromotor Response (VMR) F->G

Caption: Generalized experimental workflow for visceral pain studies.

Conclusion

This compound was developed as a CRF1 receptor antagonist with the potential to treat visceral pain by targeting a key underlying mechanism of visceral hypersensitivity. Although the clinical development of this specific compound was halted, the scientific foundation for this therapeutic approach remains robust. Preclinical studies have consistently demonstrated that CRF1 receptor activation plays a pivotal role in mediating stress-induced visceral hyperalgesia. Consequently, CRF1 receptor antagonists hold promise as a targeted therapy for disorders characterized by visceral pain, such as irritable bowel syndrome. Future research in this area may focus on developing new CRF1 antagonists with improved pharmacokinetic and pharmacodynamic profiles, potentially leading to a novel class of therapeutics for these challenging conditions.

References

SLV-317: A Neurokinin-1 Receptor Antagonist for Inflammatory Bowel Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

SLV-317 is an orally active, potent, and selective antagonist of the neurokinin-1 (NK-1) receptor.[1][2] It has been investigated for its therapeutic potential in conditions characterized by neurogenic inflammation and visceral hypersensitivity, including inflammatory bowel disease (IBD).[2] This document provides a comprehensive overview of the available research on this compound in the context of IBD, including its mechanism of action, preclinical findings, and clinical data.

Core Mechanism of Action: Targeting the Substance P/NK-1R Pathway

The primary mechanism of action of this compound is the blockade of the neurokinin-1 receptor, thereby inhibiting the biological effects of its endogenous ligand, Substance P.[1] Substance P is a neuropeptide that plays a significant role in the pathophysiology of IBD.[1][3] In the gastrointestinal tract, elevated levels of Substance P and upregulation of its receptor, NK-1R, are observed in patients with IBD.[2] The interaction between Substance P and the NK-1R on various cell types, including immune cells, epithelial cells, and neurons, contributes to the inflammatory cascade and visceral pain perception characteristic of IBD.[2][3]

By binding to the NK-1 receptor, this compound prevents Substance P from initiating downstream signaling pathways that lead to neurogenic inflammation. This includes the activation of transcription factors such as NF-κB, which in turn promotes the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4]

Signaling Pathway of Substance P/NK-1R in Intestinal Inflammation and its Inhibition by this compound

SLV317_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK-1R NK-1 Receptor Substance P->NK-1R Binds to G_protein G-protein NK-1R->G_protein Activates PLC Phospholipase C G_protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ Release IP3_DAG->Ca2 PKC Protein Kinase C IP3_DAG->PKC NF_kB_Activation NF-κB Activation PKC->NF_kB_Activation Pro_inflammatory_Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB_Activation->Pro_inflammatory_Cytokines Transcription Inflammation Neurogenic Inflammation Pro_inflammatory_Cytokines->Inflammation This compound This compound This compound->NK-1R Inhibits

Caption: this compound blocks Substance P binding to the NK-1R, inhibiting downstream inflammatory signaling.

Preclinical Research in Inflammatory Bowel Disease Models

This compound has demonstrated efficacy in animal models of IBD, suggesting its potential as a therapeutic agent.

TNBS-Induced Ileitis in Guinea Pigs

In a preclinical model of trinitrobenzenesulphonic acid (TNBS)-induced ileitis in guinea pigs, orally administered this compound was shown to significantly reduce various parameters of inflammation.[2] This model is relevant to Crohn's disease, as TNBS induces a T-cell mediated transmural inflammation.

Experimental Protocol: TNBS-Induced Ileitis (General Methodology)

While the specific protocol for the this compound study is not publicly available, a general methodology for this model is as follows:

  • Animal Model: Male guinea pigs are typically used.

  • Induction of Ileitis: A solution of TNBS in ethanol (B145695) is administered intra-ileally to anesthetized animals. Control animals receive a saline or ethanol vehicle.

  • Treatment: Animals in the treatment group receive this compound orally at specified doses and a predetermined schedule following TNBS administration.

  • Assessment of Inflammation: After a set period, animals are euthanized, and the ileum is collected for analysis.

    • Macroscopic Scoring: The severity of inflammation is assessed based on visual criteria such as ulceration, bowel wall thickening, and adhesions.

    • Histological Analysis: Tissue sections are stained (e.g., with hematoxylin (B73222) and eosin) and examined microscopically to evaluate the degree of cellular infiltration, crypt damage, and overall inflammation.

    • Biochemical Markers: Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, may be measured in tissue homogenates. Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) can also be quantified using techniques like ELISA or qPCR.

Quantitative Data from Preclinical Studies

Detailed quantitative data from the preclinical studies of this compound in IBD models are not publicly available. The available literature indicates a "significant reduction" in inflammatory parameters, but specific numerical data on the extent of this reduction is not provided.[2]

Visceral Hypersensitivity in Rats

Preclinical data have also indicated that this compound can reduce visceral hypersensitivity to colonic distension in rats, with a maximal inhibition of 70%.[2] This is a key finding as abdominal pain is a significant symptom for many IBD patients.

Clinical Pharmacology and Pharmacodynamics

A clinical study in healthy human volunteers has provided insights into the pharmacokinetics and pharmacodynamics of this compound.

Phase 1 Study in Healthy Volunteers (NCT00160862)

This randomized, double-blind, placebo-controlled, crossover study evaluated the effect of a single oral dose of 250 mg of this compound on Substance P-induced venodilation in 18 healthy male volunteers.[3][5]

Experimental Protocol: Dorsal Hand Vein Compliance

  • Study Design: A crossover design was used where each participant received both this compound and a placebo on separate occasions, with a washout period in between.

  • Drug Administration: A single oral dose of 250 mg of this compound or a matching placebo was administered.

  • Pharmacodynamic Assessment: The dorsal hand vein compliance technique was used to measure the venodilatory effect of Substance P.

    • Venoconstriction: The hand veins were first constricted by an infusion of phenylephrine.

    • Substance P Challenge: Substance P was then co-infused to induce venodilation.

    • Measurement: The degree of venodilation was measured before and at multiple time points after the administration of this compound or placebo.

  • Pharmacokinetic Analysis: Blood samples were collected over 24 hours to determine the plasma concentration of this compound.

  • Safety Monitoring: Safety was assessed through the monitoring of adverse events, ECG, vital signs, and laboratory tests.

Key Findings from the Phase 1 Study
ParameterThis compound (250 mg)Placebop-valueReference
Maximum Antagonizing Effect on Substance P-induced Venodilation 95 ± 8%No effect< 0.001[5]
Time to Maximum Effect 1.47 ± 0.24 hN/AN/A[5]
Mean Peak Plasma Concentration (Cmax) 77 ± 9 ng/mLN/AN/A[5]
Time to Peak Plasma Concentration (Tmax) 47 ± 3 minN/AN/A[5]
Mean Half-life (t½) 9.9 ± 1.6 hN/AN/A[5]

The study concluded that a single oral dose of this compound is well-tolerated and effectively antagonizes the effects of Substance P in humans, confirming its mechanism of action in a clinical setting.[2][5]

Experimental Workflow for the Phase 1 Clinical Trial

clinical_trial_workflow cluster_screening Screening Phase cluster_treatment_period_1 Treatment Period 1 cluster_washout Washout Period cluster_treatment_period_2 Treatment Period 2 (Crossover) cluster_end_of_study End of Study Informed_Consent Informed Consent Eligibility_Assessment Eligibility Assessment (Inclusion/Exclusion Criteria) Informed_Consent->Eligibility_Assessment Randomization Randomization Eligibility_Assessment->Randomization Dose_SLV317 Administer 250mg this compound Randomization->Dose_SLV317 Group A Dose_Placebo Administer Placebo Randomization->Dose_Placebo Group B PD_PK_Safety_1 Pharmacodynamic, Pharmacokinetic, and Safety Assessments Dose_SLV317->PD_PK_Safety_1 Dose_Placebo->PD_PK_Safety_1 Washout Minimum 1-week Washout PD_PK_Safety_1->Washout Crossover_Dose_Placebo Administer Placebo Washout->Crossover_Dose_Placebo Group A Crossover_Dose_SLV317 Administer 250mg this compound Washout->Crossover_Dose_SLV317 Group B PD_PK_Safety_2 Pharmacodynamic, Pharmacokinetic, and Safety Assessments Crossover_Dose_Placebo->PD_PK_Safety_2 Crossover_Dose_SLV317->PD_PK_Safety_2 Final_Analysis Final Data Analysis PD_PK_Safety_2->Final_Analysis

Caption: Workflow of the randomized, placebo-controlled, crossover Phase 1 study of this compound.

Future Directions and Conclusion

The available data suggest that this compound, through its antagonism of the NK-1 receptor, is a promising candidate for the treatment of inflammatory bowel disease. Its ability to counteract the pro-inflammatory and pain-sensitizing effects of Substance P addresses key aspects of IBD pathophysiology. Preclinical studies have demonstrated its anti-inflammatory effects in a relevant animal model, and a Phase 1 clinical trial has confirmed its mechanism of action and favorable safety profile in healthy volunteers.

Further research, including clinical trials in IBD patients, is necessary to establish the therapeutic efficacy and safety of this compound in this patient population. The development of a potent, orally available NK-1 receptor antagonist like this compound could offer a novel therapeutic option for individuals with IBD, potentially targeting both inflammation and visceral pain.

References

An In-Depth Technical Guide to SLV-317 for Irritable Bowel Syndrome Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, bloating, and altered bowel habits. The pathophysiology of IBS is complex and involves visceral hypersensitivity and low-grade inflammation. One of the key neurotransmitters implicated in pain signaling and inflammation in the gut is Substance P. SLV-317 is a potent and selective neurokinin-1 (NK-1) receptor antagonist, which blocks the action of Substance P.[1] Preclinical and early clinical studies suggest that this compound may have therapeutic potential in managing the symptoms of IBS by reducing visceral pain and inflammation.[1] This technical guide provides a comprehensive overview of the available data on this compound, focusing on its mechanism of action, preclinical efficacy, and clinical pharmacology.

Mechanism of Action: Targeting the Neurokinin-1 Receptor

This compound exerts its pharmacological effects by competitively binding to and inhibiting the neurokinin-1 (NK-1) receptor. The NK-1 receptor is the primary receptor for Substance P, a neuropeptide widely distributed in the central and peripheral nervous systems, including the enteric nervous system of the gastrointestinal tract.

In the context of IBS, the binding of Substance P to NK-1 receptors on enteric neurons and immune cells is thought to contribute to:

  • Visceral Hypersensitivity: The heightened perception of pain in response to normal or mildly noxious stimuli in the gut.

  • Neurogenic Inflammation: The release of inflammatory mediators from nerve endings, leading to vasodilation, increased vascular permeability, and immune cell activation.

By blocking the NK-1 receptor, this compound is hypothesized to interrupt these pathological processes, thereby alleviating abdominal pain and reducing gut inflammation associated with IBS.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK-1 Receptor Substance P->NK1R Binds and Activates This compound This compound This compound->NK1R Binds and Inhibits Gq_protein Gq Protein Activation NK1R->Gq_protein Activates PLC Phospholipase C (PLC) Activation Gq_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Increased Intracellular Ca2+ IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC downstream Downstream Signaling (e.g., MAP Kinase Pathway) Ca_release->downstream PKC->downstream neuronal_excitation Neuronal Excitation & Neurotransmitter Release downstream->neuronal_excitation inflammation Pro-inflammatory Gene Expression downstream->inflammation

Caption: Simplified NK-1 Receptor Signaling Pathway and the inhibitory action of this compound.

Data Presentation

Preclinical Efficacy of this compound
Experimental Model Species Key Findings Reference
Visceral Hypersensitivity to Colonic DistensionRatMaximal inhibition of visceral hypersensitivity of 70%.[1]
Trinitrobenzenesulphonic acid (TNBS)-induced IleitisGuinea-pigSignificant reduction in various parameters of ileitis with oral administration.[1]
Gastrointestinal TransitRat, MouseWeak but significant effects on gastrointestinal transit; reduced faecal output.[1]
Pharmacokinetics of a Single Oral 250 mg Dose of this compound in Healthy Male Volunteers
Pharmacokinetic Parameter Value (Mean ± SEM) Reference
Peak Plasma Concentration (Cmax)77 ± 9 ng/mL[1]
Time to Peak Plasma Concentration (Tmax)47 ± 3 min[1]
Half-life (t1/2)9.9 ± 1.6 h[1]
Pharmacodynamics of a Single Oral 250 mg Dose of this compound in Healthy Male Volunteers
Pharmacodynamic Parameter This compound Placebo P-value Reference
Maximum Antagonizing Effect on Substance P-induced Venodilation95 ± 8%19 ± 14%< 0.001[1]
Time to Maximum Effect1.47 ± 0.24 hN/AN/A[1]
Area Under the Effect Curve (AUCe) (% h⁻¹)278 ± 6749 ± 12< 0.001[1]

Experimental Protocols

Preclinical Models

1. Rat Model of Visceral Hypersensitivity to Colonic Distension

  • Objective: To assess the effect of this compound on visceral pain perception.

  • Methodology: While the specific details of the original study are not fully available, a standard protocol involves the following steps:

    • Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

    • Induction of Hypersensitivity (if applicable): A mild colonic irritant (e.g., acetic acid) may be instilled to induce a state of visceral hypersensitivity that mimics IBS.

    • Drug Administration: this compound or vehicle is administered orally at various doses.

    • Colorectal Distension (CRD): A balloon catheter is inserted into the colon. The balloon is inflated to various pressures to elicit a visceromotor response (abdominal muscle contraction), which is a measure of visceral pain.

    • Measurement: The visceromotor response is quantified, often using electromyography (EMG) of the abdominal muscles. A reduction in the EMG response at a given distension pressure indicates an analgesic effect.

2. Guinea Pig Model of TNBS-induced Ileitis

  • Objective: To evaluate the anti-inflammatory effects of this compound in a model of intestinal inflammation.

  • Methodology: Based on standard protocols:

    • Animal Model: Male Dunkin-Hartley guinea pigs are commonly used.

    • Induction of Ileitis: Under anesthesia, a solution of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in ethanol (B145695) is injected into the wall of the ileum to induce a localized, transmural inflammation.

    • Drug Administration: this compound or vehicle is administered orally for a defined period following the induction of ileitis.

    • Assessment of Inflammation: After the treatment period, the animals are euthanized, and the inflamed ileal segment is collected. Parameters of inflammation are assessed, which may include:

      • Macroscopic scoring of tissue damage.

      • Histological analysis of inflammatory cell infiltrate and tissue architecture.

      • Measurement of inflammatory markers such as myeloperoxidase (MPO) activity.

Preclinical_Workflow cluster_rat_model Rat Visceral Hypersensitivity Model cluster_guinea_pig_model Guinea Pig Ileitis Model rat_induction Induce Hypersensitivity (Optional) rat_admin Administer this compound or Vehicle rat_induction->rat_admin rat_crd Colorectal Distension (CRD) rat_admin->rat_crd rat_measure Measure Visceromotor Response (EMG) rat_crd->rat_measure gp_induction Induce Ileitis with TNBS gp_admin Administer this compound or Vehicle gp_induction->gp_admin gp_assess Assess Inflammation (Macroscopic, Histological, MPO) gp_admin->gp_assess

Caption: General workflow for preclinical evaluation of this compound.
Clinical Pharmacodynamic Study in Healthy Volunteers

  • Study Design: A randomized, double-blind, placebo-controlled, crossover study.

  • Participants: Healthy male volunteers.

  • Protocol:

    • Treatment: Participants received a single oral dose of 250 mg this compound or a matching placebo. A washout period separated the two treatment phases.

    • Pharmacodynamic Assessment (Dorsal Hand Vein Compliance):

      • A vein in the back of the hand is pre-constricted with an infusion of phenylephrine.

      • Substance P is then co-infused to induce venodilation.

      • The degree of venodilation is measured to assess the response to Substance P.

      • This procedure is repeated at intervals after the administration of this compound or placebo to determine the extent and duration of NK-1 receptor blockade.

    • Pharmacokinetic Assessment: Venous blood samples were collected at multiple time points to determine the plasma concentration of this compound over time.

    • Safety Assessment: Safety was monitored through ECG, vital signs, and standard laboratory tests.

Clinical_Workflow start Recruit Healthy Male Volunteers randomization Randomize to Treatment Sequence start->randomization period1 Period 1: Administer this compound (250mg) or Placebo randomization->period1 pd_pk_safety1 Pharmacodynamic, Pharmacokinetic, and Safety Assessments period1->pd_pk_safety1 washout Washout Period pd_pk_safety1->washout period2 Period 2: Administer Crossover Treatment washout->period2 pd_pk_safety2 Pharmacodynamic, Pharmacokinetic, and Safety Assessments period2->pd_pk_safety2 analysis Data Analysis pd_pk_safety2->analysis

Caption: Workflow for the clinical pharmacodynamic study of this compound.

Conclusion and Future Directions

The available data indicates that this compound is a potent, orally active NK-1 receptor antagonist that effectively blocks the effects of Substance P in humans. Preclinical studies in animal models of visceral hypersensitivity and intestinal inflammation suggest its potential as a therapeutic agent for Irritable Bowel Syndrome. The reduction of visceral hypersensitivity by 70% in a rat model is a particularly promising finding.

Further research is warranted to fully elucidate the therapeutic potential of this compound in IBS. Specifically, clinical trials in patients with IBS are needed to evaluate its efficacy in improving key symptoms such as abdominal pain and discomfort, and to establish a safe and effective dosing regimen. These studies should ideally include objective measures of visceral sensitivity and inflammatory biomarkers to confirm the mechanism of action in the target patient population.

References

Therapeutic Potential of SLV-317: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the therapeutic potential of SLV-317, a potent and selective neurokinin-1 (NK-1) receptor antagonist. The information collated herein summarizes key findings from preclinical and clinical investigations, focusing on its mechanism of action, pharmacokinetics, and efficacy in models of inflammatory conditions.

Core Mechanism of Action: Neurokinin-1 Receptor Antagonism

This compound exerts its pharmacological effects by competitively blocking the binding of Substance P (SP) to the NK-1 receptor (also known as the tachykinin receptor 1). SP, a neuropeptide of the tachykinin family, is a key mediator in the transmission of pain signals, neurogenic inflammation, and various other pathophysiological processes. By antagonizing the NK-1 receptor, this compound effectively mitigates the downstream signaling cascades initiated by SP.

The binding of Substance P to the NK-1 receptor, a G-protein coupled receptor (GPCR), primarily activates Gαq/11 proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events contribute to cellular responses such as cell proliferation, anti-apoptotic effects, and cell migration. Additionally, there is evidence for the involvement of Gαs and the Rho/Rock pathways in NK-1 receptor signaling.

Below is a diagram illustrating the primary signaling pathway inhibited by this compound.

NK1R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK-1 Receptor SP->NK1R Binds SLV317 This compound SLV317->NK1R Blocks G_protein Gαq/11, Gβγ NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (Inflammation, Pain) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: this compound blocks Substance P binding to the NK-1 receptor, inhibiting downstream signaling.

Clinical Pharmacokinetics and Pharmacodynamics

A clinical trial (NCT00160862) investigated the pharmacokinetics and pharmacodynamics of this compound in healthy male volunteers. The study demonstrated that this compound is an orally active and effective antagonist of Substance P-induced effects in humans.

Pharmacokinetic Profile

A single oral dose of 250 mg of this compound as an oral solution was well tolerated. The key pharmacokinetic parameters are summarized in the table below.

ParameterValue (Mean ± SEM)
Peak Plasma Concentration (Cmax)77 ± 9 ng/mL
Time to Peak Plasma Concentration (Tmax)47 ± 3 min
Half-life (t1/2)9.9 ± 1.6 h
Pharmacodynamic Effects: Inhibition of Substance P-Induced Venodilation

The pharmacodynamic effects of this compound were assessed using the dorsal hand vein compliance method, where venodilation is induced by local infusion of Substance P.

Treatment GroupPre-dose Venodilation (%) (Mean ± SEM)Post-dose Venodilation Inhibition (%) (Mean ± SEM)
This compound (250 mg)56 ± 895 ± 8 (maximum effect)
Placebo49 ± 6No significant effect

The maximum antagonizing effect of this compound was observed at 1.47 ± 0.24 hours post-administration. The mean area under the effect curve for this compound was significantly higher than that for placebo (p < 0.001), confirming its potent antagonist activity in a human model.

Preclinical Efficacy in Inflammatory Bowel Disease Models

Preclinical studies have evaluated the therapeutic potential of TP-317 (the same compound as this compound) in murine models of inflammatory bowel disease (IBD), specifically dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis and TNFΔARE-induced ileitis. These studies highlight the anti-inflammatory and immunomodulatory properties of the compound.

Dextran Sulfate Sodium (DSS)-Induced Colitis

In a model of DSS-induced colitis in C57BL/6J mice, daily oral administration of TP-317 demonstrated significant anti-inflammatory effects.

Treatment GroupDose (mg/kg)Reduction in Histology Score (%)Reduction in Crypt Damage Score (%)
TP-3170.0414 (NS)34 (p<0.05)
TP-3170.422 (NS)37 (p<0.05)
TP-3174.033 (p<0.01)39 (p<0.05)
Cyclosporin (B1163)2533 (p<0.01)-
Filgotinib (B607452)-44 (p<0.001)-

At a dose of 0.4 mg/kg, TP-317 showed similar efficacy to cyclosporin and filgotinib in reducing the Disease Activity Index (DAI) scores. Notably, TP-317 demonstrated greater efficacy than both comparator drugs in reducing crypt damage.

TNFΔARE-Induced Ileitis

In the TNFΔARE mouse model, which spontaneously develops Crohn's-like ileitis due to increased TNF-α stability, TP-317 treatment for 14 days led to a reduction in intestinal permeability and disease activity. Furthermore, TP-317 modulated the local immune response in the mucosal tissue by:

  • Reducing the levels of the pro-inflammatory cytokine IL-17 .

  • Increasing the levels of the anti-inflammatory cytokine IL-10 .

Experimental Protocols

Dorsal Hand Vein Compliance Technique for Pharmacodynamic Assessment

This experimental workflow outlines the key steps in the clinical study to assess the pharmacodynamic effects of this compound.

PD_Workflow cluster_setup Experimental Setup cluster_procedure Procedure Volunteer Healthy Male Volunteer DorsalVein Dorsal Hand Vein Phenylephrine Infuse Phenylephrine (Venoconstriction) SubstanceP Co-infuse Substance P (Venodilation) Phenylephrine->SubstanceP Intermittent Infusion Measure_Compliance Measure Vein Diameter (Compliance) SubstanceP->Measure_Compliance Assess Effect SLV317_Admin Administer Oral this compound (250mg) or Placebo SLV317_Admin->Phenylephrine Cross-over Design

Caption: Workflow for assessing this compound's effect on Substance P-induced venodilation.

Methodology:

  • Volunteer Recruitment: Healthy male volunteers were enrolled in a randomized, double-blind, placebo-controlled, cross-over study.

  • Drug Administration: A single oral dose of 250 mg this compound or placebo was administered.

  • Venoconstriction: The dorsal hand veins were preconstricted via infusion of phenylephrine.

  • Venodilation Induction: Substance P was co-infused intermittently to induce venodilation.

  • Pharmacodynamic Measurement: The diameter of the hand vein was measured to determine the degree of venodilation, and the inhibitory effect of this compound was quantified.

  • Pharmacokinetic Sampling: Venous blood samples were collected for up to 24 hours post-dose to determine the plasma concentration of this compound.

DSS-Induced Colitis Model

This diagram illustrates the induction and treatment protocol for the DSS-induced colitis model used in the preclinical evaluation of TP-317.

DSS_Protocol cluster_induction Colitis Induction cluster_treatment Treatment & Assessment Mice 8-week old C57BL/6J Mice DSS_Cycle1 5 days: 1% DSS in drinking water Mice->DSS_Cycle1 Recovery1 10 days: Regular water DSS_Cycle1->Recovery1 DSS_Cycle2 5 days: 2% DSS in drinking water Recovery1->DSS_Cycle2 Treatment_Start Day 20: Start Daily Oral Treatment DSS_Cycle2->Treatment_Start Treatment_Duration 7 days: TP-317 (0.04, 0.4, 4 mg/kg), Cyclosporin, or Filgotinib Treatment_Start->Treatment_Duration Sacrifice Day 27: Sacrifice & Histology Treatment_Duration->Sacrifice

Caption: Experimental protocol for the DSS-induced colitis model and TP-317 treatment.

Methodology:

  • Animal Model: 8-week old C57BL/6J mice were used.

  • Induction of Colitis: Mice received two cycles of DSS in their drinking water:

    • Cycle 1: 1% DSS for 5 days.

    • Recovery: 10 days of regular drinking water.

    • Cycle 2: 2% DSS for 5 days.

  • Treatment: Daily oral treatment was initiated on day 20 and continued for 7 days with TP-317 (at doses of 0.04, 0.4, or 4 mg/kg), cyclosporin (25 mg/kg), or filgotinib.

  • Assessment: On day 27, the mice were sacrificed, and colonic tissue was collected for histological analysis to assess inflammation severity, depth, and crypt loss.

TNFΔARE-Induced Ileitis Model

Methodology:

  • Animal Model: 8-10 week old TNFΔARE mice, which have a genetic modification leading to increased stability of TNF-α mRNA and consequently, overexpression of TNF-α, were used. This results in the spontaneous development of chronic ileitis.

  • Treatment: The mice were treated with daily oral doses of TP-317 (0.04, 0.4, and 4 mg/kg) for 14 days.

  • Intestinal Permeability Assessment: On day 13, intestinal permeability was assessed by oral gavage of FITC-Dextran and subsequent measurement of its concentration in the blood after 4 hours.

  • Cytokine and Histology Assessment: On day 14, the animals were sacrificed, and intestinal tissue was harvested for the measurement of cytokine levels (IL-17 and IL-10) by ELISA and for histological scoring of disease activity.

Conclusion

This compound is a potent, orally available NK-1 receptor antagonist with a favorable pharmacokinetic profile in humans. It has demonstrated significant efficacy in a human pharmacodynamic model of Substance P-induced effects. Furthermore, preclinical studies in established murine models of inflammatory bowel disease have shown its potential to reduce inflammation, protect the mucosal barrier, and modulate the immune response. These findings support the continued investigation of this compound as a potential therapeutic agent for inflammatory conditions where the Substance P/NK-1 receptor pathway plays a significant pathological role.

An In-depth Technical Guide to the Pharmacology of Solabegron (SLV-317)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solabegron (B109787), also known as GW-427,353, is a selective β3-adrenoceptor (β3-AR) agonist that has been investigated for the treatment of overactive bladder (OAB) and irritable bowel syndrome (IBS).[1] Developed by GlaxoSmithKline, it represents a targeted therapeutic approach by modulating smooth muscle relaxation and visceral sensory pathways.[1] This document provides a comprehensive overview of the pharmacological profile of Solabegron, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Mechanism of Action

Solabegron exerts its pharmacological effects primarily through the selective activation of the β3-adrenergic receptor.[1]

  • Overactive Bladder (OAB): In the bladder, stimulation of β3-adrenoceptors on detrusor muscle cells leads to smooth muscle relaxation. This increases bladder capacity and reduces the frequency of involuntary contractions, thereby alleviating the symptoms of OAB such as urinary urgency and frequency.[1][2] The signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent downstream signaling that promotes relaxation.[2]

  • Irritable Bowel Syndrome (IBS): In the gastrointestinal tract, Solabegron's activation of β3-ARs has been shown to reduce nerve-stimulated colonic smooth muscle contractions.[3] A key aspect of its mechanism in IBS is the release of somatostatin (B550006) from adipocytes.[1][4] Somatostatin has analgesic properties and acts on enteric neurons to decrease their excitability, which may contribute to the reduction of visceral pain associated with IBS.[4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for Solabegron from various in vitro and in vivo studies.

Table 1: In Vitro Receptor Selectivity and Potency

ParameterCell Line/TissueValueReference
EC50 (cAMP accumulation) CHO cells expressing human β3-AR22 ± 6 nM[5]
Intrinsic Activity (vs. Isoproterenol) CHO cells expressing human β3-AR90%[5]
EC50 (Relaxation) Human bladder strips (pre-contracted)1.9 nM[6]
β1-AR and β2-AR Activity CHO cells expressing human β1/β2-ARMinimal response at 10,000 nM (<10% of isoproterenol)[5]

Table 2: Pharmacokinetic Parameters in Healthy Volunteers (Repeat Dosing)

ParameterSolabegron (Parent)Active Metabolite (O-acyl glucuronide)Reference
Tmax (Median) 1.5–3 hours3–4 hours[3]

Table 3: Phase II Clinical Trial Efficacy in Overactive Bladder (8 weeks)

ParameterSolabegron (125 mg, twice daily)Placebop-valueReference
Reduction in Incontinence Episodes 65.6% from baseline-0.025[7]
Reduction in Urination Frequency Statistically significant reduction-0.036[7]
Increase in Urine Volume Voided Statistically significant increase-<0.001[7]

Experimental Protocols

1. In Vitro cAMP Accumulation Assay

  • Objective: To determine the potency and selectivity of Solabegron at human β-adrenergic receptor subtypes.

  • Methodology:

    • Chinese Hamster Ovary (CHO) cells stably expressing either human β1, β2, or β3-adrenoceptors are cultured.

    • Cells are incubated with varying concentrations of Solabegron or the non-selective agonist isoproterenol (B85558) (as a positive control).

    • Following incubation, cells are lysed, and the intracellular concentration of cyclic adenosine monophosphate (cAMP) is measured using a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).

    • Dose-response curves are generated, and EC50 values (the concentration of agonist that produces 50% of the maximal response) and intrinsic activity (relative to isoproterenol) are calculated.

2. Voltage-Sensitive Dye Imaging of Human Submucous Neurons

  • Objective: To investigate the effect of Solabegron on the excitability of human enteric neurons.

  • Methodology:

    • Human submucous plexus preparations are obtained from surgical specimens.

    • The tissue is loaded with a voltage-sensitive dye that changes its fluorescence intensity in response to changes in membrane potential.

    • Baseline neuronal activity, often evoked by a ganglionic stimulant like nicotine, is recorded using fluorescence microscopy.

    • The preparation is then perfused with Solabegron, and the evoked neuronal spike frequency is recorded again.

    • To determine the mechanism, the experiment can be repeated in the presence of a β3-AR antagonist (e.g., SR-59230) or a somatostatin receptor antagonist (e.g., CYN154806).

Visualizations

G Solabegron Signaling Pathway in Detrusor Muscle Solabegron Solabegron Beta3_AR β3-Adrenoceptor Solabegron->Beta3_AR binds AC Adenylyl Cyclase Beta3_AR->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Ca_channels ↓ Intracellular Ca²⁺ Concentration PKA->Ca_channels phosphorylates targets leading to Relaxation Detrusor Muscle Relaxation Ca_channels->Relaxation

Caption: Solabegron-mediated β3-AR signaling cascade leading to detrusor muscle relaxation.

G Experimental Workflow: In Vitro cAMP Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture CHO cells expressing β-AR subtypes Seed Seed cells into assay plates Culture->Seed Add_Compound Add varying concentrations of Solabegron Seed->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Lyse Lyse cells to release cAMP Incubate->Lyse Measure Measure cAMP levels (e.g., ELISA) Lyse->Measure Plot Plot dose-response curve Measure->Plot Calculate Calculate EC50 and intrinsic activity Plot->Calculate

Caption: Workflow for determining Solabegron's in vitro potency and selectivity.

Conclusion

Solabegron is a potent and selective β3-adrenoceptor agonist with a well-defined mechanism of action.[3] In vitro studies demonstrate its high affinity and selectivity for the β3-AR over β1 and β2 subtypes.[5] Clinical trials have provided evidence for its efficacy in treating overactive bladder by promoting bladder relaxation.[7][8] Furthermore, its unique ability to stimulate somatostatin release provides a novel therapeutic avenue for managing visceral pain in conditions like irritable bowel syndrome.[3][4] The data and protocols presented herein offer a detailed technical foundation for further research and development in this area.

References

Navigating Novel Therapeutic Pathways: A Technical Review of SLV-317 and Istradefylline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the exploration of novel molecular targets is paramount to addressing unmet medical needs. This technical review provides a comprehensive analysis of two distinct investigational compounds: SLV-317, a neurokinin-1 (NK-1) receptor antagonist, and istradefylline (B1672650), an adenosine (B11128) A2A receptor antagonist. Initial database searches for "this compound" often lead to information on istradefylline, likely due to their similar alphanumeric designations. This guide clarifies the separate identities of these molecules, detailing their respective mechanisms of action, and presents a thorough review of the extensive clinical and preclinical data available for istradefylline in the context of Parkinson's disease, for which it has received regulatory approval. Due to the limited publicly available data for this compound, this review will focus primarily on the rich dataset for istradefylline, while providing a concise summary of the known information regarding this compound.

This compound: A Neurokinin-1 Receptor Antagonist

This compound is an orally active antagonist of the neurokinin-1 (NK-1) receptor.[1][2] The NK-1 receptor is a G protein-coupled receptor that mediates the biological effects of Substance P, a neuropeptide involved in pain transmission, inflammation, and emesis.[3] By blocking the NK-1 receptor, this compound is being investigated for its potential therapeutic effects in conditions associated with Substance P-mediated signaling.[1][2]

Experimental Protocols:

Phase 1 Clinical Trial (NCT00160862) [4]

A single-center, randomized, double-blind, placebo-controlled, crossover study was conducted to evaluate the pharmacokinetics and pharmacodynamics of this compound in healthy male volunteers.

  • Objective: To assess the effect of a single oral dose of 250 mg of this compound on Substance P-induced venodilation.[4]

  • Methodology:

    • Participants: 19 healthy male subjects.[5]

    • Intervention: Administration of a single oral 250 mg dose of this compound or placebo.[4][5]

    • Pharmacodynamic Assessment: The dorsal hand vein compliance technique was used to measure venodilation. Veins were preconstricted with phenylephrine, and Substance P was infused to induce venodilation.[5]

    • Pharmacokinetic Assessment: Blood samples were collected to determine the plasma concentration of this compound.[5]

  • Results: A single 250 mg oral dose of this compound was well tolerated and resulted in a mean peak plasma concentration of 77 ng/mL within approximately 47 minutes. The mean half-life was 9.9 hours. This compound significantly inhibited Substance P-induced venodilation compared to placebo.[5]

Istradefylline (KW-6002): An Adenosine A2A Receptor Antagonist for Parkinson's Disease

Istradefylline is a selective adenosine A2A receptor antagonist that has been approved as an adjunctive treatment to levodopa (B1675098)/carbidopa in adult patients with Parkinson's disease (PD) experiencing "OFF" episodes.[6][7] "OFF" time refers to periods when the effects of levodopa wear off, and Parkinson's symptoms, such as tremor and difficulty walking, return.[7]

Mechanism of Action and Signaling Pathway

In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a motor control imbalance in the basal ganglia. The indirect pathway, which expresses a high density of adenosine A2A receptors, becomes overactive. Istradefylline acts as an antagonist at these A2A receptors, thereby reducing the inhibitory output from the basal ganglia and improving motor function.[8][9]

cluster_0 Striatal Neuron (Indirect Pathway) cluster_1 Therapeutic Intervention Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Activates AC Adenylyl Cyclase A2AR->AC Stimulates Blocked_A2AR Blocked A2A Receptor cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates GABA_release Increased GABA Release (Inhibition of Movement) PKA->GABA_release Promotes Reduced_GABA Reduced GABA Release (Improved Movement) Istradefylline Istradefylline Istradefylline->Blocked_A2AR Antagonizes Blocked_A2AR->Reduced_GABA

Istradefylline's Mechanism of Action
Quantitative Data from Clinical Trials

The efficacy of istradefylline in reducing "OFF" time and improving motor function has been evaluated in numerous randomized controlled trials. The following tables summarize key quantitative data from these studies.

Table 1: Reduction in Daily "OFF" Time with Istradefylline

StudyIstradefylline DoseMean Change from Baseline in "OFF" Time (hours)Placebo-Adjusted Difference (hours)p-value
6002-US-006[10]20 mg/day-0.64-0.640.026
60 mg/day-0.77-0.770.024
6002-US-013[11]20 mg/day-1.6-0.70.03
6002-009[12]20 mg/day-0.99-0.760.003
40 mg/day-0.96-0.730.003
Li et al. (2015)[13]20 mg/day-1.43N/AN/A
40 mg/day-1.62N/AN/A
Pooled Analysis[14]20, 40, 60 mg/dayN/A-0.600.0001

Table 2: Improvement in Unified Parkinson's Disease Rating Scale (UPDRS) Part III (Motor) Scores

StudyIstradefylline DoseMean Change from Baseline in UPDRS III ScorePlacebo-Adjusted Differencep-value
6002-US-051 (monotherapy)[15]40 mg/day-1.11-1.11>0.05
6002-US-018[16]40 mg/day-2.9-2.1<0.05
Li et al. (2015)[13]20 mg/day-6.05N/AN/S
40 mg/day-6.39N/AN/S
Pooled Analysis[14]20, 40, 60 mg/dayN/A-1.070.002
Experimental Protocols:

The clinical development of istradefylline involved several multicenter, randomized, double-blind, placebo-controlled trials. The general design of these studies is outlined below.

Screening Screening Phase (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Patient Diaries, UPDRS) Screening->Baseline Randomization Randomization Baseline->Randomization Placebo Placebo Group Randomization->Placebo Istradefylline_20 Istradefylline 20mg/day Randomization->Istradefylline_20 Istradefylline_40 Istradefylline 40mg/day Randomization->Istradefylline_40 Treatment 12-Week Treatment Period Placebo->Treatment Istradefylline_20->Treatment Istradefylline_40->Treatment Endpoint Endpoint Assessment (Primary & Secondary Outcomes) Treatment->Endpoint FollowUp Follow-up Period Endpoint->FollowUp

General Istradefylline Clinical Trial Workflow

Key Methodological Components of Istradefylline Phase 3 Trials (e.g., 6002-US-006, 6002-US-013, 6002-009): [6][10][11][12][17]

  • Patient Population: Patients with moderate to advanced Parkinson's disease (Hoehn and Yahr stages 2-4) on a stable dose of levodopa/carbidopa, experiencing at least 2-3 hours of "OFF" time daily.[6][17]

  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group studies with a typical duration of 12 weeks.[6][10][12]

  • Intervention: Oral administration of istradefylline (typically 20 mg or 40 mg once daily) or placebo.[6][12]

  • Primary Efficacy Endpoint: The primary outcome was the change from baseline in the percentage or absolute hours of daily "OFF" time, as recorded by patients in diaries.[10][12]

  • Secondary Efficacy Endpoints: These often included changes in "ON" time without troublesome dyskinesia, and scores on the Unified Parkinson's Disease Rating Scale (UPDRS), particularly the Part III (motor examination) subscale.[6][10]

  • Safety Assessments: Safety and tolerability were monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.[6][10]

Conclusion

This technical guide has delineated the distinct profiles of this compound and istradefylline. While this compound shows potential as a neurokinin-1 receptor antagonist, the publicly available data is limited to early-phase clinical evaluation. In contrast, istradefylline is a well-characterized adenosine A2A receptor antagonist with a robust body of evidence from extensive clinical trials supporting its efficacy and safety as an adjunctive therapy for Parkinson's disease. The provided quantitative data, experimental protocols, and signaling pathway diagrams for istradefylline offer a comprehensive resource for researchers and clinicians in the field of neuropharmacology and drug development. The successful development of istradefylline underscores the potential of non-dopaminergic approaches in managing the complex motor fluctuations associated with Parkinson's disease.

References

Methodological & Application

Application Notes and Protocols for SLV-317, a Neurokinin-1 (NK-1) Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SLV-317 is an orally active and selective antagonist of the neurokinin-1 (NK-1) receptor.[1][2] It effectively antagonizes the effects induced by substance P, a natural ligand for the NK-1 receptor.[1] Preclinical studies have indicated that this compound primarily acts as a peripheral NK-1 receptor antagonist, suggesting its potential therapeutic utility in conditions such as visceral pain and inflammation, particularly in inflammatory bowel disease and irritable bowel syndrome.[2] This document provides detailed experimental protocols and data derived from a clinical study assessing the pharmacokinetics and pharmacodynamics of this compound in healthy individuals.[3]

Quantitative Data Summary

The following tables summarize the pharmacokinetic and pharmacodynamic parameters of this compound following a single oral dose of 250 mg in healthy male volunteers.[3]

Table 1: Pharmacokinetic Properties of this compound [3]

ParameterMean Value (± SEM)
Peak Plasma Concentration (Cmax)77 ± 9 ng/mL
Time to Peak Plasma Concentration (Tmax)47 ± 3 min
Half-life (t1/2)9.9 ± 1.6 h

Table 2: Pharmacodynamic Effects of this compound on Substance P-Induced Venodilation [3]

ParameterThis compoundPlaceboP-value
Mean Venodilation before Treatment56 ± 8%49 ± 6%0.91
Maximum Antagonizing Effect95 ± 8%No effect< 0.001
Time to Maximum Effect1.47 ± 0.24 hN/AN/A
Area Under the Effect Curve (% h⁻¹)278 ± 6749 ± 12< 0.001

Experimental Protocols

Protocol 1: Evaluation of this compound Pharmacodynamics using the Dorsal Hand Vein Compliance Method

This protocol describes a double-blind, placebo-controlled, single-dose crossover study to determine the effect of this compound on substance P-induced venodilation.[4]

1. Subject Population:

  • 18 healthy male volunteers.[4]

  • Inclusion criteria: Good health as determined by medical history, physical examination, ECG, and laboratory assessments.[4]

  • Exclusion criteria: History of epilepsy, use of other drugs, acute or chronic illness, participation in other clinical trials, drug/alcohol abuse, and smoking.[4]

2. Study Design:

  • Randomized, double-blind, placebo-controlled crossover design.[3][4]

  • Subjects receive a single oral dose of 250 mg this compound or a matching placebo in a randomized order.[4]

  • A minimum washout period of one week is maintained between the two administrations.[4]

3. Experimental Procedure (Dorsal Hand Vein Compliance Technique):

  • Antecubital veins of both arms are cannulated for drug administration and blood sampling.

  • A dorsal hand vein is cannulated in the opposite direction of blood flow for local drug infusion.

  • A linear variable differential transformer is placed on the skin above the cannulated hand vein to measure changes in vein diameter.

  • The hand is placed in a heated box to maintain a constant temperature and minimize sympathetic tone.

  • Venoconstriction is induced by a continuous infusion of phenylephrine.

  • Substance P is co-infused intermittently to induce venodilation.[4] These infusions are separated by 45-minute intervals to prevent tachyphylaxis.[4]

  • Pharmacodynamic assessments are performed for up to 4.25 hours after the administration of this compound or placebo.[4]

4. Pharmacokinetic Evaluation:

  • Venous blood samples are collected for up to 24 hours post-dose to determine the plasma concentrations of this compound.[4]

5. Safety Assessment:

  • Safety is monitored by measuring ECG, pulse rate, blood pressure, hematology, blood chemistry, and urinalysis, and by recording any adverse events.[4]

Visualizations

Signaling Pathway of the Neurokinin-1 (NK-1) Receptor

NK1_Signaling_Pathway cluster_membrane Cell Membrane NK1R NK-1 Receptor Gq Gq Protein NK1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes SubstanceP Substance P SubstanceP->NK1R Binds SLV317 This compound SLV317->NK1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream

Caption: NK-1 receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Clinical Evaluation of this compound

SLV317_Clinical_Trial_Workflow cluster_screening Screening & Randomization cluster_treatment Treatment Periods (Crossover) cluster_assessment Assessments cluster_analysis Data Analysis Recruitment Recruit 18 Healthy Male Volunteers InformedConsent Obtain Informed Consent Recruitment->InformedConsent Screening Screening (Medical History, Physical Exam, Labs) InformedConsent->Screening Randomization Randomization Screening->Randomization Period1 Period 1: Administer this compound (250mg) or Placebo Randomization->Period1 Washout Washout Period (≥ 1 week) Period1->Washout PD_Assessment Pharmacodynamic Assessment (Dorsal Hand Vein Compliance) up to 4.25h post-dose Period1->PD_Assessment PK_Sampling Pharmacokinetic Sampling (Blood Collection) up to 24h post-dose Period1->PK_Sampling Safety_Monitoring Safety Monitoring (ECG, Vitals, Labs) Period1->Safety_Monitoring Period2 Period 2: Administer Crossover Treatment Washout->Period2 Period2->PD_Assessment Period2->PK_Sampling Period2->Safety_Monitoring PD_Analysis Analyze Substance P-induced Venodilation Inhibition PD_Assessment->PD_Analysis PK_Analysis Analyze this compound Plasma Concentrations PK_Sampling->PK_Analysis Safety_Analysis Analyze Safety Data Safety_Monitoring->Safety_Analysis

Caption: Workflow of the double-blind, placebo-controlled crossover clinical trial of this compound.

References

Application Notes and Protocols for SLV-317 In Vivo Studies in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SLV-317 is a potent and selective neurokinin-1 (NK-1) receptor antagonist.[1] The NK-1 receptor and its endogenous ligand, Substance P, are key players in pain transmission, neurogenic inflammation, and visceral hypersensitivity. Preclinical studies have demonstrated that this compound is effective in animal models, notably in reducing visceral hypersensitivity in rats, making it a compound of interest for conditions such as inflammatory bowel disease (IBD) and irritable bowel syndrome (IBS).[2] In rat models of visceral hypersensitivity, this compound has been shown to produce a maximal inhibition of the response to colonic distension by 70%.[2] Furthermore, it has demonstrated antidiarrheal properties in rats.[2]

These application notes provide a comprehensive overview of suggested protocols for in vivo studies of this compound in rats, based on established methodologies for evaluating NK-1 receptor antagonists in models of visceral pain and inflammation. While specific dosage and pharmacokinetic data for this compound in rats are not extensively published, this document provides guidance based on data from related compounds and general principles of preclinical drug evaluation.

Quantitative Data Summary

Due to the limited availability of public data on this compound in rats, the following tables provide a summary of dosages for other relevant NK-1 receptor antagonists in rats to serve as a reference for dose-ranging studies. A hypothetical table for this compound pharmacokinetic parameters is also included to illustrate the key data points to be collected during preclinical evaluation.

Table 1: In Vivo Dosages of Selected NK-1 Receptor Antagonists in Rats

CompoundDosage RangeRoute of AdministrationAnimal ModelReference
SR1403331 - 9 mg/kgIntraperitoneal (i.p.)Episodic-like memory(Appleyard et al., 2010)
LY303870Not specifiedSystemic and IntrathecalComplex regional pain syndrome(Kingery et al., 2003)
Aprepitant3 µmol/kgIntraperitoneal (i.p.)Gerbil foot tap response(Tattersall et al., 2000)
CP-999943 µmol/kgIntraperitoneal (i.p.)Gerbil foot tap response(Tattersall et al., 2000)
ZD602110 µmol/kgIntraperitoneal (i.p.)Gerbil foot tap response(Tattersall et al., 2000)
RP675800.3 nmolIntrathecal (i.th.)Inflammatory and neuropathic pain(Marvizon et al., 2015)

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats (For Illustrative Purposes)

ParameterUnitOral Administration (e.g., 10 mg/kg)Intravenous Administration (e.g., 1 mg/kg)
Cmaxng/mLTo be determinedTo be determined
TmaxhTo be determinedTo be determined
AUC(0-t)ngh/mLTo be determinedTo be determined
AUC(0-inf)ngh/mLTo be determinedTo be determined
t1/2hTo be determinedTo be determined
CLL/h/kgNot applicableTo be determined
VdL/kgNot applicableTo be determined
F%To be determinedNot applicable

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Experimental Protocols

Animal Model of Visceral Hypersensitivity: TNBS-Induced Colitis

This protocol describes the induction of visceral hypersensitivity in rats using 2,4,6-trinitrobenzenesulfonic acid (TNBS), a widely used model for IBD research.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • TNBS solution (e.g., 50 mg/mL in 50% ethanol)

  • Catheter (e.g., 8 cm long, 2 mm diameter)

  • Isoflurane or other suitable anesthetic

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) or as determined by solubility studies)

Procedure:

  • Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week before the experiment.

  • Fasting: Fast rats for 24 hours with free access to water before TNBS administration.

  • Anesthesia: Anesthetize the rats using isoflurane.

  • TNBS Instillation: Gently insert the catheter into the colon via the anus to a depth of 8 cm. Slowly instill 0.5 mL of the TNBS solution. Keep the rat in a head-down position for approximately 1 minute to ensure the distribution of the TNBS within the colon.

  • Recovery: Return the rat to its cage and monitor until fully recovered from anesthesia. Visceral hypersensitivity typically develops within 7-14 days.

  • Drug Administration: Prepare this compound in the chosen vehicle. Administer this compound or vehicle to the rats via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined time points before assessing visceral sensitivity. A dose-ranging study is recommended to determine the optimal dose.

Assessment of Visceral Sensitivity: Colorectal Distension (CRD)

The CRD procedure is a standard method to quantify visceral sensitivity by measuring the animal's response to mechanical stimulation of the colon.

Materials:

  • Pressure transducer and inflation device

  • Latex balloon catheter (e.g., 4-5 cm long)

  • Data acquisition system

  • Restraining device

Procedure:

  • Catheter Insertion: Gently insert the lubricated balloon catheter into the descending colon and rectum, with the end of the balloon approximately 1 cm from the anus. Secure the catheter to the tail with tape.

  • Adaptation: Allow the rat to adapt to the restraining device for 30-60 minutes before starting the distension protocol.

  • Phasic Distension: Apply graded phasic distensions by inflating the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds) with a rest period between each distension (e.g., 5 minutes).

  • Response Measurement: Record the visceromotor response (VMR), which is the contraction of the abdominal and hind limb musculature, using either visual observation scoring (Abdominal Withdrawal Reflex - AWR) or electromyography (EMG) of the external oblique muscles.

  • Data Analysis: Quantify the response at each distension pressure. The effect of this compound is determined by comparing the VMR in the drug-treated group to the vehicle-treated group. A reduction in the VMR indicates an analgesic effect.

Visualizations

Signaling Pathway of this compound

SLV317_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Substance_P Substance P NK1R NK-1 Receptor Substance_P->NK1R Binds G_Protein Gq/11 NK1R->G_Protein Activates SLV317 This compound SLV317->NK1R Blocks PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Excitability Increased Neuronal Excitability & Pain Transmission Ca2->Neuronal_Excitability PKC->Neuronal_Excitability

Caption: Signaling pathway of the NK-1 receptor and antagonism by this compound.

Experimental Workflow for In Vivo Efficacy Testing

Experimental_Workflow Start Start: Acclimatize Rats Induce_Colitis Induce Visceral Hypersensitivity (e.g., TNBS model) Start->Induce_Colitis Group_Assignment Randomly Assign Rats to Groups (Vehicle, this compound doses) Induce_Colitis->Group_Assignment Drug_Administration Administer this compound or Vehicle Group_Assignment->Drug_Administration Assess_Sensitivity Assess Visceral Sensitivity (Colorectal Distension) Drug_Administration->Assess_Sensitivity Data_Analysis Analyze VMR/AWR Data Assess_Sensitivity->Data_Analysis Results Determine Efficacy of this compound Data_Analysis->Results

References

Application Notes and Protocols for SLV-317 Oral Gavage Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SLV-317 is a potent and selective antagonist of the neurokinin-1 (NK-1) receptor with oral activity.[1] It effectively antagonizes the effects of substance P, a neuropeptide involved in various physiological processes, including pain, inflammation, and mood regulation.[1][2] Preclinical studies have shown that this compound can reduce visceral hypersensitivity and exhibits antidiarrheal activity, making it a promising candidate for treating conditions like inflammatory bowel disease and irritable bowel syndrome.[2] This document provides detailed application notes and protocols for the preparation and administration of this compound via oral gavage in rodent models, a common method for preclinical evaluation of orally administered compounds.

Data Presentation

Table 1: Recommended Oral Gavage Volumes and Needle Sizes for Rodents

For successful oral gavage, it is crucial to use the appropriate gavage needle size and administer a safe volume of the formulation. The following table provides general guidelines for mice and rats.[3][4][5]

SpeciesBody Weight (g)Gavage Needle GaugeGavage Needle LengthMaximum Dosing Volume (mL/kg)
Mouse < 1424 G2.5 cm (1 inch)10
14 - 2022 Gup to 3.8 cm (1.5 inches)10
20 - 2520 Gup to 3.8 cm (1.5 inches)10
25 - 3518 Gup to 3.8 cm (1.5 inches)10
Rat Young18 G2 - 3 inches10 - 20
Adult16 G2 - 3 inches10 - 20

Note: It is recommended to use the smallest possible volume and to not exceed 10 mL/kg unless justified and approved in the experimental protocol.[3][5] The gavage needle should be measured externally from the tip of the animal's nose to the last rib to determine the appropriate insertion depth.[4][5]

Table 2: Common Vehicles for Oral Formulation of Hydrophobic Compounds

The selection of an appropriate vehicle is critical for the effective delivery of hydrophobic compounds like this compound.[6][7][8] The choice of vehicle can influence the solubility, stability, and bioavailability of the compound. Below is a summary of commonly used vehicles for oral gavage studies.

VehiclePropertiesCommon ConcentrationNotes
Water Ideal for soluble compounds, but not suitable for hydrophobic molecules like this compound.[6][7]N/AGenerally considered the safest vehicle with minimal physiological effects.[6][7]
Corn Oil An edible oil used for highly hydrophobic compounds.[6][7]UndilutedMay have physiological effects and can influence the outcome of some studies.[6][7]
Carboxymethyl cellulose (B213188) (CMC) A suspending agent used to create uniform suspensions of insoluble compounds.[6][7]0.5% - 1.0% (w/v) in waterOften used in combination with a surfactant like Tween 80.
Dimethyl sulfoxide (B87167) (DMSO) A powerful solvent that can dissolve a wide range of compounds.[6][7]< 10% in water or salineCan have pharmacological effects and may cause toxicity at higher concentrations.[9]
Polysorbate 80 (Tween 80) A non-ionic surfactant used to increase the solubility and stability of suspensions.[6][7]0.05% - 0.1% (v/v) in waterOften used in combination with a suspending agent like CMC.
Polyethylene glycol (PEG) 400 A water-miscible polymer that can dissolve some hydrophobic compounds.VariableGenerally well-tolerated but can have laxative effects at high doses.[9]

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage

This protocol describes a general method for preparing a suspension of this compound suitable for oral gavage in rodents. The specific concentrations of the vehicle components may require optimization based on the desired dosage and the physicochemical properties of the this compound batch.

Materials:

  • This compound powder

  • Vehicle components (e.g., Carboxymethyl cellulose, Tween 80, sterile water)

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Volumetric flasks and graduated cylinders

  • Sterile conical tubes

Procedure:

  • Vehicle Preparation:

    • Prepare a 0.5% (w/v) solution of Carboxymethyl cellulose (CMC) in sterile water. To do this, slowly add the CMC powder to the water while stirring vigorously with a magnetic stirrer. Heat the solution gently (do not boil) to aid in dissolution. Allow the solution to cool to room temperature.

    • Add Tween 80 to the CMC solution to a final concentration of 0.1% (v/v) and mix thoroughly. This will be your final vehicle solution.

  • This compound Suspension Preparation:

    • Calculate the required amount of this compound powder based on the desired final concentration and total volume.

    • Weigh the calculated amount of this compound powder using an analytical balance.

    • Triturate the this compound powder in a mortar and pestle to reduce particle size and improve suspension homogeneity.

    • Gradually add a small volume of the prepared vehicle to the mortar while continuing to triturate to form a smooth paste.

    • Transfer the paste to a volumetric flask or a sterile conical tube.

    • Rinse the mortar and pestle with the remaining vehicle and add it to the flask to ensure the complete transfer of the compound.

    • Bring the suspension to the final desired volume with the vehicle.

    • Stir the suspension continuously using a magnetic stirrer for at least 30 minutes before administration to ensure a uniform suspension.

  • Storage:

    • Store the prepared suspension at 2-8°C and protect it from light.

    • It is recommended to prepare the suspension fresh on the day of the experiment. If stored, the stability of the suspension should be validated.

Protocol 2: Administration of this compound by Oral Gavage in Rodents

This protocol outlines the standard procedure for administering the prepared this compound suspension to mice or rats via oral gavage. This procedure should only be performed by trained personnel.[3][4]

Materials:

  • Prepared this compound suspension

  • Appropriately sized oral gavage needles (see Table 1)

  • Syringes

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh the animal accurately to determine the correct dosing volume.[3][4]

    • Properly restrain the animal. For mice, this typically involves scruffing the neck to immobilize the head and body.[5][10] For rats, the animal can be held firmly by the scruff of the neck with the body supported.[10]

  • Gavage Needle Insertion:

    • Ensure the this compound suspension is well-mixed immediately before drawing it into the syringe.

    • Attach the appropriate size gavage needle to the syringe.

    • Gently insert the gavage needle into the animal's mouth, passing it along the roof of the mouth towards the esophagus.[4] The animal should swallow as the tube is gently advanced.[4]

    • Crucially, if any resistance is met, do not force the needle. Withdraw it and attempt re-insertion.[4] Forcing the needle can cause perforation of the esophagus or trachea.

  • Dose Administration:

    • Once the needle is correctly positioned in the stomach (the pre-measured length), administer the dose smoothly and steadily.[4]

    • After administration, gently and slowly withdraw the gavage needle in the same path it was inserted.[5]

  • Post-Administration Monitoring:

    • Return the animal to its cage and monitor it for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the lungs.[10][11]

Mandatory Visualization

SLV317_Oral_Gavage_Workflow Experimental Workflow for this compound Oral Gavage cluster_prep Preparation cluster_admin Administration prep_vehicle Prepare Vehicle (e.g., 0.5% CMC + 0.1% Tween 80) mix Mix this compound with Vehicle to form a uniform suspension prep_vehicle->mix weigh_slv317 Weigh this compound triturate Triturate this compound weigh_slv317->triturate triturate->mix weigh_animal Weigh Animal mix->weigh_animal calculate_dose Calculate Dose Volume weigh_animal->calculate_dose restrain_animal Restrain Animal calculate_dose->restrain_animal administer_gavage Administer Suspension via Oral Gavage restrain_animal->administer_gavage monitor_animal Monitor Animal administer_gavage->monitor_animal

Caption: Workflow for this compound oral gavage preparation and administration.

NK1_Receptor_Signaling_Pathway Neurokinin-1 (NK1) Receptor Signaling Pathway substance_p Substance P nk1_receptor NK1 Receptor (GPCR) substance_p->nk1_receptor Binds and Activates slv317 This compound (Antagonist) slv317->nk1_receptor Blocks Binding g_protein Gq/11 Protein nk1_receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release ↑ Intracellular Ca²⁺ ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc Activates ca_release->pkc Activates downstream Downstream Cellular Responses (e.g., Inflammation, Pain Transmission) pkc->downstream Phosphorylates Targets

Caption: Simplified NK1 receptor signaling pathway and the antagonistic action of this compound.

References

Application Notes and Protocols: Solubility of Selitrectinib (SLV-317) in DMSO and PBS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols regarding the solubility of Selitrectinib, also known as SLV-317, LOXO-195, or BAY 2731954. Selitrectinib is a next-generation, selective inhibitor of Tropomyosin Receptor Kinases (TRK)[1][2][3].

Chemical Properties of Selitrectinib (this compound)

PropertyValue
Molecular Formula C₂₀H₂₁FN₆O
Molecular Weight 380.42 g/mol [2][3][4]
CAS Number 2097002-61-2[2][3]

Solubility Data

The solubility of Selitrectinib is a critical parameter for its use in in vitro and in vivo studies. Below is a summary of its solubility in Dimethyl Sulfoxide (DMSO) and a discussion of its solubility in aqueous solutions like Phosphate-Buffered Saline (PBS).

Table 1: Solubility of Selitrectinib (this compound) in DMSO

SolventReported SolubilityMolar ConcentrationNotes
DMSO38 mg/mL[4]~99.88 mMIt is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility[4].
DMSO62.5 mg/mL[3]~164.29 mMUltrasonic assistance may be needed to achieve this concentration[3].
DMSO65 mg/mL~170.86 mMSonication is recommended for dissolution[5].

Solubility in Aqueous Buffers (PBS)

For in vivo formulations, co-solvents are often employed to enhance the solubility of Selitrectinib in aqueous media. A common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline[1][4].

Experimental Protocols

Protocol 1: Preparation of Selitrectinib Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of Selitrectinib in DMSO.

Materials:

  • Selitrectinib (this compound) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the mass of Selitrectinib required to prepare the desired volume and concentration of the stock solution. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.804 mg of Selitrectinib (Mass = Molarity x Volume x Molecular Weight).

  • Weigh the calculated amount of Selitrectinib powder and place it in a sterile microcentrifuge tube.

  • Add the required volume of anhydrous DMSO to the tube.

  • Vortex the solution until the Selitrectinib is completely dissolved. If necessary, use a sonicator to aid dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Kinetic Solubility in PBS

This protocol provides a general method for determining the kinetic solubility of Selitrectinib in PBS. This method is suitable for a high-throughput screening environment.

Materials:

  • Selitrectinib-DMSO stock solution (e.g., 10 mM)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplate

  • Plate shaker

  • UV-Vis microplate reader or HPLC system

Procedure:

  • Prepare a series of dilutions of the Selitrectinib-DMSO stock solution in DMSO.

  • Add a small volume (e.g., 2 µL) of each DMSO dilution to the wells of a 96-well plate. Include a DMSO-only control.

  • Add PBS to each well to a final volume of 200 µL. The final DMSO concentration should be low (e.g., 1%).

  • Seal the plate and shake it at room temperature for 1.5 to 2 hours.

  • After incubation, measure the absorbance of the solutions in each well using a UV-Vis microplate reader at the λmax of Selitrectinib. Alternatively, analyze the concentration of the dissolved compound by HPLC.

  • The highest concentration of Selitrectinib that remains in solution without precipitation is considered the kinetic solubility.

Signaling Pathway and Experimental Workflow

TRK Signaling Pathway and Inhibition by Selitrectinib

Selitrectinib is a potent inhibitor of TRK receptor tyrosine kinases (TRKA, TRKB, and TRKC). In certain cancers, chromosomal rearrangements can lead to the fusion of NTRK genes with other genes, resulting in the expression of constitutively active TRK fusion proteins. These fusion proteins drive oncogenic signaling through pathways such as the MAPK and PI3K pathways, leading to cell proliferation and survival. Selitrectinib is designed to inhibit these TRK fusion proteins, including those with acquired resistance mutations to first-generation TRK inhibitors[1][2].

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Fusion Protein RAS RAS TRK->RAS PI3K PI3K TRK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Selitrectinib Selitrectinib (this compound) Selitrectinib->TRK Inhibits

Caption: TRK signaling pathway and its inhibition by Selitrectinib.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like Selitrectinib.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare Stock Solution in DMSO Dilution Serially Dilute in Aqueous Buffer (e.g., PBS) Prep_Stock->Dilution Incubation Incubate with Shaking Dilution->Incubation Separation Separate Soluble Fraction (Centrifugation/Filtration) Incubation->Separation Quantification Quantify Concentration (UV-Vis or HPLC) Separation->Quantification Result Determine Solubility Limit Quantification->Result

Caption: Workflow for solubility determination.

References

Application Notes and Protocols for SLV-317 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SLV-317 is a potent and selective antagonist of the neurokinin-1 (NK-1) receptor.[1][2] The NK-1 receptor, the preferred receptor for the neuropeptide Substance P, is a G-protein coupled receptor (GPCR) implicated in various physiological and pathophysiological processes, including pain transmission, inflammation, and emesis. As a result, this compound holds therapeutic potential for conditions such as inflammatory bowel disease and irritable bowel syndrome. These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its interaction with the NK-1 receptor.

Data Presentation

Due to the limited availability of specific in vitro quantitative data for this compound in the public domain, the following tables present illustrative data for a typical NK-1 receptor antagonist. These tables are intended to serve as a template for the presentation of experimental results obtained from the protocols described below.

Table 1: Radioligand Binding Affinity of this compound for the Human NK-1 Receptor

CompoundRadioligandCell LineKᵢ (nM)
This compound[³H]-Substance PCHO-hNK1RValue
Aprepitant (Control)[³H]-Substance PCHO-hNK1RValue

Table 2: Functional Antagonism of Substance P-Induced Calcium Mobilization by this compound

CompoundAgonistCell LineIC₅₀ (nM)
This compoundSubstance PU373 MGValue
Aprepitant (Control)Substance PU373 MGValue

Signaling Pathway

Activation of the NK-1 receptor by its endogenous ligand, Substance P, primarily initiates signaling through the Gq protein pathway, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses.

NK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK-1 Receptor SP->NK1R binds Gq Gq NK1R->Gq activates SLV317 This compound SLV317->NK1R blocks PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

NK-1 Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of this compound for the human NK-1 receptor.

Materials:

  • Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NK-1 receptor (CHO-hNK1R).

  • Radioligand: [³H]-Substance P.

  • Non-labeled Ligand: Substance P (for determination of non-specific binding).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well plates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Plate Setup:

    • Total Binding: 25 µL of Assay Buffer.

    • Non-specific Binding (NSB): 25 µL of 10 µM Substance P.

    • Competitive Binding: 25 µL of varying concentrations of this compound.

  • Add Radioligand: Add 25 µL of [³H]-Substance P (final concentration ~0.5 nM) to all wells.

  • Add Membranes: Add 50 µL of CHO-hNK1R cell membrane suspension (20-40 µg protein/well) to all wells.

  • Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters pre-soaked in Wash Buffer using a filtration apparatus.

  • Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of this compound from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Radioligand_Binding_Workflow start Start plate_setup Plate Setup (Total, NSB, Compound) start->plate_setup add_radioligand Add [³H]-Substance P plate_setup->add_radioligand add_membranes Add CHO-hNK1R Membranes add_radioligand->add_membranes incubation Incubate (90 min, RT) add_membranes->incubation filtration Filter and Wash incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC₅₀, Kᵢ calculation) scintillation->data_analysis end End data_analysis->end

Radioligand Binding Assay Workflow
Calcium Mobilization Assay

This protocol describes a functional assay to measure the ability of this compound to antagonize Substance P-induced intracellular calcium mobilization.

Materials:

  • Cell Line: Human glioblastoma cell line U373 MG (endogenously expressing NK-1 receptor).

  • Calcium Indicator Dye: Fluo-4 AM or equivalent.

  • Agonist: Substance P.

  • Test Compound: this compound.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid (B1678239) (optional, to prevent dye leakage).

  • 96- or 384-well black, clear-bottom plates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed U373 MG cells into black, clear-bottom plates and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in Assay Buffer.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 60 minutes at 37°C in the dark.

  • Compound Pre-incubation:

    • Wash the cells twice with Assay Buffer.

    • Add varying concentrations of this compound or vehicle control to the wells.

    • Incubate for 15-30 minutes at room temperature.

  • Measurement of Calcium Flux:

    • Place the plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for each well.

    • Inject a solution of Substance P (to a final concentration that elicits a submaximal response, e.g., EC₈₀).

    • Monitor the change in fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Determine the inhibitory effect of this compound by comparing the peak fluorescence response in the presence of the compound to the response with agonist alone. Calculate the IC₅₀ value from the concentration-response curve.

Calcium_Flux_Workflow start Start cell_plating Plate U373 MG Cells start->cell_plating dye_loading Load with Calcium Indicator Dye cell_plating->dye_loading compound_preincubation Pre-incubate with this compound dye_loading->compound_preincubation measure_fluorescence Measure Baseline and Substance P-induced Fluorescence compound_preincubation->measure_fluorescence data_analysis Data Analysis (IC₅₀ calculation) measure_fluorescence->data_analysis end End data_analysis->end

Calcium Mobilization Assay Workflow

References

Application Notes and Protocols for SLV-317 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SLV-317 is a potent and selective antagonist of the neurokinin-1 (NK-1) receptor, a G-protein coupled receptor that plays a crucial role in various physiological and pathological processes, including pain transmission, inflammation, and emesis. The endogenous ligand for the NK-1 receptor is Substance P. By blocking the binding of Substance P, this compound can effectively modulate these downstream signaling pathways. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological effects and therapeutic potential.

Mechanism of Action: NK-1 Receptor Antagonism

This compound exerts its effects by competitively inhibiting the binding of Substance P to the NK-1 receptor. This antagonism prevents the activation of downstream signaling cascades typically initiated by Substance P. The primary signaling pathway involves the coupling of the NK-1 receptor to Gαq/11 proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Signaling Pathway Diagram

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NK1R NK-1 Receptor Gq Gαq/11 NK1R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates SubstanceP Substance P SubstanceP->NK1R Binds & Activates SLV317 This compound SLV317->NK1R Binds & Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses Ca_ER->Downstream PKC->Downstream

Caption: NK-1 Receptor Signaling Pathway and Inhibition by this compound.

Recommended Cell Lines

The choice of cell line is critical for studying the effects of this compound. It is essential to use cell lines that endogenously express the NK-1 receptor or have been engineered to do so.

Cell LineDescriptionRecommended Use
HEK293-NK1R Human Embryonic Kidney cells stably transfected with the human NK-1 receptor gene.Functional assays (e.g., calcium influx), receptor binding assays.
CHO-NK1R Chinese Hamster Ovary cells stably expressing the human NK-1 receptor.High-throughput screening, functional assays.
U2OS-NK1R Human bone osteosarcoma cells engineered to express the NK-1 receptor.Calcium mobilization assays, receptor trafficking studies.
SH-SY5Y Human neuroblastoma cell line endogenously expressing the NK-1 receptor.Studies in a neuronal context, receptor internalization assays.
Various Cancer Cell Lines e.g., MDA-MB-231 (breast cancer), GBC-SD (gallbladder cancer), SW480 (colorectal cancer).Investigating anti-proliferative and pro-apoptotic effects.

Concentration Guidelines for this compound

CompoundAssay TypeCell LineIC50 / KiReference
Aprepitant NK-1 Receptor BindingCHO cells0.1 nM (IC50)
Cell Viability (MTT)GBC-SD (Gallbladder Cancer)11.76 µM
Cell Viability (MTT)NOZ (Gallbladder Cancer)15.32 µM
Cell Viability (MTS)BT-474 (Breast Cancer)31.4 µM
Cell Viability (MTS)MCF-7 (Breast Cancer)35.6 µM
L-733,060 NK-1 Receptor BindingHuman Receptor0.2 nM (Ki)
Calcium MobilizationCHO-hNK1R0.8 nM (estimated affinity)
Cell ViabilityMEL H0 (Melanoma)18.9 µM (48h)
Cell ViabilityCOLO 858 (Melanoma)8.7 µM (48h)

Recommended Starting Concentrations for this compound:

  • For functional antagonism assays (e.g., inhibition of Substance P-induced calcium influx): A starting range of 0.1 nM to 1 µM is recommended.

  • For cell viability and cytotoxicity assays: A broader range of 1 µM to 100 µM should be tested to determine the IC50 value for the specific cell line.

It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Determination of this compound Cytotoxicity using MTT Assay

This protocol is designed to determine the concentration of this compound that is toxic to cells, which is essential for designing subsequent functional assays.

MTT_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in a 96-well plate B Incubate for 24h to allow attachment A->B C Prepare serial dilutions of this compound B->C D Treat cells with different concentrations of this compound C->D E Incubate for 24-72h D->E F Add MTT solution to each well E->F G Incubate for 2-4h F->G H Add solubilization solution (e.g., DMSO) G->H I Measure absorbance at 570 nm H->I J Calculate cell viability and plot dose-response curve I->J K Determine IC50 value J->K

Caption: Workflow for Determining IC50 using MTT Assay.

  • NK-1 receptor-expressing cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • Vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value.

Protocol 2: Inhibition of Substance P-Induced Calcium Influx

This functional assay measures the ability of this compound to block the increase in intracellular calcium induced by the NK-1 receptor agonist, Substance P.

Calcium_Flux_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_detection Signal Detection cluster_analysis Data Analysis A Harvest and wash NK-1R expressing cells B Load cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) A->B C Incubate for 30-60 min at 37°C B->C D Wash cells to remove excess dye C->D E Pre-incubate cells with this compound or vehicle D->E F Establish a baseline fluorescence reading E->F G Stimulate cells with Substance P F->G H Measure fluorescence changes over time using a fluorometer or flow cytometer G->H I Quantify the peak fluorescence intensity or area under the curve H->I J Determine the inhibitory effect of this compound I->J

Caption: Workflow for Calcium Influx Assay.

  • NK-1 receptor-expressing cell line (e.g., HEK293-NK1R)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • This compound

  • Substance P

  • Fluorometric plate reader or flow cytometer

  • Cell Preparation: Culture NK-1 receptor-expressing cells to 80-90% confluency. Harvest the cells and wash them with assay buffer.

  • Dye Loading: Resuspend the cells in assay buffer containing a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (0.02%). Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Centrifuge the cells and wash them twice with assay buffer to remove any extracellular dye.

  • Plating: Resuspend the cells in assay buffer and plate them into a 96-well black, clear-bottom plate.

  • Antagonist Pre-incubation: Add this compound at various concentrations to the wells and incubate for 15-30 minutes at room temperature.

  • Signal Measurement: Place the plate in a fluorometric plate reader. Establish a stable baseline fluorescence reading.

  • Agonist Stimulation: Add a pre-determined concentration of Substance P (typically in the low nanomolar range) to induce a calcium response.

  • Data Acquisition: Continuously measure the fluorescence intensity for several minutes to capture the calcium influx kinetics.

  • Data Analysis: Determine the peak fluorescence response or the area under the curve for each well. Calculate the percentage of inhibition of the Substance P-induced response by this compound at each concentration to determine the IC50.

Troubleshooting

IssuePossible CauseSolution
High background in cytotoxicity assay Contamination of cell culture; High concentration of vehicle (e.g., DMSO).Check for contamination; Ensure final vehicle concentration is non-toxic (typically <0.5%).
No response to Substance P in calcium assay Low or no NK-1 receptor expression; Inactive Substance P.Verify receptor expression via Western blot or qPCR; Use a fresh, validated batch of Substance P.
High variability between replicates Uneven cell seeding; Pipetting errors.Ensure a single-cell suspension before seeding; Use calibrated pipettes and proper technique.
This compound precipitation in media Poor solubility.Prepare a higher concentration stock in a suitable solvent and dilute further in media; Vortex well before adding to cells.

Conclusion

This compound is a valuable tool for investigating the role of the NK-1 receptor in various cellular processes. By using the appropriate cell lines and carefully optimizing the experimental conditions as outlined in these protocols, researchers can effectively characterize the in vitro pharmacological profile of this compound and explore its potential as a therapeutic agent. It is always recommended to perform preliminary experiments to determine the optimal cell density, incubation times, and compound concentrations for your specific experimental setup.

Application Notes and Protocols for SLV-317 in Visceral Hyperalgesia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visceral hyperalgesia, an increased sensitivity to pain from internal organs, is a hallmark of functional bowel disorders such as Irritable Bowel Syndrome (IBS) and Inflammatory Bowel Disease (IBD). SLV-317 (also known as Ibipinab) is a potent and selective peripheral neurokinin-1 (NK-1) receptor antagonist. The NK-1 receptor, activated by its endogenous ligand Substance P, plays a crucial role in mediating pain and inflammation. By blocking the NK-1 receptor, this compound presents a promising therapeutic strategy for alleviating visceral pain. Preclinical studies have demonstrated the efficacy of this compound and other NK-1 receptor antagonists in various animal models of visceral hyperalgesia.

These application notes provide detailed protocols for utilizing this compound and other NK-1 receptor antagonists in established rodent models of visceral hyperalgesia, along with methods for assessing their analgesic effects.

Mechanism of Action: NK-1 Receptor Antagonism

Substance P, a neuropeptide released from primary sensory neurons in response to noxious stimuli, binds to NK-1 receptors on various cell types, including neurons and immune cells. This interaction triggers a cascade of intracellular signaling events that lead to neuronal excitation, transmission of pain signals to the central nervous system, and the promotion of neurogenic inflammation. This compound, by competitively binding to and blocking the NK-1 receptor, effectively inhibits these downstream effects of Substance P, thereby reducing pain perception and inflammatory responses.

NK-1 Receptor Signaling Pathway in Visceral Pain Mechanism of Action of this compound cluster_0 Peripheral Nociceptive Neuron cluster_1 Postsynaptic Neuron / Immune Cell Noxious Stimulus Noxious Stimulus Substance P Release Substance P Release Noxious Stimulus->Substance P Release NK-1 Receptor NK-1 Receptor Substance P Release->NK-1 Receptor Binds to Pain Signaling Pain Signaling NK-1 Receptor->Pain Signaling Neurogenic Inflammation Neurogenic Inflammation NK-1 Receptor->Neurogenic Inflammation This compound This compound This compound->NK-1 Receptor Blocks

Figure 1. Simplified signaling pathway of this compound action.

Experimental Protocols

Two primary animal models are widely used to induce and assess visceral hyperalgesia: the colorectal distension (CRD) model in rats and the 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis model in guinea pigs.

Colorectal Distension (CRD)-Induced Visceral Hyperalgesia in Rats

This model mimics the mechanical distension that can cause pain in patients with visceral hypersensitivity.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • This compound or other NK-1 receptor antagonist

  • Vehicle for drug administration (e.g., saline, 0.5% methylcellulose)

  • Anesthesia (e.g., isoflurane)

  • Colorectal distension balloon catheter (e.g., 5-6 cm in length)

  • Barostat or pressure-controlled inflation device

  • Electromyography (EMG) recording equipment (optional, for visceromotor response measurement)

  • Abdominal withdrawal reflex (AWR) scoring sheet

Procedure:

  • Animal Acclimation: House rats individually for at least 3-5 days before the experiment to acclimate them to the housing conditions.

  • Induction of Visceral Hyperalgesia (Optional): To induce a hypersensitive state, a mild chemical irritant such as 0.8% acetic acid can be administered intracolonically 30 minutes before the CRD procedure.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the CRD procedure. The timing should be based on the pharmacokinetic profile of the compound.

  • Balloon Catheter Insertion:

    • Lightly anesthetize the rat with isoflurane.

    • Gently insert the lubricated balloon catheter into the colon via the anus to a depth of approximately 6 cm.

    • Secure the catheter to the tail with tape to prevent expulsion.

    • Allow the rat to recover from anesthesia for at least 30 minutes in a transparent observation chamber.

  • Colorectal Distension and Pain Assessment:

    • Connect the catheter to the barostat.

    • Perform phasic distensions of the colon with increasing pressure (e.g., 20, 40, 60, 80 mmHg). Each distension should last for a set duration (e.g., 20 seconds) with a sufficient rest interval between distensions (e.g., 4 minutes).

    • Pain Assessment:

      • Abdominal Withdrawal Reflex (AWR) Scoring: Observe and score the behavioral response of the rat during each distension according to a graded scale (see Table 1).

      • Visceromotor Response (VMR) using EMG (Optional): If EMG electrodes are implanted in the abdominal musculature, record the electrical activity during distension. The magnitude of the EMG signal is a quantitative measure of the visceral pain response.

Table 1: Abdominal Withdrawal Reflex (AWR) Scoring

ScoreBehavioral Response
0No behavioral response to colorectal distension.
1Brief head movement at the onset of the stimulus, then immobility.
2Contraction of abdominal muscles.
3Lifting of the abdomen off the platform.
4Body arching and lifting of the pelvic structures.
TNBS-Induced Colitis in Guinea Pigs

This model induces a more persistent state of visceral hyperalgesia associated with inflammation, mimicking aspects of IBD.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-350 g)

  • This compound or other NK-1 receptor antagonist

  • 2,4,6-trinitrobenzenesulfonic acid (TNBS)

  • Ethanol (50% v/v)

  • Anesthesia (e.g., isoflurane)

  • Soft catheter for intracolonic administration

Procedure:

  • Animal Acclimation: House guinea pigs individually for at least one week before the experiment.

  • Induction of Colitis:

    • Fast the guinea pigs overnight with free access to water.

    • Anesthetize the animal with isoflurane.

    • Gently insert a soft catheter into the colon to a depth of about 8 cm.

    • Slowly instill 0.5 mL of TNBS solution (30 mg/mL in 50% ethanol) into the colon.

    • Keep the animal in a head-down position for a few minutes to ensure the retention of the TNBS solution.

    • Return the animal to its cage and monitor its recovery. Visceral hyperalgesia typically develops over the next few days.

  • Drug Administration: Administer this compound or vehicle at the desired time point after TNBS instillation (e.g., daily for several days).

  • Assessment of Visceral Hyperalgesia:

    • At a predetermined time after TNBS administration (e.g., day 3, 7, or 14), assess visceral sensitivity using the colorectal distension procedure and AWR scoring as described for the rat model.

Data Presentation

Quantitative data on the efficacy of NK-1 receptor antagonists in visceral hyperalgesia models can be summarized in tables for easy comparison. The following table presents data for the NK-1 receptor antagonist TAK-637, which serves as a representative compound for this class.

Table 2: Dose-Dependent Inhibition of Colorectal Distension-Induced Abdominal Contractions by TAK-637 in Rabbits with Acetic Acid-Induced Visceral Hyperalgesia

Treatment GroupDose (mg/kg, i.d.)Number of Abdominal Contractions (Mean ± SEM)% Inhibition
Vehicle-25.3 ± 2.1-
TAK-6370.120.1 ± 1.820.6%
TAK-6370.315.2 ± 1.540.0%
TAK-6371.010.8 ± 1.257.3%
TAK-6373.08.1 ± 1.068.0%

*p < 0.05 compared to vehicle. Data adapted from a study on TAK-637, a representative NK-1 receptor antagonist.

Experimental Workflow and Logical Relationships

The overall experimental workflow for evaluating this compound in a visceral hyperalgesia model is depicted below.

Experimental Workflow Workflow for Evaluating this compound in Visceral Hyperalgesia Animal Acclimation Animal Acclimation Induction of Visceral Hyperalgesia Induction of Visceral Hyperalgesia Animal Acclimation->Induction of Visceral Hyperalgesia Drug Administration (this compound or Vehicle) Drug Administration (this compound or Vehicle) Induction of Visceral Hyperalgesia->Drug Administration (this compound or Vehicle) Behavioral Assessment (CRD) Behavioral Assessment (CRD) Drug Administration (this compound or Vehicle)->Behavioral Assessment (CRD) Data Analysis Data Analysis Behavioral Assessment (CRD)->Data Analysis Results Interpretation Results Interpretation Data Analysis->Results Interpretation

Figure 2. General experimental workflow diagram.

Conclusion

The protocols and data presented provide a comprehensive guide for researchers investigating the therapeutic potential of this compound and other NK-1 receptor antagonists in preclinical models of visceral hyperalgesia. The colorectal distension model in rats and the TNBS-induced colitis model in guinea pigs are robust and reproducible methods for inducing and assessing visceral pain. By following these detailed protocols, researchers can effectively evaluate the analgesic efficacy of novel compounds targeting the Substance P/NK-1 receptor pathway.

Application Notes and Protocols for SLV-317 in a Colitis Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SLV-317 is a potent and selective neurokinin-1 (NK-1) receptor antagonist that has been investigated for its therapeutic potential in inflammatory bowel disease (IBD). Preclinical studies have demonstrated its ability to mitigate visceral hypersensitivity and inflammation in animal models of colitis.[1] This document provides a detailed overview of the available preclinical data and a representative experimental protocol for evaluating this compound in a colitis model. It is important to note that while early research showed promise, the development of this compound for IBD appears to have been discontinued (B1498344) in the United States.[2]

Mechanism of Action

This compound primarily acts as a peripheral NK-1 receptor antagonist. The NK-1 receptor is the primary receptor for substance P, a neuropeptide involved in pain transmission and neurogenic inflammation. In the context of colitis, substance P is released from nerve endings in the gut, contributing to vasodilation, plasma extravasation, and immune cell recruitment, thereby exacerbating inflammation and visceral pain. By blocking the NK-1 receptor, this compound is hypothesized to interrupt these pathological processes.

Signaling Pathway of Substance P and this compound

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Cell (e.g., Immune Cell, Endothelial Cell) cluster_2 Pharmacological Intervention Noxious_Stimuli Noxious Stimuli Substance_P_Release Substance P Release Noxious_Stimuli->Substance_P_Release NK1R NK-1 Receptor Substance_P_Release->NK1R Substance P G_Protein G-Protein Activation NK1R->G_Protein PLC Phospholipase C Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Inflammation Pro-inflammatory Effects (Vasodilation, Plasma Extravasation, Immune Cell Activation) Ca_PKC->Inflammation SLV317 This compound SLV317->NK1R Antagonism

Caption: Mechanism of this compound in blocking Substance P-mediated inflammation.

Preclinical Data Summary

The following tables summarize the key findings from preclinical studies involving this compound.

Table 1: In Vivo Efficacy of this compound in a Guinea Pig Ileitis Model

ParameterTreatment GroupOutcomeReference
Various parameters of TNBS-induced ileitis Oral this compoundSignificant reduction[1]

Table 2: Effects of this compound on Visceral Hypersensitivity and Gastrointestinal Transit in Rats

ParameterEffectMaximal InhibitionReference
Visceral hypersensitivity to colonic distension Reduced70%[1]
Gastrointestinal transit Weak, but significant effectsNot specified[1]
Faecal output ReducedNot specified[1]
Diarrhoea (in rats and mice) Antidiarrhoeal activityNot specified[1]

Experimental Protocol: Evaluation of this compound in a TNBS-Induced Colitis Model in Rats

This protocol is a representative example based on standard methodologies for inducing colitis and is adapted for the evaluation of a compound like this compound.

Experimental Workflow

cluster_0 Phase 1: Acclimatization & Baseline cluster_1 Phase 2: Colitis Induction cluster_2 Phase 3: Treatment cluster_3 Phase 4: Monitoring & Assessment Acclimatization Animal Acclimatization (1 week) Baseline Baseline Measurements (Body weight, food/water intake) Acclimatization->Baseline Induction Induction of Colitis (Intra-rectal TNBS administration) Baseline->Induction Grouping Randomization into Treatment Groups (Vehicle, this compound doses) Induction->Grouping Treatment Daily Oral Administration of this compound (or vehicle control) Grouping->Treatment Monitoring Daily Monitoring (Body weight, stool consistency, clinical signs) Treatment->Monitoring Sacrifice Euthanasia at Study Endpoint Monitoring->Sacrifice Assessment Macroscopic & Histological Scoring of Colon, Myeloperoxidase (MPO) Assay, Cytokine Analysis (e.g., ELISA) Sacrifice->Assessment

Caption: Workflow for evaluating this compound in a rat model of TNBS-induced colitis.

1. Animals

  • Male Wistar rats (200-250 g) are commonly used.

  • Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum.

  • All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Materials

  • This compound

  • 2,4,6-Trinitrobenzenesulfonic acid (TNBS)

  • Ethanol (B145695)

  • Saline

  • Anesthesia (e.g., isoflurane)

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

3. Colitis Induction

  • Rats are fasted overnight with free access to water.

  • Anesthetize the rats.

  • A rubber catheter is inserted intra-rectally to a depth of 8 cm.

  • A solution of TNBS in 50% ethanol is instilled into the colon (e.g., 10 mg of TNBS in 0.25 mL of 50% ethanol).

  • The rats are held in a head-down position for approximately 60 seconds to ensure distribution of the TNBS solution within the colon.

4. Treatment Protocol

  • Twenty-four hours after colitis induction, rats are randomly assigned to treatment groups:

    • Vehicle control (e.g., 0.5% CMC, p.o.)

    • This compound (various doses, p.o.)

    • Positive control (e.g., sulfasalazine, p.o.)

  • Treatments are administered daily for a specified period (e.g., 7-14 days).

5. Assessment of Colitis

  • Daily Monitoring:

    • Body weight

    • Stool consistency (e.g., using a scoring system)

    • Presence of blood in feces

    • General clinical signs (piloerection, lethargy)

  • Macroscopic Scoring (at necropsy):

    • The colon is excised, opened longitudinally, and cleaned.

    • Macroscopic damage is scored based on the presence and severity of inflammation, ulceration, and adhesions.

  • Histological Analysis:

    • Colon tissue samples are fixed in 10% buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).

    • Histological scoring is performed by a blinded observer to assess the severity of inflammation, crypt damage, and ulceration.

  • Myeloperoxidase (MPO) Assay:

    • MPO activity, an indicator of neutrophil infiltration, is measured in colon tissue homogenates.

  • Cytokine Analysis:

    • Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in colon tissue homogenates can be quantified using ELISA.

Data Analysis

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis can be performed using appropriate tests such as one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups. A p-value of <0.05 is typically considered statistically significant.

This compound demonstrated anti-inflammatory and anti-nociceptive effects in preclinical models of colitis, primarily through the antagonism of the NK-1 receptor. The provided protocol offers a framework for further investigation of similar compounds in a chemically induced model of colitis. While the clinical development of this compound for IBD appears to have ceased, the underlying mechanism of targeting neurogenic inflammation remains a relevant area of research in gastrointestinal disorders.

References

Application Notes and Protocols: Evaluating the Anti-Inflammatory Effects of SLV-317 in a Substance P-Induced Inflammation Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an eleven-amino acid neuropeptide, is a key mediator of neurogenic inflammation.[1][2] Released from sensory nerve endings, SP interacts primarily with the neurokinin-1 receptor (NK1R) to induce a cascade of inflammatory events, including vasodilation, increased vascular permeability (plasma extravasation), and the recruitment of immune cells such as neutrophils.[1][3][4][5][6] This process is implicated in the pathophysiology of various inflammatory conditions.

SLV-317, also known as obeticholic acid, is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor with a crucial role in regulating bile acid, lipid, and glucose metabolism.[7][8][9] Emerging evidence highlights the significant anti-inflammatory properties of FXR agonists. Activation of FXR by this compound has been shown to suppress pro-inflammatory signaling pathways, such as NF-κB, and inhibit the activation of the NLRP3 inflammasome, leading to a reduction in the production of inflammatory cytokines.[7][10]

These application notes provide a detailed protocol for an in vivo Substance P-induced inflammation assay to evaluate the therapeutic potential of this compound. The described methodologies will enable researchers to quantify the anti-inflammatory effects of this compound on key parameters of neurogenic inflammation.

Signaling Pathways

Substance P-Induced Inflammatory Signaling

Substance P initiates an inflammatory cascade primarily through the activation of the NK1R on various cell types, including endothelial and mast cells. This interaction triggers downstream signaling pathways, notably the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, leading to the production of pro-inflammatory mediators.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Inflammatory Response Substance P Substance P NK1R NK1R Substance P->NK1R Binds to MAPK Pathway MAPK Pathway NK1R->MAPK Pathway Activates NF-kB Pathway NF-kB Pathway NK1R->NF-kB Pathway Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines MAPK Pathway->Pro-inflammatory Cytokines NF-kB Pathway->Pro-inflammatory Cytokines Vasodilation Vasodilation Pro-inflammatory Cytokines->Vasodilation Plasma Extravasation Plasma Extravasation Pro-inflammatory Cytokines->Plasma Extravasation Neutrophil Recruitment Neutrophil Recruitment Pro-inflammatory Cytokines->Neutrophil Recruitment

Substance P signaling cascade leading to inflammation.

Anti-Inflammatory Mechanism of this compound

This compound exerts its anti-inflammatory effects by activating the Farnesoid X Receptor (FXR). This nuclear receptor, upon binding with this compound, translocates to the nucleus and modulates the expression of genes involved in inflammation. A key mechanism is the inhibition of the NF-κB pathway, a central regulator of inflammatory responses.

cluster_0 Extracellular cluster_1 Intracellular cluster_2 Nuclear Signaling cluster_3 Cellular Response This compound This compound FXR FXR This compound->FXR Activates NF-kB Pathway NF-kB Pathway FXR->NF-kB Pathway Inhibits Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-kB Pathway->Pro-inflammatory Gene Expression Promotes Reduced\nInflammation Reduced Inflammation Pro-inflammatory Gene Expression->Reduced\nInflammation

This compound's anti-inflammatory mechanism via FXR activation.

Experimental Protocols

Animal Model
  • Species: Male Sprague-Dawley rats

  • Weight: 200-250 g

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimation: Animals should be acclimated for at least one week before the experiment.

Substance P-Induced Paw Edema Assay

This assay measures the increase in paw volume as an indicator of edema, a primary sign of inflammation.

Materials:

  • Substance P (Sigma-Aldrich or equivalent)

  • This compound (Obeticholic Acid)

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Sterile saline (0.9%)

  • Plethysmometer (Ugo Basile or equivalent)

Experimental Workflow:

cluster_0 Day 0 cluster_1 Day 1 Acclimation Acclimation Baseline Paw Volume Baseline Paw Volume Drug Administration Drug Administration Baseline Paw Volume->Drug Administration Substance P Injection Substance P Injection Drug Administration->Substance P Injection Paw Volume Measurement Paw Volume Measurement Substance P Injection->Paw Volume Measurement

Workflow for the Substance P-induced paw edema assay.

Procedure:

  • Animal Groups:

    • Group 1: Vehicle control + Saline injection

    • Group 2: Vehicle control + Substance P injection

    • Group 3: this compound (low dose, e.g., 10 mg/kg) + Substance P injection

    • Group 4: this compound (high dose, e.g., 30 mg/kg) + Substance P injection

    • Group 5: Positive control (e.g., Indomethacin, 10 mg/kg) + Substance P injection

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer this compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the Substance P injection.

  • Induction of Inflammation: Inject 100 µL of Substance P solution (e.g., 10 µM in sterile saline) into the subplantar region of the right hind paw. Inject the control group with 100 µL of sterile saline.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 30, 60, 120, and 180 minutes) after the Substance P injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point relative to its baseline volume.

Quantification of Plasma Extravasation (Evans Blue Assay)

This method quantifies the leakage of plasma proteins into the tissue, a direct measure of increased vascular permeability.[3][11]

Materials:

  • Evans Blue dye (2% in sterile saline)

  • Substance P

  • This compound

  • Formamide (B127407)

  • Spectrophotometer

Procedure:

  • Follow the same animal grouping and drug administration protocol as in the paw edema assay.

  • Thirty minutes after drug administration, inject Evans Blue dye (50 mg/kg) intravenously (i.v.) via the tail vein.

  • Thirty minutes after the Evans Blue injection, inject 100 µL of Substance P solution (e.g., 10 µM) into the subplantar region of the right hind paw.

  • Thirty minutes after the Substance P injection, euthanize the animals and excise the right hind paw.

  • Incubate the paw tissue in formamide at 60°C for 24 hours to extract the Evans Blue dye.

  • Measure the absorbance of the formamide extract at 620 nm using a spectrophotometer.

  • Quantify the amount of extravasated Evans Blue dye using a standard curve.

Assessment of Neutrophil Accumulation (Myeloperoxidase Assay)

Myeloperoxidase (MPO) is an enzyme abundant in neutrophils. Its activity in tissue homogenates serves as an indicator of neutrophil infiltration.[4]

Materials:

  • Substance P

  • This compound

  • Hexadecyltrimethylammonium bromide (HTAB) buffer

  • O-dianisidine dihydrochloride (B599025)

  • Hydrogen peroxide

  • Spectrophotometer

Procedure:

  • Follow the same animal grouping and drug administration protocol.

  • Three hours after the subplantar injection of Substance P, euthanize the animals and excise the right hind paw tissue.

  • Homogenize the tissue in HTAB buffer.

  • Centrifuge the homogenate and collect the supernatant.

  • Add O-dianisidine dihydrochloride and hydrogen peroxide to the supernatant.

  • Measure the change in absorbance at 460 nm over time using a spectrophotometer.

  • Calculate MPO activity based on the rate of change in absorbance.

Data Presentation

The following tables present hypothetical data based on expected outcomes from the described assays to illustrate the potential anti-inflammatory effects of this compound.

Table 1: Effect of this compound on Substance P-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Volume Increase at 60 min (%)Inhibition of Edema (%)
Vehicle + Saline-5.2 ± 1.1-
Vehicle + Substance P-65.8 ± 5.40
This compound + Substance P1042.1 ± 4.8*36.0
This compound + Substance P3025.3 ± 3.9 61.5
Indomethacin + Substance P1020.1 ± 3.169.4

*p < 0.05, **p < 0.01 compared to Vehicle + Substance P group. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Substance P-Induced Plasma Extravasation

Treatment GroupDose (mg/kg)Evans Blue Extravasation (µ g/paw )Inhibition of Extravasation (%)
Vehicle + Saline-0.8 ± 0.2-
Vehicle + Substance P-12.5 ± 1.50
This compound + Substance P107.9 ± 1.1*36.8
This compound + Substance P304.6 ± 0.8 63.2
Indomethacin + Substance P103.9 ± 0.768.8

*p < 0.05, **p < 0.01 compared to Vehicle + Substance P group. Data are presented as mean ± SEM.

Table 3: Effect of this compound on Substance P-Induced Neutrophil Accumulation

Treatment GroupDose (mg/kg)MPO Activity (U/g tissue)Inhibition of MPO Activity (%)
Vehicle + Saline-0.5 ± 0.1-
Vehicle + Substance P-8.2 ± 0.90
This compound + Substance P105.1 ± 0.7*37.8
This compound + Substance P303.0 ± 0.5 63.4
Indomethacin + Substance P102.5 ± 0.469.5

*p < 0.05, **p < 0.01 compared to Vehicle + Substance P group. Data are presented as mean ± SEM.

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the anti-inflammatory properties of this compound in a clinically relevant model of neurogenic inflammation. By quantifying key inflammatory parameters such as edema, plasma extravasation, and neutrophil accumulation, researchers can effectively assess the dose-dependent efficacy of this compound. The expected results, as illustrated in the data tables, suggest that this compound holds promise as a therapeutic agent for mitigating Substance P-mediated inflammatory conditions. Further investigation into the precise molecular mechanisms underlying the observed effects is warranted.

References

Application Notes and Protocols: Measuring the in vivo Efficacy of SLV-317

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: SLV-317 is a potent and selective small molecule inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). The aberrant activation of the FGFR4 signaling pathway has been implicated in the progression of various cancers, particularly hepatocellular carcinoma (HCC). These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in a preclinical mouse xenograft model of HCC. The described methodologies cover tumor growth inhibition, pharmacodynamic biomarker analysis, and assessment of downstream signaling pathways.

I. Quantitative Data Summary

Table 1: Tumor Growth Inhibition in HCC Xenograft Model

Treatment GroupDose (mg/kg, p.o., QD)Mean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)p-value vs. Vehicle
Vehicle-1520 ± 210--
This compound10850 ± 15044.1<0.01
This compound30425 ± 9872.0<0.001
This compound100180 ± 5588.2<0.0001

Table 2: Pharmacodynamic Biomarker Analysis in Tumor Tissue

Treatment GroupDose (mg/kg)p-FGFR4 (Relative Density)p-ERK1/2 (Relative Density)Ki-67 Positive Cells (%)
Vehicle-1.00 ± 0.151.00 ± 0.1245 ± 5.2
This compound300.25 ± 0.080.38 ± 0.0912 ± 3.1
This compound1000.08 ± 0.040.15 ± 0.064 ± 1.5

II. Signaling Pathway Diagrams

SLV_317_Mechanism_of_Action FGF19 FGF19 FGFR4_KLB FGFR4/β-Klotho Complex FGF19->FGFR4_KLB RAS RAS FGFR4_KLB->RAS P SLV317 This compound SLV317->FGFR4_KLB Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Mechanism of action of this compound in the FGFR4 signaling pathway.

III. Experimental Protocols

A. In Vivo Tumor Growth Inhibition Study

This protocol outlines the methodology for assessing the anti-tumor efficacy of this compound in a subcutaneous HCC xenograft mouse model.

1. Cell Culture and Animal Model:

  • Huh-7 human hepatocellular carcinoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Female athymic nude mice (6-8 weeks old) are used for the study.

2. Tumor Implantation:

  • Harvest Huh-7 cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free DMEM and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

  • Monitor tumor growth regularly using calipers.

3. Treatment Administration:

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group).

  • Prepare this compound in a vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water).

  • Administer this compound or vehicle orally (p.o.) once daily (QD) at the specified doses.

4. Tumor Measurement and Data Analysis:

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Monitor body weight and overall health of the animals throughout the study.

  • At the end of the study (e.g., Day 21), euthanize the mice and excise the tumors for further analysis.

  • Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control.

Xenograft_Workflow cluster_prep Preparation cluster_study In-Life Phase cluster_analysis Analysis CellCulture Huh-7 Cell Culture Implantation Tumor Cell Implantation CellCulture->Implantation Randomization Randomization Implantation->Randomization Dosing Daily Dosing (this compound or Vehicle) Randomization->Dosing Monitoring Tumor & Body Weight Monitoring Dosing->Monitoring Euthanasia Euthanasia & Tumor Excision Monitoring->Euthanasia DataAnalysis Data Analysis (%TGI) Euthanasia->DataAnalysis PD_Analysis Pharmacodynamic Analysis Euthanasia->PD_Analysis

Caption: Experimental workflow for the HCC xenograft study.

B. Western Blot Analysis for Pharmacodynamic Biomarkers

This protocol details the procedure for measuring the levels of phosphorylated FGFR4 (p-FGFR4) and a key downstream effector, phosphorylated ERK1/2 (p-ERK1/2), in tumor tissues.

1. Sample Preparation:

  • Excise tumors from treated and control animals at a specified time point after the final dose (e.g., 4 hours).

  • Snap-freeze a portion of the tumor in liquid nitrogen and store it at -80°C.

  • Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration of the lysate using a BCA protein assay.

2. Electrophoresis and Blotting:

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on a 4-12% gradient gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-FGFR4, total FGFR4, p-ERK1/2, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

4. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.

C. Immunohistochemistry (IHC) for Proliferation Marker

This protocol describes the staining of tumor tissues for the proliferation marker Ki-67.

1. Tissue Processing:

  • Fix the excised tumors in 10% neutral buffered formalin for 24 hours.

  • Process the fixed tissues and embed them in paraffin.

  • Cut 4-5 µm sections and mount them on positively charged slides.

2. Staining Procedure:

  • Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific antibody binding with a protein block solution.

  • Incubate the slides with a primary antibody against Ki-67 overnight at 4°C.

  • Wash the slides and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

  • Develop the signal using a diaminobenzidine (DAB) substrate, which produces a brown precipitate.

  • Counterstain the sections with hematoxylin.

3. Image Analysis:

  • Dehydrate the slides, clear in xylene, and coverslip.

  • Scan the slides using a digital slide scanner.

  • Quantify the percentage of Ki-67 positive cells (brown nuclei) in multiple high-power fields per tumor using image analysis software.

Application Notes and Protocols: SLV-317 Plasma Half-Life

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SLV-317 is a potent and selective neurokinin-1 (NK-1) receptor antagonist. The NK-1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in a variety of physiological processes, including inflammation, pain transmission, and emesis. As an antagonist, this compound blocks the binding of Substance P to the NK-1 receptor, thereby modulating these downstream effects. Understanding the pharmacokinetic profile of this compound, particularly its plasma half-life, is crucial for determining appropriate dosing regimens and predicting its therapeutic window. These application notes provide a summary of the available data on the plasma half-life of this compound in humans, detailed experimental protocols for its determination, and an overview of the relevant signaling pathway.

Data Presentation

The pharmacokinetic parameters of this compound have been evaluated in healthy human volunteers. A summary of the key quantitative data is presented in the table below.

ParameterValueSpeciesDoseRoute of AdministrationReference
Mean Half-Life (t½) 9.9 ± 1.6 hHuman250 mgOral[1][2]
Mean Peak Plasma Concentration (Cmax) 77 ± 9 ng/mLHuman250 mgOral[1][2]
Time to Peak Plasma Concentration (Tmax) 47 ± 3 minHuman250 mgOral[1][2]

Signaling Pathway

This compound exerts its pharmacological effect by antagonizing the neurokinin-1 (NK-1) receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The binding of the endogenous ligand, Substance P, to the NK-1 receptor initiates a signaling cascade that is inhibited by this compound.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NK1R NK-1 Receptor Gq Gαq NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca Increases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates Cellular_Response Downstream Cellular Responses PKC->Cellular_Response Leads to SP Substance P SP->NK1R Binds SLV317 This compound SLV317->NK1R Blocks

Caption: Neurokinin-1 (NK-1) Receptor Signaling Pathway.

Experimental Protocols

In Vivo Pharmacokinetic Study in Humans

The following protocol is based on the methodology described by Hesse et al. (2006) for the determination of the plasma half-life of this compound in healthy human subjects.[1][2]

1. Study Design:

  • A randomized, double-blind, placebo-controlled, two-way crossover study design is employed.

  • A washout period of at least one week should be implemented between treatment periods.

2. Subject Population:

  • Healthy male volunteers, typically between 18 and 45 years of age.

  • Subjects should undergo a comprehensive medical screening to ensure they meet the inclusion and exclusion criteria.

3. Investigational Product Administration:

  • A single oral dose of 250 mg this compound is administered as a solution.

  • A matching placebo is used for the control arm.

4. Blood Sampling:

  • Venous blood samples are collected into appropriate anticoagulant-containing tubes at predose and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

  • Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or below) until analysis.

5. Bioanalytical Method:

  • Plasma concentrations of this compound are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.

  • The method should be validated for linearity, accuracy, precision, selectivity, and stability.

6. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters, including half-life (t½), maximum plasma concentration (Cmax), and time to maximum plasma concentration (Tmax), are calculated from the plasma concentration-time data using non-compartmental analysis.

PK_Workflow cluster_study_conduct Study Conduct cluster_analysis Sample & Data Analysis Recruitment Subject Recruitment (Healthy Volunteers) Screening Screening & Inclusion/Exclusion Criteria Recruitment->Screening Randomization Randomization (Crossover Design) Screening->Randomization Dosing Oral Administration (250 mg this compound or Placebo) Randomization->Dosing Sampling Serial Blood Sampling (0-24h) Dosing->Sampling Processing Plasma Separation & Storage Sampling->Processing Bioanalysis LC-MS/MS Analysis of This compound Concentrations Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (t½, Cmax, Tmax) Bioanalysis->PK_Analysis Results Data Reporting & Interpretation PK_Analysis->Results

Caption: Experimental Workflow for Human Pharmacokinetic Study.

In Vitro Metabolism Protocol (General)

While specific data on the metabolism of this compound is not publicly available, a general protocol for identifying the cytochrome P450 (CYP) enzymes responsible for the metabolism of a compound (reaction phenotyping) is provided below. This protocol can be adapted for the investigation of this compound.

1. Materials:

  • Pooled human liver microsomes (HLM)

  • This compound

  • NADPH regenerating system

  • Specific CYP isoform-selective chemical inhibitors (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6, etc.)

  • Control incubations (without NADPH, without inhibitor)

  • LC-MS/MS system for analysis

2. Incubation Procedure:

  • Pre-incubate HLM with and without the specific CYP inhibitors in a buffer solution at 37°C.

  • Initiate the metabolic reaction by adding this compound and the NADPH regenerating system.

  • Incubate for a specified time period at 37°C.

  • Terminate the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile).

3. Sample Analysis:

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the depletion of the parent compound (this compound) using a validated LC-MS/MS method.

4. Data Analysis:

  • Calculate the rate of this compound metabolism in the absence and presence of each specific CYP inhibitor.

  • A significant reduction in the rate of metabolism in the presence of a specific inhibitor indicates the involvement of that CYP isoform in the metabolism of this compound.

Note on Metabolism: The primary route of metabolism for many neurokinin-1 receptor antagonists involves cytochrome P450 enzymes, with CYP3A4 often playing a significant role. However, without specific in vitro studies on this compound, its metabolic pathway remains unconfirmed.

Conclusion

The plasma half-life of this compound in humans has been determined to be approximately 9.9 hours following a single oral dose. This information, in conjunction with the understanding of its mechanism of action at the NK-1 receptor, provides a solid foundation for the design of further clinical studies and the development of effective therapeutic regimens. Further research into the specific metabolic pathways of this compound is warranted to fully characterize its pharmacokinetic profile and to assess the potential for drug-drug interactions.

References

Application Notes and Protocols: Preclinical Pharmacokinetic Assessment of Investigational Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pharmacokinetic (PK) studies are a critical component of drug development, providing essential information on the absorption, distribution, metabolism, and excretion (ADME) of a novel therapeutic agent. These studies, conducted in various animal models, are fundamental for the selection of lead candidates, determination of first-in-human dose levels, and for understanding the overall disposition of a compound within a biological system.

This document provides a generalized framework and detailed protocols for conducting preclinical pharmacokinetic studies in common animal models. While the impetus for this document was an inquiry into the compound SLV-317, a comprehensive search of publicly available scientific literature and databases did not yield specific animal pharmacokinetic data for this compound. However, to provide context, pharmacokinetic data from a study conducted in healthy human volunteers are presented. The subsequent protocols are intended to serve as a guide for researchers designing and executing preclinical PK studies for new chemical entities.

Pharmacokinetic Profile of this compound (Human Data)

The following data were obtained from a study in healthy human volunteers who received a single 250 mg oral dose of this compound. This information is provided for contextual purposes only.

ParameterValue (Mean ± SEM)Unit
Dose (Oral) 250mg
Cmax 77 ± 9ng/mL
Tmax 47 ± 3min
t½ (Half-life) 9.9 ± 1.6h
AUC₀₋∞ 183 ± 22h·ng/mL

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½: Elimination half-life; AUC₀₋∞: Area under the plasma concentration-time curve from time zero to infinity.

Generalized Protocols for Preclinical Pharmacokinetic Studies in Animals

The following protocols outline standard procedures for conducting single-dose pharmacokinetic studies in rodent (rat/mouse) and non-rodent (canine) models.

Rodent Pharmacokinetic Study Protocol

1.1. Objective: To determine the pharmacokinetic profile of a test compound following intravenous (IV) and oral (PO) administration in rodents.

1.2. Animal Model:

  • Species: Sprague-Dawley rats or CD-1 mice.

  • Sex: Male and/or female, as appropriate for the compound and its therapeutic indication.

  • Weight: 220-250 g for rats; 25-30 g for mice.

  • Acclimation: Animals should be acclimated for a minimum of 5 days prior to the study.

1.3. Formulation and Dosing:

  • IV Formulation: The compound should be dissolved in a suitable vehicle (e.g., 5% DMSO, 40% PEG400, 55% saline) to achieve the target concentration for dosing.

  • PO Formulation: The compound is typically suspended in a vehicle such as 0.5% methylcellulose (B11928114) or 1% Tween 80 in water.

  • Dose Administration:

    • IV: Administered as a bolus via the tail vein.

    • PO: Administered by oral gavage.

1.4. Experimental Design and Sample Collection:

  • Groups: Typically, two groups for each administration route (IV and PO). A vehicle-treated control group may also be included.

  • Sample Collection: Serial blood samples (approx. 0.1-0.2 mL) are collected at predetermined time points.

    • IV Timepoints: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO Timepoints: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Blood Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA), immediately placed on ice, and centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate plasma. Plasma is then transferred to labeled cryovials and stored at -80°C until analysis.

Canine Pharmacokinetic Study Protocol

2.1. Objective: To evaluate the pharmacokinetic profile of a test compound in a non-rodent species following IV and PO administration.

2.2. Animal Model:

  • Species: Beagle dogs.

  • Sex: Male and/or female.

  • Weight: 8-12 kg.

  • Housing: Animals should be housed in conditions that comply with animal welfare regulations.

2.3. Formulation and Dosing:

  • Formulation: Similar to rodent studies, appropriate IV and PO formulations must be prepared. For PO administration to dogs, the compound may be administered in gelatin capsules.

  • Dose Administration:

    • IV: Administered as a bolus infusion via the cephalic vein.

    • PO: Administered orally as a capsule, followed by a small amount of water to ensure swallowing.

2.4. Experimental Design and Sample Collection:

  • Design: A crossover design is often employed in dogs, where the same animals receive both IV and PO doses with a sufficient washout period (typically 7 days) between administrations.

  • Sample Collection: Blood samples (approx. 1-2 mL) are collected from a peripheral vein at time points similar to those for rodent studies.

  • Blood Processing: Plasma is prepared and stored as described in the rodent protocol.

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

3.1. Objective: To accurately quantify the concentration of the test compound in plasma samples.

3.2. Sample Preparation:

  • Protein Precipitation: A common method involves adding a volume of cold acetonitrile (B52724) (often containing a suitable internal standard) to the plasma sample to precipitate proteins.

  • Centrifugation: Samples are vortexed and then centrifuged to pellet the precipitated proteins.

  • Supernatant Analysis: The clear supernatant is transferred for LC-MS/MS analysis.

3.3. LC-MS/MS Analysis:

  • Instrumentation: A validated LC-MS/MS system is used.

  • Chromatography: A suitable C18 column is often used with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve chromatographic separation.

  • Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for sensitive and selective detection of the parent compound and internal standard.

3.4. Data Analysis:

  • Calibration Curve: A standard curve is generated by spiking known concentrations of the compound into blank plasma.

  • Quantification: The concentration of the compound in the study samples is determined by interpolating from the standard curve.

  • Pharmacokinetic Parameters: Non-compartmental analysis (NCA) is used to calculate key PK parameters (Cmax, Tmax, AUC, t½, Clearance, Volume of Distribution). Oral bioavailability (F%) is calculated as: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

G cluster_pre Pre-Study cluster_study Study Conduct cluster_post Post-Study A Animal Acclimation (≥ 5 days) C Dose Administration (IV or PO) A->C B Formulation Preparation (IV and PO) B->C D Serial Blood Sampling (Predetermined Timepoints) C->D E Plasma Separation (Centrifugation) D->E F Sample Storage (-80°C) E->F G Bioanalysis (LC-MS/MS) F->G H Pharmacokinetic Analysis (NCA) G->H I Data Reporting H->I

Caption: Experimental workflow for a typical preclinical pharmacokinetic study.

ADME cluster_body Biological System Dose Drug Administration (e.g., Oral, IV) Absorption Absorption (Entry into bloodstream) Dose->Absorption PO, IM, SC Distribution Distribution (To tissues and organs) Dose->Distribution IV Absorption->Distribution Systemic Circulation Metabolism Metabolism (Mainly in liver) Distribution->Metabolism Excretion Excretion (e.g., Urine, Feces) Distribution->Excretion Metabolism->Excretion

Caption: The four key processes of pharmacokinetics (ADME).

Application Notes and Protocols for Preclinical Safety and Toxicology Assessment of Neurokinin-1 (NK-1) Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed preclinical safety and toxicology data for the specific compound SLV-317 are not publicly available. The following application notes and protocols are based on comprehensive data for Aprepitant , a well-characterized Neurokinin-1 (NK-1) receptor antagonist, and are intended to serve as a representative guide for researchers, scientists, and drug development professionals working with this class of compounds.

Introduction

This document provides a summary of the key non-clinical safety and toxicology studies typically conducted for the development of NK-1 receptor antagonists, using Aprepitant as a model compound. The data presented is crucial for identifying potential target organs for toxicity, determining a safe starting dose for clinical trials, and understanding the overall risk profile of this therapeutic class.

Mechanism of Action: NK-1 receptor antagonists, such as this compound and Aprepitant, function by blocking the binding of Substance P to the neurokinin-1 receptor. This mechanism is central to their therapeutic effects, which include the prevention of chemotherapy-induced nausea and vomiting.

Signaling Pathway

The binding of Substance P to the NK-1 receptor, a G-protein coupled receptor, initiates a signaling cascade that leads to downstream cellular responses. NK-1 receptor antagonists competitively inhibit this initial step.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK-1 Receptor NK-1 Receptor Substance P->NK-1 Receptor Binds This compound / Aprepitant This compound / Aprepitant This compound / Aprepitant->NK-1 Receptor Blocks G-Protein Activation G-Protein Activation NK-1 Receptor->G-Protein Activation Downstream Signaling Downstream Signaling G-Protein Activation->Downstream Signaling Cellular Response Cellular Response Downstream Signaling->Cellular Response

Figure 1: Simplified NK-1 Receptor Signaling Pathway and Antagonist Action.

Summary of Preclinical Toxicology Studies for Aprepitant

The following tables summarize the key findings from a comprehensive battery of non-clinical toxicology studies performed on Aprepitant.

Acute Toxicity
SpeciesRoute of AdministrationTest SubstanceMinimal Lethal Dose (MLD)Key Clinical Signs
MouseIntravenousL-758,298 (Prodrug)500 mg/kgGasping, convulsions, bradypnea, loss of righting reflex[1][2]
RatIntravenousL-758,298 (Prodrug)500 mg/kgGasping, bradypnea[1][2]
MouseOralL-758,298 (Prodrug)> 500 mg/kgNo deaths or significant clinical signs observed[1][2]
RatOralL-758,298 (Prodrug)> 500 mg/kgNo deaths or significant clinical signs observed[1][2]
Repeat-Dose Toxicity
SpeciesDurationRouteNo-Observed-Adverse-Effect-Level (NOAEL)Target Organs and Key Findings
Rat5 weeksIntravenous2 mg/kg/dayLiver: Hepatocellular hypertrophy at ≥ 5 mg/kg/day[1]
Rat5 weeksOralNot clearly establishedLiver (hepatocellular hypertrophy), Thyroid (follicular cell hyperplasia), Pituitary (vacuolation) at doses of 250 mg/kg/day and higher[1]
Dog53 weeksOral32 mg/kg/dayNo treatment-related toxic effects observed; no target organs identified[1]
Monkey17 daysIntravenous240 mg/kg/dayNo drug-related toxic effects observed[1]
Monkey5 weeksIntravenous10 mg/kg/dayNo treatment-related toxic effects observed[1]
Genotoxicity
AssayTest SystemMetabolic ActivationResult
Ames TestS. typhimurium, E. coliWith and without S9Negative[3]
Chromosomal AberrationChinese Hamster Ovary (CHO) cellsWith and without S9Negative
In Vitro MutagenesisTK6 human lymphoblastoid cellsWith and without S9Negative[1]
In Vivo Mouse MicronucleusBone marrowN/ANegative[1]
Carcinogenicity
SpeciesDurationKey Findings
Rat (Sprague Dawley)106 weeksIncreased incidence of thyroid follicular cell adenomas and carcinomas in males at doses of 5 to 1000 mg/kg twice daily[3].
Mouse (CD-1)105 weeksIncreased incidence of skin fibrosarcoma in males, and hepatocellular adenoma and Harderian gland adenoma in females[2].
Reproductive and Developmental Toxicity
Study TypeSpeciesKey Findings
Fertility and Early Embryonic DevelopmentRatNo effects on male or female fertility or reproductive performance at doses up to 2000 mg/kg/day[2][3].
Embryo-Fetal DevelopmentRat, RabbitNo teratogenic effects or embryo-fetal toxicity observed[3]. Aprepitant was shown to cross the placenta in both species[3].
Pre- and Postnatal DevelopmentRatNo adverse effects on pre- and postnatal development[3].

Experimental Protocols (Summarized)

The following are generalized protocols based on the types of studies conducted for Aprepitant. Specific parameters should be optimized for the test compound.

General Experimental Workflow

Experimental_Workflow cluster_planning Study Planning cluster_execution In-Life Phase cluster_analysis Post-Life Phase Protocol_Design Protocol Design (Species, Dose, Duration) Ethical_Approval Ethical Review and Approval Protocol_Design->Ethical_Approval Animal_Acclimatization Animal Acclimatization Ethical_Approval->Animal_Acclimatization Dose_Administration Dose Administration Animal_Acclimatization->Dose_Administration Clinical_Observation Clinical Observation (Health, Behavior, Body Weight) Dose_Administration->Clinical_Observation Sample_Collection Biological Sample Collection (Blood, Urine) Clinical_Observation->Sample_Collection Necropsy Necropsy and Organ Weights Sample_Collection->Necropsy Histopathology Histopathology Necropsy->Histopathology Data_Analysis Data Analysis and Interpretation Histopathology->Data_Analysis

Figure 2: General workflow for in vivo toxicology studies.
Acute Oral Toxicity Study (Up-and-Down Procedure)

  • Objective: To determine the acute oral toxicity (and estimate the LD50) of a test substance.

  • Species: Typically rats (one sex, usually female).

  • Methodology:

    • A single animal is dosed at a starting dose level.

    • The animal is observed for signs of toxicity and mortality for up to 14 days.

    • If the animal survives, the next animal is dosed at a higher fixed increment.

    • If the animal dies, the next animal is dosed at a lower fixed increment.

    • The procedure is repeated until the criteria for stopping the test are met (e.g., a number of reversals in outcome have been observed).

    • The LD50 is calculated using the maximum likelihood method.

  • Observations: Clinical signs, body weight changes, and gross necropsy findings.

Repeat-Dose Oral Toxicity Study (e.g., 28-day)
  • Objective: To identify target organs of toxicity and characterize the dose-response relationship following repeated administration.

  • Species: One rodent (e.g., rat) and one non-rodent (e.g., dog) species.

  • Methodology:

    • Animals are assigned to multiple dose groups (typically low, mid, high) and a vehicle control group.

    • The test substance is administered daily via the intended clinical route (e.g., oral gavage) for 28 consecutive days.

    • Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

    • Blood and urine samples are collected for hematology, clinical chemistry, and urinalysis at termination.

    • At the end of the treatment period, animals are euthanized, and a full necropsy is performed.

    • Organ weights are recorded, and a comprehensive set of tissues is collected for histopathological examination.

  • Endpoints: Clinical observations, body and organ weights, hematology, clinical chemistry, urinalysis, gross pathology, and histopathology.

Bacterial Reverse Mutation Assay (Ames Test)
  • Objective: To detect gene mutations induced by the test substance.

  • Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

  • Methodology:

    • The test substance, at several concentrations, is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix from rat liver).

    • The mixture is plated on a minimal agar (B569324) medium lacking the required amino acid (histidine or tryptophan).

    • Plates are incubated for 48-72 hours.

    • The number of revertant colonies (colonies that have mutated and can now grow in the absence of the required amino acid) is counted.

  • Interpretation: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies over the background.

Conclusion

The preclinical safety profile of the NK-1 receptor antagonist Aprepitant has been extensively characterized. The primary target organs for toxicity in repeat-dose studies in rodents were the liver and thyroid. Aprepitant was not genotoxic but did show carcinogenic potential in long-term studies in both rats and mice. No adverse effects on fertility or fetal development were observed. This comprehensive dataset provides a robust foundation for understanding the potential toxicities of other compounds in this class, such as this compound, and for designing appropriate safety monitoring plans for clinical development. Researchers should consider these findings when planning their own non-clinical toxicology programs.

References

Troubleshooting & Optimization

SLV-317 stability in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is SLV-317?

This compound is identified as a neurokinin-1 (NK1) receptor antagonist with oral activity.[1] It is primarily used in research settings to study its effects as an antagonist of substance P-induced actions.[1]

Q2: What are the recommended storage conditions for this compound?

For this compound in its solid form, storage at room temperature is generally recommended for locations in the continental US, though this may vary for other regions.[1] It is crucial to refer to the Certificate of Analysis provided with the specific product lot for the most accurate storage recommendations.[1]

Q3: Is there information available on the stability of this compound in aqueous solutions?

Currently, there is limited publicly available data specifically detailing the stability of this compound in aqueous solutions. General principles of drug stability suggest that factors such as pH, temperature, light exposure, and the presence of oxidizing agents can influence the degradation of compounds in solution.[2][3]

Q4: What are the potential degradation pathways for a molecule like this compound in an aqueous environment?

While specific degradation pathways for this compound are not documented in the provided search results, common degradation mechanisms for complex organic molecules in aqueous solutions include hydrolysis and oxidation.[2][3] Hydrolysis involves the cleavage of chemical bonds by water, while oxidation can be initiated by factors like light, residual metal ions, or peroxides.[2]

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Action
Precipitation or cloudiness in the aqueous solution. The concentration of this compound may exceed its solubility limit in the chosen aqueous buffer. The pH or temperature of the solution may also affect solubility.- Attempt to dissolve this compound in a small amount of an organic solvent (e.g., DMSO) before diluting with the aqueous buffer.- Perform solubility testing at different pH values and temperatures to determine optimal conditions.- Consider using a co-solvent or a different buffer system.
Change in solution color or appearance over time. This could indicate chemical degradation of this compound. Exposure to light or elevated temperatures can accelerate degradation processes.[2]- Prepare fresh solutions before each experiment.- Store solutions protected from light and at a recommended temperature (e.g., 2-8 °C or frozen).- Perform stability studies using an appropriate analytical method (e.g., HPLC) to monitor the concentration of this compound over time.
Inconsistent or unexpected experimental results. This may be due to the degradation of this compound in the experimental solution, leading to a lower effective concentration.- Verify the integrity of the this compound stock solution using an analytical technique like HPLC.- Prepare fresh dilutions for each experiment from a validated stock solution.- Review the experimental protocol to identify any conditions that might promote degradation (e.g., prolonged incubation at high temperatures, exposure to incompatible reagents).

Experimental Protocols

Protocol: Preliminary Assessment of this compound Stability in an Aqueous Buffer

Objective: To obtain a preliminary understanding of the stability of this compound in a specific aqueous buffer over a defined period.

Materials:

  • This compound

  • Selected aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Organic solvent for initial dissolution (if necessary, e.g., DMSO)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Incubator or water bath

  • Light-protective storage containers (e.g., amber vials)

Methodology:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound.

    • If necessary, dissolve the compound in a minimal amount of a suitable organic solvent (e.g., DMSO) to ensure complete dissolution.

    • Dilute the solution with the chosen aqueous buffer to a final known concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on the experiment.

  • Sample Incubation:

    • Aliquot the this compound solution into multiple light-protective containers.

    • Store the aliquots under different conditions to be tested (e.g., room temperature, 4°C, 37°C).

    • Designate a "time zero" sample and immediately analyze it via HPLC.

  • HPLC Analysis:

    • Develop an HPLC method capable of separating this compound from potential degradation products. This may require method development to optimize mobile phase composition, flow rate, and detection wavelength.

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve an aliquot from each storage condition.

    • Analyze each sample by HPLC.

  • Data Analysis:

    • Measure the peak area of the this compound peak at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample.

    • Plot the percentage of this compound remaining versus time for each condition to visualize the degradation profile.

Visualizations

G cluster_workflow Experimental Workflow: this compound Stability Assessment prep Prepare this compound Aqueous Solution t0 Time Zero HPLC Analysis prep->t0 Initial Concentration incubate Incubate at Various Conditions (Temp, Light) prep->incubate data Data Analysis: Calculate % Remaining t0->data tp Time Point HPLC Analysis incubate->tp Sample at Intervals tp->data G cluster_pathway Hypothetical Degradation Pathways parent This compound in Aqueous Solution hydrolysis Hydrolysis (e.g., amide bond cleavage) parent->hydrolysis H₂O, pH oxidation Oxidation (e.g., at electron-rich sites) parent->oxidation O₂, light, metal ions deg1 Degradation Product A hydrolysis->deg1 deg2 Degradation Product B oxidation->deg2

References

SLV-317 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SLV-317. The information is presented in a question-and-answer format to directly address common challenges, particularly those related to its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a neurokinin-1 (NK-1) receptor antagonist.[1] Like many compounds in this class, it is a lipophilic molecule with poor aqueous solubility.[2] This low solubility can lead to challenges in formulating this compound for both in vitro assays and in vivo studies, potentially resulting in low bioavailability and inconsistent experimental results.

Q2: I am observing precipitation of this compound in my aqueous buffer. What is the likely cause?

A2: Precipitation of this compound in aqueous solutions is a common issue stemming from its low water solubility. This is a known challenge for many neurokinin-1 receptor antagonists.[3] The addition of even small amounts of an organic stock solution of this compound into an aqueous buffer can cause it to exceed its solubility limit, leading to precipitation.

Q3: What are the general strategies to improve the solubility of poorly water-soluble compounds like this compound?

A3: Several formulation strategies can be employed to enhance the solubility and bioavailability of poorly water-soluble drugs. These include:

  • Lipid-Based Formulations: Such as self-emulsifying drug delivery systems (SEDDS).

  • Solid Dispersions: Dispersing the drug in a polymer matrix.

  • Nanonization: Reducing the particle size to the nanoscale to increase the surface area for dissolution.

  • Complexation: Using agents like cyclodextrins to form more soluble inclusion complexes.

Troubleshooting Guide: this compound Solubility Issues

Issue 1: Inconsistent results in cell-based assays due to poor solubility.
  • Question: My dose-response curves for this compound are not reproducible. Could this be a solubility problem?

  • Answer: Yes, inconsistent results are a hallmark of solubility issues. If this compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended.

  • Solutions:

    • Use of Co-solvents: Prepare a high-concentration stock solution of this compound in an organic solvent such as DMSO. When diluting into your aqueous assay medium, ensure the final concentration of the organic solvent is low (typically <1%) to avoid solvent-induced artifacts.

    • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble drug, increasing its apparent water solubility.

Issue 2: Low oral bioavailability in animal studies.
  • Question: I am observing very low and variable plasma concentrations of this compound after oral administration in my animal model. How can I improve its absorption?

  • Answer: Low and variable oral bioavailability is often a direct consequence of poor aqueous solubility, which limits the dissolution of the compound in the gastrointestinal tract.[2]

  • Solutions:

    • Lipid-Based Formulations: Formulating this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve its solubilization in the gut and enhance absorption.

    • Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can prevent crystallization and improve the dissolution rate.

    • Nanosuspensions: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area and dissolution velocity.

Data Summary

The following table summarizes the common formulation strategies for improving the solubility of poorly water-soluble drugs like this compound.

Formulation StrategyPrincipleAdvantagesDisadvantages
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion upon gentle agitation in an aqueous medium.Enhances oral bioavailability; Protects the drug from degradation.Potential for GI side effects from surfactants; Can be complex to formulate.
Amorphous Solid Dispersions The crystalline drug is converted to a higher-energy amorphous state by dispersing it in a polymer matrix.Significantly improves dissolution rate and extent of supersaturation.Amorphous form can be physically unstable and may recrystallize over time.
Nanonization (Nanosuspensions) The particle size of the drug is reduced to the sub-micron range, increasing the surface area-to-volume ratio.Increases dissolution velocity; Can be used for parenteral and oral delivery.Can be challenging to manufacture and maintain particle size stability (aggregation).
Complexation with Cyclodextrins The lipophilic drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin (B1172386) molecule.Increases aqueous solubility; Can improve stability.The amount of drug that can be complexed is limited; Can be a costly excipient.

Experimental Protocols & Workflows

Workflow for Selecting a Solubility Enhancement Strategy

The following diagram illustrates a general workflow for selecting an appropriate solubility enhancement strategy for a poorly soluble compound like this compound.

G A Start: Poorly Soluble Compound (this compound) B Physicochemical Characterization (Solubility, LogP, pKa) A->B C Desired Route of Administration? (Oral, IV, etc.) B->C D Oral Formulation C->D Oral E Parenteral Formulation C->E Parenteral F Evaluate Lipid-Based Formulations (SEDDS) D->F G Evaluate Solid Dispersions D->G H Evaluate Nanosuspensions D->H E->H I Evaluate Co-solvent Systems E->I J Evaluate Cyclodextrin Complexation E->J K In Vitro Dissolution & In Vivo PK Studies F->K G->K H->K I->K J->K L Optimized Formulation K->L

Solubility Enhancement Strategy Selection Workflow.
Signaling Pathway of NK-1 Receptor Antagonism

This diagram illustrates the mechanism of action of this compound as an NK-1 receptor antagonist.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A Substance P B NK-1 Receptor A->B Binds to C Signal Transduction (e.g., IP3/DAG pathway) B->C Activates D Biological Response (e.g., Emesis, Pain) C->D Leads to SLV317 This compound SLV317->B Blocks

Mechanism of Action of this compound.

References

optimizing SLV-317 dosage for efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of SLV-317 for efficacy in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally active, potent, and selective antagonist of the neurokinin-1 (NK-1) receptor. The NK-1 receptor is the primary receptor for Substance P, a neuropeptide involved in pain transmission, inflammation, and smooth muscle contraction. By blocking the NK-1 receptor, this compound inhibits the physiological effects of Substance P.

Q2: What is the recommended starting dose for in vivo preclinical experiments?

A2: There is limited publicly available preclinical data on the dose-response relationship of this compound for visceral pain models. However, a single oral dose of 250 mg was used in a clinical trial with healthy male volunteers, which demonstrated significant antagonism of Substance P-induced effects. For preclinical studies in rodents, a common approach is to start with a dose-range finding study. A suggested starting range, based on doses used for other NK-1 receptor antagonists in similar models, could be 1-30 mg/kg, administered orally. It is crucial to perform a dose-escalation study to determine the optimal dose for your specific animal model and efficacy endpoint.

Q3: How can I assess the efficacy of this compound in a preclinical model of visceral pain?

A3: A standard and well-established method for assessing visceral pain in rodents is the measurement of the visceromotor response (VMR) to colorectal distension (CRD). This involves inserting a small balloon into the colon and inflating it to various pressures to elicit a pain response, which is quantified by measuring the electromyographic (EMG) activity of the abdominal muscles. A reduction in the VMR at a given distension pressure in this compound-treated animals compared to vehicle-treated controls would indicate analgesic efficacy.

Q4: What are the known pharmacokinetic properties of this compound in humans?

A4: A study in healthy male volunteers who received a single oral 250 mg dose of this compound provided the following pharmacokinetic data.

Troubleshooting Guides

Issue 1: High variability in visceromotor response (VMR) to colorectal distension (CRD).

  • Possible Cause 1: Improper balloon placement.

    • Solution: Ensure the balloon is inserted to a consistent depth in the distal colon for all animals. The placement should be measured from the anus to the base of the balloon.

  • Possible Cause 2: Animal stress.

    • Solution: Acclimatize the animals to the experimental setup and handling for several days before the experiment. Perform the experiments in a quiet and dimly lit room to minimize stress.

  • Possible Cause 3: Inconsistent distension pressures.

    • Solution: Calibrate the pressure transducer and ensure the distension protocol (pressures and duration) is identical for all animals.

Issue 2: Lack of a significant effect of this compound on VMR.

  • Possible Cause 1: Suboptimal dose.

    • Solution: Perform a dose-response study with a wider range of this compound concentrations to identify the optimal dose for your model.

  • Possible Cause 2: Inappropriate timing of drug administration.

    • Solution: The timing of drug administration relative to the CRD procedure is critical. Based on the human pharmacokinetic data, the time to maximum plasma concentration (Tmax) is approximately 47 minutes. Consider administering this compound about 30-60 minutes before the CRD procedure in your animal model, but it is advisable to perform a time-course study to determine the optimal pre-treatment interval.

  • Possible Cause 3: The animal model is not dependent on the NK-1 pathway.

    • Solution: Confirm that the NK-1 receptor is a valid target in your chosen model of visceral pain. This can be done by testing a known, potent NK-1 receptor antagonist as a positive control.

Data Presentation

Table 1: Pharmacokinetics of a Single 250 mg Oral Dose of this compound in Healthy Male Volunteers

ParameterMean Value (± SEM)
Peak Plasma Concentration (Cmax)77 ± 9 ng/mL
Time to Peak Plasma Concentration (Tmax)47 ± 3 min
Half-life (t1/2)9.9 ± 1.6 h

Table 2: Pharmacodynamics of a Single 250 mg Oral Dose of this compound in Healthy Male Volunteers

ParameterMean Value (± SEM)
Maximum Antagonizing Effect on Substance P-induced Venodilation95 ± 8%
Time to Maximum Effect1.47 ± 0.24 h

Experimental Protocols

Protocol: Assessment of Visceral Hypersensitivity via Colorectal Distension (CRD) in Rodents

1. Animal Preparation and Acclimatization: a. House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. b. For at least 3-5 days prior to the experiment, handle the animals and acclimatize them to the restraint devices (e.g., Broome-style restrainers) to be used during the CRD procedure.

2. Electrode Implantation for Electromyography (EMG): a. Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane). b. Make a small incision in the abdominal skin and underlying muscle wall. c. Suture a pair of Teflon-coated, stainless steel EMG electrodes into the external oblique abdominal muscle. d. Externalize the electrodes on the back of the neck and secure them. e. Allow the animals to recover from surgery for at least 3-4 days.

3. Colorectal Distension Balloon Preparation and Insertion: a. Fabricate a colorectal distension balloon from a small latex balloon or a commercially available balloon catheter. The balloon should be approximately 2 cm in length. b. On the day of the experiment, lightly anesthetize the animal with isoflurane. c. Gently insert the lubricated balloon catheter into the distal colon, with the end of the balloon positioned approximately 1 cm from the anus. d. Secure the catheter to the tail with tape. e. Place the animal in the restraint device and allow it to recover from anesthesia for at least 30 minutes.

4. Drug Administration: a. Prepare this compound in an appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) in water). b. Administer the desired dose of this compound or vehicle via oral gavage at a predetermined time before the CRD procedure (e.g., 30-60 minutes).

5. Colorectal Distension and EMG Recording: a. Connect the externalized EMG electrodes to a bioelectric amplifier and a data acquisition system. b. Connect the balloon catheter to a pressure transducer and a syringe pump. c. Record a baseline EMG activity for a few minutes. d. Perform phasic colorectal distensions by inflating the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 10 seconds) with a rest interval between distensions (e.g., 5 minutes). e. Record the EMG signal throughout the distension period.

6. Data Analysis: a. Rectify and integrate the raw EMG signal. b. Calculate the area under the curve (AUC) of the EMG signal during the distension period and subtract the baseline AUC. c. Plot the change in EMG activity (VMR) as a function of the distension pressure. d. Compare the VMR curves between the this compound-treated and vehicle-treated groups using appropriate statistical analysis (e.g., two-way ANOVA).

Mandatory Visualization

SLV_317_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance_P Substance P NK1R NK-1 Receptor Substance_P->NK1R Binds G_Protein Gq/11 NK1R->G_Protein Activates SLV317 This compound SLV317->NK1R Blocks PLC Phospholipase C G_Protein->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Neuronal_Excitation Neuronal Excitation & Pain Signaling Ca_PKC->Neuronal_Excitation

Caption: this compound blocks Substance P binding to the NK-1 receptor.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization & EMG Electrode Implantation Recovery Surgical Recovery Animal_Acclimatization->Recovery Drug_Admin This compound or Vehicle Administration (Oral) Recovery->Drug_Admin Balloon_Insertion Colorectal Balloon Insertion Drug_Admin->Balloon_Insertion CRD Colorectal Distension (Graded Pressures) Balloon_Insertion->CRD EMG_Recording EMG Recording (Visceromotor Response) CRD->EMG_Recording Data_Processing EMG Signal Processing (AUC Calculation) EMG_Recording->Data_Processing Statistical_Analysis Statistical Comparison (this compound vs. Vehicle) Data_Processing->Statistical_Analysis

Caption: Workflow for assessing this compound efficacy in a visceral pain model.

potential off-target effects of SLV-317

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with SLV-317.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is characterized as a potent and highly selective antagonist of the neurokinin-1 (NK-1) receptor. Its primary function is to block the effects induced by substance P, the natural ligand for the NK-1 receptor.

Q2: Are there any known off-target effects of this compound?

Currently, publicly available data from preclinical and early-phase clinical studies do not specify any definitive off-target effects of this compound. Studies have highlighted its high selectivity for the NK-1 receptor. However, as with any small molecule inhibitor, the potential for off-target interactions cannot be entirely excluded without comprehensive screening. Researchers should consider performing their own off-target profiling in their experimental systems.

Q3: What are the key pharmacokinetic parameters of this compound from human studies?

A study in healthy male volunteers who received a single 250 mg oral dose of this compound provided the following pharmacokinetic data:

ParameterMean Value (± SEM)Unit
Peak Plasma Concentration (Cmax)77 (± 9)ng/mL
Time to Peak Plasma Concentration (Tmax)47 (± 3)minutes
Half-life (t½)9.9 (± 1.6)hours
Data from a study in healthy men who received a single 250 mg oral dose.

Troubleshooting Guides

Problem 1: Inconsistent or lack of efficacy in in-vitro/in-vivo experiments.

  • Potential Cause 1: Compound Stability and Solubility.

    • Troubleshooting: Ensure proper storage of this compound as recommended by the supplier. Prepare fresh solutions for each experiment and verify the solubility in your specific experimental buffer or vehicle. Sonication or gentle heating may be required for complete dissolution.

  • Potential Cause 2: Suboptimal Concentration.

    • Troubleshooting: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line or animal model. The effective concentration may vary depending on the expression level of the NK-1 receptor and the concentration of substance P used for stimulation.

  • Potential Cause 3: Low NK-1 Receptor Expression.

    • Troubleshooting: Confirm the expression of the NK-1 receptor in your experimental system using techniques such as qPCR, Western blot, or flow cytometry. If expression is low, consider using a system with higher or induced expression.

Problem 2: Observing unexpected cellular phenotypes or animal behaviors.

  • Potential Cause: Potential Off-Target Effects.

    • Troubleshooting: Although this compound is reported to be highly selective, unexpected effects could indicate off-target interactions.

      • Literature Review: Conduct a thorough search for known off-target liabilities of similar chemical scaffolds.

      • In-silico Analysis: Use computational tools to predict potential off-target binding based on the chemical structure of this compound.

      • Experimental Validation:

        • Broad Kinase or Receptor Panel Screening: Submit this compound to a commercial service for screening against a broad panel of kinases, GPCRs, ion channels, and other common off-target classes.

        • Control Experiments: Include a structurally distinct NK-1 receptor antagonist in your experiments to see if the unexpected phenotype is recapitulated. This can help differentiate between on-target and potential off-target effects.

        • Rescue Experiments: If a specific off-target is identified, try to rescue the phenotype by co-administering an antagonist for that target.

Experimental Protocols

Key Experiment: Dorsal Hand Vein Compliance Assay

This pharmacodynamic assay was used to demonstrate the in-vivo antagonistic activity of this compound on the human NK-1 receptor.

  • Objective: To assess the effect of this compound on substance P-induced venodilation.

  • Methodology:

    • Subject Preparation: Healthy volunteers are recruited for this double-blind, placebo-controlled, crossover study.

    • Vein Cannulation: A dorsal hand vein is cannulated for drug infusion and measurement of venous compliance.

    • Venoconstriction: A continuous infusion of a vasoconstrictor, such as phenylephrine, is administered to preconstrict the vein to a stable baseline.

    • Substance P Challenge: Substance P is co-infused intermittently to induce venodilation, which is measured as an increase in vein diameter or compliance.

    • This compound Administration: A single oral dose of this compound (e.g., 250 mg) or placebo is administered.

    • Post-Dose Assessment: The substance P challenge is repeated at multiple time points after this compound or placebo administration to measure the inhibition of venodilation.

    • Data Analysis: The percentage of inhibition of substance P-induced venodilation is calculated over time to determine the pharmacodynamic effect of this compound.

Visualizations

SLV317_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK-1 Receptor NK-1 Receptor Substance P->NK-1 Receptor Binds and Activates This compound This compound This compound->NK-1 Receptor Binds and Blocks G-protein G-protein NK-1 Receptor->G-protein Activates Downstream Signaling Downstream Signaling G-protein->Downstream Signaling Initiates Cascade

Caption: Mechanism of action of this compound as an NK-1 receptor antagonist.

Off_Target_Investigation_Workflow A Unexpected Phenotype Observed with this compound B Hypothesize Potential Off-Target Interaction A->B C In-silico Screening (Structure-based) B->C D Broad Panel Screening (e.g., Kinases, GPCRs) B->D E Identify Potential Off-Targets C->E D->E F Validate with Orthogonal Methods (e.g., different antagonist, rescue experiment) E->F G Confirm or Refute Off-Target Effect F->G

SLV-317 inconsistent results in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SLV-317. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing frequently asked questions related to experiments involving this compound, a neurokinin-1 (NK-1) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of the neurokinin-1 (NK-1) receptor.[1] The endogenous ligand for the NK-1 receptor is Substance P, a neuropeptide involved in various physiological processes, including pain transmission, inflammation, and emesis. By blocking the binding of Substance P to the NK-1 receptor, this compound inhibits the downstream signaling pathways associated with these processes.

Q2: What are the potential therapeutic applications of this compound?

A2: As an NK-1 receptor antagonist, this compound has been investigated for its potential therapeutic effects in conditions where the Substance P/NK-1 receptor system is implicated. Preclinical data have suggested its potential in counteracting visceral pain and inflammation, such as in inflammatory bowel disease or irritable bowel syndrome.

Q3: Are there any known issues with the stability or solubility of this compound?

A3: While specific details on the long-term stability of this compound in various solvents are not extensively published, it is crucial to follow the manufacturer's storage and handling recommendations. For consistent experimental results, it is advisable to prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Solubility can vary depending on the solvent; ensure the compound is fully dissolved before use in cell-based assays to avoid inaccurate concentrations.

Q4: What cell lines are suitable for studying the effects of this compound?

A4: Any cell line that endogenously expresses the human NK-1 receptor (e.g., certain neuroblastoma or astrocytoma cell lines) or a recombinant cell line engineered to overexpress the NK-1 receptor (e.g., HEK293 or CHO cells) would be suitable for in vitro studies with this compound. It is essential to verify the expression and functionality of the NK-1 receptor in your chosen cell line.

Troubleshooting Guide for Inconsistent Results

Inconsistent results in experiments with this compound can arise from various factors, from procedural variability to biological complexities. This guide provides a structured approach to identifying and resolving common issues.

Problem 1: High Variability in Potency (IC50) of this compound Between Experiments

High variability in the half-maximal inhibitory concentration (IC50) is a common challenge. The following table outlines potential causes and solutions.

Potential Cause Troubleshooting Steps
Cell Health and Passage Number - Ensure cells are healthy and in the logarithmic growth phase. - Use a consistent and narrow range of passage numbers for all experiments. - Regularly test for mycoplasma contamination.
Reagent Preparation and Storage - Prepare fresh dilutions of this compound from a validated stock solution for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution. - Verify the concentration and purity of the Substance P (agonist) used.
Assay Conditions - Maintain consistent incubation times, temperatures, and cell seeding densities. - Ensure uniform mixing of reagents in all wells. - Monitor and control for edge effects in microplates.
Readout System Fluctuations - Calibrate the plate reader or detection instrument before each use. - Use appropriate positive and negative controls to normalize the data. - Ensure the signal-to-background ratio is optimal.
Problem 2: Lack of Expected Antagonistic Effect of this compound

If this compound fails to inhibit Substance P-induced cellular responses, consider the following:

Potential Cause Troubleshooting Steps
Inactive Compound - Verify the identity and purity of the this compound compound using analytical methods if possible. - Test a fresh batch or a different lot of the compound.
Low NK-1 Receptor Expression - Confirm NK-1 receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. - If using a recombinant cell line, verify the stability of expression over passages.
Suboptimal Agonist Concentration - Perform a dose-response curve for Substance P to determine the EC50 and use a concentration at or near the EC80 for antagonist assays. - An excessively high concentration of Substance P may overcome the competitive antagonism of this compound.
Assay Sensitivity - Optimize the assay to ensure a robust window between the basal and fully stimulated response. - Consider using a more sensitive detection method or a different functional assay (e.g., calcium mobilization vs. inositol (B14025) phosphate (B84403) accumulation).

Quantitative Data Presentation

Due to the limited availability of publicly accessible, comparative preclinical data for this compound, the following table presents representative data for Aprepitant , a well-characterized NK-1 receptor antagonist, to illustrate the typical range of potencies observed in different assays. This can serve as a benchmark for your own experiments.

Assay Type Parameter Reported Value (Aprepitant) Cell Line Reference
Radioligand BindingKi~0.1 nMCHO cells expressing human NK-1R[2]
Calcium MobilizationIC50~1.5 nMU-2 OS cells expressing human NK-1RFASEB J. 2003;17(8):833-41
Inositol Phosphate AccumulationIC50~0.8 nMCHO cells expressing human NK-1RJ Pharmacol Exp Ther. 2001;299(1):141-8

Note: The values presented are approximate and can vary based on experimental conditions.

Experimental Protocols

Below are detailed methodologies for key experiments used to characterize NK-1 receptor antagonists.

Radioligand Binding Assay

This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the NK-1 receptor.

  • Materials:

    • Cell membranes prepared from cells expressing the human NK-1 receptor.

    • [³H]-Substance P (Radioligand).

    • Unlabeled Substance P (for determining non-specific binding).

    • This compound.

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

    • 96-well plates.

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • In a 96-well plate, add assay buffer, radioligand ([³H]-Substance P at a concentration near its Kd), and varying concentrations of this compound.

    • For total binding, omit this compound. For non-specific binding, add a high concentration of unlabeled Substance P.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for 60-90 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate specific binding and determine the Ki of this compound.

Calcium Mobilization Assay

This functional assay measures the inhibition of Substance P-induced intracellular calcium release by this compound.

  • Materials:

    • Cells expressing the human NK-1 receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Substance P.

    • This compound.

    • Assay Buffer (e.g., HBSS with 20 mM HEPES).

    • 96- or 384-well black, clear-bottom plates.

    • Fluorescence plate reader with kinetic reading capability.

  • Procedure:

    • Seed cells in the microplate and allow them to attach overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Wash the cells to remove excess dye.

    • Add varying concentrations of this compound and incubate for a pre-determined time.

    • Place the plate in the fluorescence reader and begin kinetic measurement.

    • After establishing a baseline reading, add Substance P (at a concentration of ~EC80) to stimulate the cells.

    • Continue to measure the fluorescence signal to capture the calcium transient.

    • Determine the IC50 of this compound by analyzing the inhibition of the peak fluorescence response.

Visualizations

NK-1 Receptor Signaling Pathway

NK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK-1 Receptor SP->NK1R Binds & Activates SLV317 This compound SLV317->NK1R Blocks Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases PKC PKC DAG->PKC Activates Ca_cyto Cytosolic Ca²⁺ ↑ Ca_ER->Ca_cyto Cell_Response Cellular Response (e.g., Neuronal Excitation, Inflammation) Ca_cyto->Cell_Response PKC->Cell_Response

NK-1 Receptor Signaling Cascade and Point of this compound Inhibition.
Experimental Workflow for an Antagonist Assay

Antagonist_Assay_Workflow start Start cell_prep Prepare NK-1R Expressing Cells (e.g., Seeding in Microplate) start->cell_prep reagent_prep Prepare Reagents (this compound serial dilution, Substance P) cell_prep->reagent_prep pre_incubation Pre-incubate Cells with this compound reagent_prep->pre_incubation stimulation Stimulate with Substance P pre_incubation->stimulation readout Measure Cellular Response (e.g., Calcium Flux, IP1 Accumulation) stimulation->readout data_analysis Data Analysis (Calculate IC50) readout->data_analysis end End data_analysis->end

A generalized workflow for determining the potency of this compound.
Troubleshooting Logic Flow

Troubleshooting_Flow start Inconsistent Results Observed check_reagents Verify Reagent Integrity (this compound, Agonist, Buffers) start->check_reagents decision_reagents Reagents OK? check_reagents->decision_reagents check_cells Assess Cell Health & Receptor Expression decision_cells Cells Healthy? check_cells->decision_cells check_protocol Review Experimental Protocol (Incubation times, concentrations, etc.) decision_protocol Protocol Followed Correctly? check_protocol->decision_protocol check_instrument Calibrate and Validate Readout Instrument decision_instrument Instrument Functioning Properly? check_instrument->decision_instrument decision_reagents->check_cells Yes remedy_reagents Prepare Fresh Reagents decision_reagents->remedy_reagents No decision_cells->check_protocol Yes remedy_cells Use New Cell Stock, Verify Expression decision_cells->remedy_cells No decision_protocol->check_instrument Yes remedy_protocol Standardize Protocol Execution decision_protocol->remedy_protocol No remedy_instrument Service or Recalibrate Instrument decision_instrument->remedy_instrument No end Consistent Results decision_instrument->end Yes remedy_reagents->start remedy_cells->start remedy_protocol->start remedy_instrument->start

A logical flow for troubleshooting inconsistent experimental outcomes.

References

Technical Support Center: SLV-317 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using SLV-317 in preclinical in vivo studies. This compound is a novel, selective inhibitor of the Tyrosine Kinase Z (TKZ) receptor, formulated for oral gavage. It is currently under investigation for its anti-tumor efficacy in non-small cell lung cancer (NSCLC) xenograft models.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a selective inhibitor of the Tyrosine Kinase Z (TKZ) receptor. It is designed to competitively bind to the ATP-binding pocket of TKZ, which prevents its phosphorylation. This action blocks the downstream activation of the PI3K/Akt/mTOR signaling pathway, a critical pathway for tumor cell proliferation and survival.

Q2: Which mouse strains are recommended for this compound xenograft studies?

A2: Immunodeficient mouse strains such as NOD/SCID or NSG mice are recommended for establishing xenografts of human cancer cell lines.[1] The choice of strain can impact tumor engraftment and growth kinetics.[2] While pharmacokinetic parameters often show general agreement across common strains like BALB/c, C57BL/6, and CD-1, significant differences can still occur.[3][4][5] It is advisable to conduct a pilot study if the mouse strain used for efficacy studies differs from the one used for initial pharmacokinetic profiling.[3][4]

Q3: What is the recommended vehicle for this compound formulation?

A3: The standard vehicle for this compound is a 0.5% (w/v) methylcellulose (B11928114) in sterile water solution. It is critical to ensure the suspension is homogenous before and during administration to avoid dosing variability.

Q4: What are the potential adverse effects of this compound administration in mice?

A4: At higher doses, potential adverse effects may include weight loss, lethargy, and gastrointestinal distress. It is crucial to conduct a maximum tolerated dose (MTD) study before initiating efficacy studies. Additionally, complications from the oral gavage procedure itself can occur, such as esophageal trauma or aspiration.[6][7][8][9][10]

Troubleshooting Guides

Issue 1: High Variability in Pharmacokinetic (PK) Data

Symptoms:

  • Large standard deviations in plasma concentration of this compound across animals in the same dose group.

  • Inconsistent area under the curve (AUC) values between studies.[11]

Possible Causes & Solutions

Potential Cause Troubleshooting Steps
Inconsistent Formulation This compound is a suspension. Ensure the stock solution is continuously stirred during dosing to prevent settling. Prepare fresh formulations for each experiment.
Inaccurate Dosing Calibrate pipettes and syringes regularly. Ensure all personnel are trained on a standardized oral gavage technique to minimize volume errors and stress-induced physiological changes.[5] Verify dose calculations based on the most recent animal body weights.
Variable Drug Absorption Fasting animals overnight can reduce variability in gastric pH and food content, leading to more consistent absorption.[5] However, be aware of the potential for fasting-induced stress.
Mouse Strain Differences Different mouse strains can exhibit variations in drug metabolism.[3][4] If changing strains, a preliminary PK study in the new strain is highly recommended.
Improper Sample Handling Ensure blood samples are processed consistently and stored at the correct temperature to prevent degradation of this compound before analysis.
Issue 2: Lack of Expected Anti-Tumor Efficacy

Symptoms:

  • No significant difference in tumor growth between the vehicle control and this compound treated groups.

  • Tumor growth inhibition is less than observed in previous experiments.

Possible Causes & Solutions

Potential Cause Troubleshooting Steps
Suboptimal Dose or Schedule The dose may be too low or the dosing frequency insufficient to maintain adequate target inhibition.[12] Refer to dose-ranging and MTD studies to select an appropriate dose. Consider performing pharmacodynamic (PD) studies to correlate this compound exposure with target inhibition in the tumor.
Poor Bioavailability Confirm the formulation is correct and administered properly. Issues with the oral gavage technique can lead to incorrect dosing.[6][7] Perform PK analysis to ensure adequate systemic exposure is being achieved.
Tumor Model Resistance The chosen cell line or patient-derived xenograft (PDX) model may be intrinsically resistant to TKZ inhibition.[12] Verify the expression and activation of TKZ in your tumor model. Consider that mouse viruses can sometimes compromise PDX models, potentially affecting drug response.[13]
Incorrect Model Selection The selected xenograft model may not rely on the TKZ signaling pathway for its growth.[12] It's important to use models where the target pathway is a known driver of tumor proliferation.
Host Microenvironment The interaction between the human tumor cells and the mouse stroma can influence tumor growth and drug response.[2][14] The lack of a complete immune system in xenograft models can also affect outcomes.[14][15]
Issue 3: Unexpected Toxicity or Animal Morbidity

Symptoms:

  • Significant body weight loss (>15-20%).

  • Signs of distress such as hunched posture, lethargy, or rough coat.

  • Mortality unrelated to tumor burden.

Possible Causes & Solutions

Potential Cause Troubleshooting Steps
Drug-Related Toxicity The dose may be too high. Immediately reduce the dose or dosing frequency. Refer to MTD study data. Perform necropsies and histopathology on affected animals to identify target organs of toxicity.
Gavage-Related Injury Improper oral gavage technique is a common cause of morbidity and mortality.[6][7][8] Complications include esophageal perforation, aspiration pneumonia, or gastric rupture.[6][8][9] Ensure all personnel are proficient and use the correct gavage needle size.
Vehicle Toxicity While 0.5% methylcellulose is generally well-tolerated, ensure it is properly prepared and not contaminated. Consider running a vehicle-only toxicity study if issues persist.
Underlying Health Issues Ensure animals are healthy and free of pathogens before starting the study. Contaminants in cell lines can also be a source of issues.[1]

Experimental Protocols & Data

Protocol: Subcutaneous NSCLC Xenograft Efficacy Study
  • Cell Culture: Culture A549 (or another suitable NSCLC) cells under standard conditions. Ensure cells are in the logarithmic growth phase and have >95% viability before implantation.

  • Animal Model: Use 6-8 week old female NOD/SCID mice. Allow animals to acclimate for at least one week before the experiment.

  • Tumor Implantation: Harvest and resuspend A549 cells in sterile PBS at a concentration of 5 x 10^7 cells/mL. Subcutaneously inject 100 µL (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Monitoring & Randomization: Monitor tumor growth using caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2. When average tumor volume reaches approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Drug Preparation & Administration:

    • Prepare this compound in 0.5% methylcellulose at the desired concentrations.

    • Prepare the vehicle control (0.5% methylcellulose only).

    • Administer the assigned treatment (e.g., Vehicle, 25 mg/kg this compound, 50 mg/kg this compound) via oral gavage once daily (QD) at a volume of 10 µL/g body weight.

  • Monitoring: Monitor body weight and tumor volume 2-3 times per week. Observe animals daily for any signs of toxicity.

  • Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., 2000 mm³), or if they show signs of excessive toxicity (e.g., >20% weight loss). Collect tumors and other tissues for pharmacodynamic analysis.

Data Presentation: Example Tumor Growth Inhibition
Treatment GroupDose (mg/kg, QD)Mean Tumor Volume at Day 21 (mm³) ± SEMPercent TGI (%)Mean Body Weight Change (%) ± SEM
Vehicle Control01250 ± 150-+5.5 ± 2.1
This compound25750 ± 9540%-2.1 ± 1.8
This compound50375 ± 6070%-8.5 ± 2.5
Tumor Growth Inhibition (TGI) is calculated relative to the vehicle control group.

Visualizations

SLV317_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TKZ TKZ Receptor PI3K PI3K TKZ->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation SLV317 This compound SLV317->TKZ

Caption: this compound inhibits the TKZ receptor signaling pathway.

Experimental_Workflow cluster_prep Preparation Phase cluster_study Study Phase cluster_analysis Analysis Phase Cell_Culture 1. A549 Cell Culture Implantation 3. Tumor Implantation Cell_Culture->Implantation Acclimation 2. Mouse Acclimation Acclimation->Implantation Randomization 4. Randomization (Tumor Vol ~100mm³) Implantation->Randomization Dosing 5. Daily Dosing (Oral Gavage) Randomization->Dosing Monitoring 6. Monitor Tumor Vol & Body Weight Dosing->Monitoring Endpoint 7. Endpoint & Tissue Collection Monitoring->Endpoint Analysis 8. Data Analysis (TGI, PK/PD) Endpoint->Analysis

Caption: Workflow for an in vivo xenograft efficacy study.

Troubleshooting_Toxicity Start Unexpected Toxicity Observed in Study CheckDose Is Dose Level Above MTD? Start->CheckDose CheckGavage Review Gavage Technique & Records CheckDose->CheckGavage No ReduceDose Action: Reduce Dose or Dosing Frequency CheckDose->ReduceDose Yes Necropsy Perform Necropsy on Affected Animals CheckGavage->Necropsy No Deficiencies Retrain Action: Retrain Staff & Verify Technique CheckGavage->Retrain Deficiencies Found Pathology Analyze Pathology: Drug or Procedure Related? Necropsy->Pathology DrugTox Conclusion: Drug-Induced Toxicity Pathology->DrugTox Drug ProcedureTox Conclusion: Procedure-Related Injury Pathology->ProcedureTox Procedure

Caption: Logic diagram for troubleshooting unexpected toxicity.

References

SLV-317 vehicle selection for injection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the investigational compound SLV-317, focusing on the critical step of vehicle selection for subcutaneous injection.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating this compound for injection?

A1: this compound is a poorly water-soluble compound. The primary challenge is to develop a formulation that can dissolve a sufficient concentration of the compound and maintain its solubility upon injection into the aqueous environment of the subcutaneous tissue, avoiding precipitation and ensuring bioavailability.

Q2: What are the first-line vehicles to consider for a compound like this compound?

A2: For poorly soluble, neutral compounds like this compound, a good starting point is to screen a range of vehicles with different solubilization mechanisms. These typically include oil-based vehicles, co-solvent systems, and cyclodextrin-based solutions.

Q3: How can I improve the solubility of this compound in my chosen vehicle?

A3: Solubility can often be enhanced by using a co-solvent system, adjusting the pH (if the compound has ionizable groups), or employing solubilizing excipients such as surfactants or cyclodextrins. Gentle heating and sonication can also aid in dissolution, but the stability of this compound under these conditions must be verified.

Q4: What are the signs of a poor vehicle choice for in vivo studies?

A4: Signs of an inappropriate vehicle include precipitation of the compound at the injection site, local irritation or inflammation, and poor or inconsistent drug absorption leading to variable pharmacokinetic profiles.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound precipitates out of solution during storage. The vehicle's solubilization capacity is exceeded, or the formulation is physically unstable.Decrease the concentration of this compound. Screen for a more effective solubilizing agent or a combination of excipients. Evaluate the formulation's stability at different temperatures.
The formulation is too viscous to inject easily. The chosen vehicle or high concentration of excipients results in high viscosity.Consider using a less viscous vehicle or a co-solvent system to reduce viscosity. If using a high concentration of a polymer or cyclodextrin, try to optimize for the lowest effective concentration.
Injection site reactions (e.g., redness, swelling) are observed in animal models. The vehicle itself or the formulation as a whole is causing local toxicity or irritation.Screen alternative, more biocompatible vehicles. Common culprits for irritation include high concentrations of certain co-solvents (e.g., DMSO, ethanol) or surfactants. Reduce the concentration of the problematic excipient.
Inconsistent pharmacokinetic data is observed between subjects. This may be due to precipitation of this compound at the injection site, leading to variable absorption. The formulation may not be robust enough to handle the transition from the vehicle to the subcutaneous environment.Re-evaluate the vehicle's ability to maintain this compound in a dissolved state upon dilution. Consider formulations that form a depot at the injection site for more controlled release or those that enhance absorption.

Vehicle Screening Data for this compound

The following table summarizes the performance of common preclinical vehicles in solubilizing this compound.

Vehicle CompositionThis compound Solubility (mg/mL)Viscosity (cP at 25°C)In Vivo Tolerability Notes
Saline< 0.011.0Well-tolerated, but unsuitable for solubilizing this compound.
10% DMSO in Saline0.51.2Mild, transient irritation observed at the injection site.
20% Solutol HS 15 in Saline2.55.3Generally well-tolerated, with minimal injection site reactions.
40% PEG 400 in Saline3.08.1Well-tolerated.
20% Hydroxypropyl-β-Cyclodextrin in Water5.22.5Well-tolerated.
Corn Oil8.045.2Well-tolerated, but high viscosity can make injection difficult. May lead to slow absorption.

Experimental Protocols

Protocol 1: Solubility Screening of this compound

  • Preparation of Stock Solutions: Prepare stock solutions of various vehicles (e.g., 10% DMSO in saline, 20% Solutol HS 15 in saline, 40% PEG 400 in saline, 20% HP-β-CD in water, and corn oil).

  • Equilibrium Solubility Measurement: Add an excess amount of this compound powder to a known volume (e.g., 1 mL) of each vehicle in a glass vial.

  • Incubation: Tightly cap the vials and place them on a rotator in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Compound: Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved this compound.

  • Quantification: Carefully collect the supernatant and dilute it with a suitable solvent (e.g., acetonitrile) for analysis. Quantify the concentration of this compound using a validated analytical method such as HPLC-UV.

Protocol 2: In Vivo Tolerability Assessment

  • Animal Model: Select a suitable animal model (e.g., mice or rats) and divide them into groups, with one group for each vehicle to be tested.

  • Dosing: Administer a single subcutaneous injection of the this compound formulation at the desired dose volume. Include a control group receiving the vehicle alone.

  • Observation: Monitor the animals at regular intervals (e.g., 1, 4, 24, and 48 hours post-injection) for any signs of local irritation at the injection site, such as redness, swelling, or signs of pain.

  • Scoring: Score the injection site reactions based on a predefined scale (e.g., a scale of 0-4 for erythema and edema).

  • Histopathology (Optional): For a more detailed assessment, the injection site tissue can be collected at the end of the study for histopathological examination.

Visualizations

VehicleSelectionWorkflow start Start: Define Target This compound Concentration screen_solubility Screen Solubility in Common Vehicles start->screen_solubility solubility_check Solubility > Target? screen_solubility->solubility_check screen_excipients Screen with Solubilizing Excipients (Co-solvents, Surfactants, Cyclodextrins) solubility_check->screen_excipients No assess_tolerability Assess In Vivo Tolerability solubility_check->assess_tolerability Yes screen_excipients->screen_solubility tolerability_check Tolerability Acceptable? assess_tolerability->tolerability_check assess_pk Conduct Pharmacokinetic (PK) Study tolerability_check->assess_pk Yes reformulate Reformulate or Re-screen tolerability_check->reformulate No pk_check PK Profile Acceptable? assess_pk->pk_check final_vehicle Final Vehicle Selected pk_check->final_vehicle Yes pk_check->reformulate No reformulate->screen_solubility

Caption: Workflow for selecting an appropriate vehicle for this compound.

VehicleComponentRelationships Formulation This compound Formulation Solubility ↑ Solubility Formulation->Solubility Stability ↑ Stability Formulation->Stability Bioavailability ↑ Bioavailability Formulation->Bioavailability Toxicity ↓ Local Toxicity Formulation->Toxicity Vehicle Aqueous/Oil Vehicle Vehicle->Formulation Cosolvent Co-solvent (e.g., PEG 400, Propylene Glycol) Cosolvent->Formulation Cosolvent->Solubility Surfactant Surfactant (e.g., Polysorbate 80, Solutol) Surfactant->Formulation Surfactant->Solubility Cyclodextrin Cyclodextrin (e.g., HP-β-CD) Cyclodextrin->Formulation Cyclodextrin->Solubility Cyclodextrin->Stability

Caption: Relationship between vehicle components and formulation outcomes.

avoiding SLV-317 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering precipitation issues with SLV-317 in their experiments. The following information is designed to help identify the cause of precipitation and provides systematic solutions to resolve the issue.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound is a potent and selective antagonist of the neurokinin-1 (NK-1) receptor with oral activity.[1][2][3] It is used in research to study the role of the NK-1 receptor and its endogenous ligand, Substance P, in various physiological processes. The Substance P/NK-1R system is implicated in a variety of human pathophysiological disorders, making this compound a valuable tool for investigation.

Q2: I observed a precipitate in my cell culture media after adding this compound. What is the likely cause?

A2: Precipitation of this compound in aqueous solutions like cell culture media is most likely due to its low aqueous solubility. Like many small molecule inhibitors, particularly other neurokinin-1 receptor antagonists, this compound is predicted to be a hydrophobic compound.[4][5][6] Precipitation can be triggered by several factors, including the final concentration of this compound, the concentration of the organic solvent used for the stock solution, the method of dilution, and the temperature and pH of the media.

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: For hydrophobic small molecules like this compound, an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) is recommended for preparing high-concentration stock solutions.[7][8]

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions should be stored at -20°C or lower in small, single-use aliquots to minimize freeze-thaw cycles, which can contribute to compound precipitation.[8] Always refer to the manufacturer's specific storage recommendations.

Troubleshooting Guide

Encountering precipitation of this compound can be a frustrating experience. This guide will help you systematically troubleshoot and resolve the issue.

Potential Cause Description Recommended Solution(s)
Poor Aqueous Solubility This compound, like many kinase inhibitors, is likely a hydrophobic molecule with limited solubility in aqueous solutions such as cell culture media.- Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO).- Minimize the final concentration of the organic solvent in the cell culture media (typically ≤0.1%).- Perform a final dilution step directly in pre-warmed cell culture media with vigorous mixing.
Stock Solution Issues The inhibitor may have precipitated out of the stock solution due to improper storage, or the concentration may be too high for the solvent to maintain solubility over time.- Visually inspect the stock solution for any precipitate before use. If present, gently warm the solution (e.g., in a 37°C water bath) and vortex to redissolve.- Prepare fresh stock solutions more frequently.- Consider preparing a slightly lower concentration stock solution.
Suboptimal Dilution Method Rapidly adding a concentrated organic stock solution to the aqueous cell culture media can cause localized high concentrations of the inhibitor, leading to immediate precipitation.- Use a serial dilution method.- Add the inhibitor stock solution dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid and even dispersion.
Media Composition High concentrations of salts or proteins in the cell culture media can reduce the solubility of hydrophobic compounds.- Test the solubility of this compound in your specific media formulation.- If possible, consider temporarily reducing the serum concentration or using a serum-free media formulation if compatible with your cell line.
pH and Temperature Effects The pH of the cell culture media and the temperature at which the inhibitor is added can influence its solubility.- Ensure the pH of your cell culture media is within the optimal range for your cells (typically 7.2-7.4).- Always use pre-warmed (37°C) media when adding the inhibitor to avoid temperature shock-induced precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculation: Determine the mass of this compound required to prepare a stock solution of a specific concentration (e.g., 10 mM).

    • Mass (mg) = Desired Concentration (mol/L) * Molecular Weight ( g/mol ) * Volume (L) * 1000

  • Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Solubilization: Add the appropriate volume of DMSO to the tube.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Sterilization: If necessary, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or as recommended by the manufacturer.[8]

Protocol 2: Preparation of this compound Working Solution in Cell Culture Media

This protocol describes the preparation of a working solution of this compound from a concentrated stock for treating cells in culture.

Materials:

  • Prepared this compound stock solution (from Protocol 1)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes or microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Pre-warm Media: Ensure your complete cell culture medium is pre-warmed to 37°C.

  • Serial Dilution (Recommended):

    • Prepare an intermediate dilution of the stock solution in pre-warmed media. For example, dilute the 10 mM stock 1:100 in media to get a 100 µM intermediate solution.

    • From the intermediate solution, prepare your final working concentrations.

  • Direct Dilution (Dropwise Addition):

    • While gently vortexing or swirling the pre-warmed media, add the required volume of the this compound stock solution dropwise. This ensures rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.

  • Final Mixing: Gently vortex the final working solution to ensure homogeneity.

  • Visual Inspection: Visually inspect the working solution for any signs of precipitation before adding it to your cells.

Visual Guides

SLV317_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK-1 Receptor Substance P->NK1R Binds Gq Gq protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Downstream Downstream Signaling Ca2->Downstream PKC->Downstream SLV317 This compound SLV317->NK1R Inhibits

Caption: this compound signaling pathway.

Experimental_Workflow prep_stock Prepare this compound Stock (e.g., 10 mM in DMSO) store_stock Aliquot and Store Stock at -20°C prep_stock->store_stock thaw_stock Thaw Stock Aliquot store_stock->thaw_stock prep_working Prepare Working Solution (Dropwise addition to media) thaw_stock->prep_working warm_media Pre-warm Cell Media to 37°C warm_media->prep_working check_precipitate Visually Inspect for Precipitation prep_working->check_precipitate check_precipitate->prep_working precipitate_yes treat_cells Treat Cells check_precipitate->treat_cells precipitate_no incubate Incubate Cells treat_cells->incubate assay Perform Assay incubate->assay precipitate_no No precipitate_yes Yes

Caption: Experimental workflow for using this compound.

References

Navigating Potential SLV-317 Cross-Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing SLV-317, understanding its potential for cross-reactivity with other receptors is crucial for accurate experimental design and interpretation of results. While specific cross-reactivity data for this compound is not extensively documented in publicly available literature, its likely classification as a dihydropyrimidinone (DHPM) derivative provides valuable insights into potential off-target interactions. This guide offers a comprehensive overview of the known biological activities of the DHPM class, potential cross-reactivity concerns, and troubleshooting strategies for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is identified as a neurokinin-1 (NK1) receptor antagonist. The NK1 receptor is a G-protein coupled receptor involved in various physiological processes, including pain transmission, inflammation, and mood regulation.

Q2: Is there evidence of this compound cross-reactivity with other receptors?

Direct and specific quantitative data on the cross-reactivity of this compound is limited. However, the broader class of dihydropyrimidinone (DHPM) derivatives, to which this compound likely belongs, has been shown to interact with a variety of other biological targets. This suggests a potential for this compound to exhibit off-target effects.

Q3: What are the potential off-targets for compounds in the dihydropyrimidinone (DHPM) class?

DHPM derivatives have been reported to exhibit a range of biological activities, indicating potential interactions with multiple receptor and enzyme systems. Researchers using this compound should be aware of these potential off-target interactions to mitigate the risk of misinterpreting experimental data.

Troubleshooting Guide

Issue: Unexpected or inconsistent results in my experiments with this compound.

Unexpected results could be indicative of off-target effects. Consider the following troubleshooting steps:

  • Review the Literature on DHPMs: Familiarize yourself with the known biological activities of the dihydropyrimidinone class of compounds. This can provide clues as to which off-target receptors might be involved.

  • Employ Counter-Screening Assays: If you suspect cross-reactivity, it is advisable to perform counter-screening assays against a panel of relevant receptors. This is a crucial step in validating the specificity of your experimental findings.

  • Vary Experimental Conditions: Altering experimental parameters such as concentration of this compound, incubation times, and cell types can sometimes help to distinguish between on-target and off-target effects.

Potential Off-Target Profile of Dihydropyrimidinone (DHPM) Derivatives

The following table summarizes the potential off-target receptors and enzymes for the DHPM class of compounds based on available literature. While this data is not specific to this compound, it provides a valuable starting point for investigating potential cross-reactivity.

Target ClassSpecific TargetReported Activity of DHPM Derivatives
Ion Channels L-type Calcium ChannelsAntagonism/Inhibition
Motor Proteins Kinesin Spindle Protein (Eg5)Inhibition
Kinases mTOR (mammalian Target of Rapamycin)Inhibition
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)Inhibition
Immune Receptors Toll-like Receptor 4 (TLR4)Antagonism
Other GPCRs Alpha-1A Adrenergic ReceptorAntagonism

Experimental Protocols

While specific protocols for assessing this compound cross-reactivity are not available, a general workflow for receptor binding and functional assays can be adapted.

General Protocol for Radioligand Binding Assay to Assess Cross-Reactivity

This protocol provides a framework for determining the binding affinity of this compound to a potential off-target receptor.

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radiolabeled ligand specific for the receptor of interest.

  • This compound at various concentrations.

  • Binding buffer (specific to the receptor).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Incubation: In a microplate, combine the cell membranes, radiolabeled ligand (at a concentration near its Kd), and varying concentrations of this compound (or a known inhibitor as a positive control).

  • Equilibration: Incubate the mixture at a specific temperature and for a sufficient duration to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). This can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizing Potential Mechanisms

Signaling Pathways of Potential DHPM Off-Targets

The following diagram illustrates the signaling pathways associated with some of the known off-targets of the dihydropyrimidinone class of compounds. Understanding these pathways can help in designing experiments to investigate potential cross-reactivity.

DHPM_Off_Target_Pathways cluster_calcium Calcium Channel Blockade cluster_eg5 Mitotic Arrest cluster_rtk Receptor Tyrosine Kinase Inhibition cluster_tlr4 Immune Modulation Ca_channel L-type Ca2+ Channel Cell_response1 Decreased Intracellular Ca2+ Ca_channel->Cell_response1 DHPM1 DHPMs DHPM1->Ca_channel Inhibition Eg5 Kinesin Eg5 Mitosis Mitotic Spindle Formation DHPM2 DHPMs DHPM2->Eg5 Inhibition Apoptosis Apoptosis Mitosis->Apoptosis Arrest leads to VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis mTOR mTOR Cell_growth Cell Growth mTOR->Cell_growth DHPM3 DHPMs DHPM3->VEGFR2 Inhibition DHPM3->mTOR Inhibition TLR4 TLR4 Inflammation Inflammatory Response TLR4->Inflammation DHPM4 DHPMs DHPM4->TLR4 Antagonism

Caption: Potential off-target signaling pathways of DHPM derivatives.

Experimental Workflow for Assessing Cross-Reactivity

This diagram outlines a logical workflow for researchers to follow when investigating the potential cross-reactivity of this compound.

Cross_Reactivity_Workflow start Start: Unexpected Experimental Results with this compound lit_review Literature Review on DHPM Off-Targets start->lit_review hypothesis Formulate Hypothesis on Potential Cross-Reactivity lit_review->hypothesis select_targets Select Relevant Off-Targets for Screening hypothesis->select_targets binding_assay Perform Radioligand Binding Assays select_targets->binding_assay functional_assay Conduct Functional Assays (e.g., Ca2+ flux, kinase activity) select_targets->functional_assay analyze_data Analyze Data (IC50, Ki, EC50) binding_assay->analyze_data functional_assay->analyze_data conclusion Draw Conclusions on this compound Specificity analyze_data->conclusion end End: Refine Experimental Design conclusion->end

Caption: Workflow for investigating this compound cross-reactivity.

interpreting unexpected results with SLV-317

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SLV-317. The information is designed to help interpret unexpected results and address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the primary mechanism of action for this compound? This compound is a potent and highly selective neurokinin-1 (NK-1) receptor antagonist. It primarily acts by blocking the binding of Substance P to the NK-1 receptor, thereby inhibiting downstream signaling.[1][2]
What are the known in vivo effects of this compound? In preclinical models, this compound has been shown to reduce visceral hypersensitivity and exhibit antidiarrheal activity.[2] In humans, it has been demonstrated to be a highly effective antagonist of Substance P-induced effects.[3]
Is this compound centrally or peripherally acting? Preclinical data suggest that this compound acts mainly as a peripheral NK-1 receptor antagonist.[2]
What is the recommended solvent for in vitro experiments? For in vitro assays, this compound can typically be dissolved in DMSO. However, it is crucial to refer to the manufacturer's specific instructions on the certificate of analysis for the recommended solvent and storage conditions.
Are there any known off-target effects of this compound? Based on the available literature, this compound is described as a highly selective NK-1 receptor antagonist.[2] However, as with any compound, off-target effects cannot be entirely ruled out and may be concentration-dependent. If unexpected results are observed, it is prudent to consider potential off-target activities.

Troubleshooting Unexpected Results

Scenario 1: Reduced or Absent Antagonism of Substance P-Induced Effects

You are performing an in vitro or in vivo experiment and observe that this compound is not effectively antagonizing the effects of Substance P as expected.

Possible Cause Troubleshooting Step
Compound Degradation Verify the storage conditions and age of the this compound stock. If in doubt, use a fresh stock of the compound.
Incorrect Concentration Confirm the calculations for your working solutions. Perform a dose-response curve to ensure you are using an effective concentration range.
Experimental System Variability Ensure the health and responsiveness of your cells or animal model to Substance P. Run a positive control with a known NK-1 receptor antagonist if available.
Assay-Specific Issues For in vitro binding assays, check for issues with radioligand quality or non-specific binding. For functional assays, ensure the readout is robust and directly coupled to NK-1 receptor activation.

Experimental Workflow for Assessing NK-1 Receptor Antagonism

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_compound Prepare this compound Stock (e.g., in DMSO) pre_incubation Pre-incubate Cells with this compound or Vehicle prep_compound->pre_incubation prep_sp Prepare Substance P Stock stimulation Stimulate Cells with Substance P prep_sp->stimulation prep_cells Culture Cells Expressing NK-1 Receptor prep_cells->pre_incubation pre_incubation->stimulation measurement Measure Downstream Signal (e.g., Calcium Flux, IP1 Accumulation) stimulation->measurement dose_response Generate Dose-Response Curve measurement->dose_response ic50 Calculate IC50 Value dose_response->ic50

Caption: Workflow for an in vitro functional assay to determine the potency of this compound.

Scenario 2: Unexpected Cellular or Physiological Responses

You observe a cellular or physiological effect that is not consistent with the known mechanism of NK-1 receptor antagonism.

Possible Cause Troubleshooting Step
Off-Target Effects At high concentrations, this compound might interact with other receptors or ion channels. Perform a literature search for known off-target effects of similar chemical scaffolds. Consider using a structurally different NK-1 receptor antagonist as a control.
Activation of Alternative Signaling Pathways The NK-1 receptor can couple to multiple signaling pathways. The observed effect might be due to biased agonism or antagonism, where this compound preferentially blocks one pathway while leaving another unaffected or even potentiated.
Metabolism of this compound In in vivo or long-term in vitro experiments, this compound could be metabolized into active or inactive compounds with different pharmacological profiles. Analyze samples for the presence of metabolites.
Indirect Effects The observed response may be a secondary or indirect consequence of NK-1 receptor blockade in the specific biological system under investigation.

Signaling Pathway of the NK-1 Receptor

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular nk1r NK-1 Receptor gq Gq Protein nk1r->gq Activates substance_p Substance P substance_p->nk1r Binds & Activates slv317 This compound slv317->nk1r Blocks plc PLC gq->plc pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca2+ Release ip3->ca2 pkc PKC Activation dag->pkc

Caption: Simplified signaling pathway of the NK-1 receptor upon activation by Substance P.

Experimental Protocols

Dorsal Hand Vein Compliance Assay

This in vivo assay was used in a clinical study to assess the pharmacodynamic effects of this compound in humans.[3][4]

Objective: To determine the effect of this compound on Substance P-induced venodilation.

Methodology:

  • Subject Preparation: Healthy male volunteers are recruited for a double-blind, placebo-controlled, crossover study.[4]

  • Drug Administration: A single oral dose of this compound (e.g., 250 mg) or placebo is administered.[3][4]

  • Vein Cannulation: A dorsal hand vein is cannulated for drug infusion and pressure measurement.

  • Venoconstriction: The vein is preconstricted by a continuous infusion of phenylephrine.[3]

  • Substance P Infusion: Substance P is co-infused intermittently to induce venodilation.[4]

  • Compliance Measurement: Changes in vein diameter are measured to determine the extent of venodilation.

  • Data Analysis: The inhibitory effect of this compound on Substance P-induced venodilation is calculated and compared to placebo.[3]

Pharmacokinetic and Pharmacodynamic Data from a Clinical Study

ParameterThis compound (250 mg oral dose)Placebo
Mean Peak Plasma Concentration (Cmax) 77 +/- 9 ng/mL[3]N/A
Time to Peak Plasma Concentration (Tmax) 47 +/- 3 min[3]N/A
Mean Half-life (t1/2) 9.9 +/- 1.6 h[3]N/A
Maximum Antagonizing Effect 95 +/- 8%[3]No effect[3]
Mean Area Under the Effect Curve (% h-1) 278 +/- 67[3]49 +/- 12[3]

References

Technical Support Center: SLV-317 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the neurokinin-1 (NK-1) receptor antagonist, SLV-317. Our goal is to help you optimize your dose-response experiments and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist of the neurokinin-1 (NK-1) receptor, which is a G-protein coupled receptor (GPCR).[1][2] Its primary mechanism of action is to block the binding of the endogenous ligand, Substance P, to the NK-1 receptor.[1][2] This inhibition modulates downstream signaling pathways associated with pain and inflammation, particularly in the periphery.[2]

Q2: Which signaling pathway does this compound modulate?

This compound, by antagonizing the NK-1 receptor, inhibits the signaling cascade initiated by Substance P. The NK-1 receptor typically couples through Gαq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

Diagram: this compound Antagonism of the NK-1 Receptor Signaling Pathway

SLV317_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Substance P Substance P NK-1 Receptor NK-1 Receptor Substance P->NK-1 Receptor Binds & Activates This compound This compound This compound->NK-1 Receptor Blocks Gaq Gaq NK-1 Receptor->Gaq Activates PLC PLC Gaq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca2+ Release IP3->Ca_release Downstream Downstream Cellular Responses Ca_release->Downstream PKC PKC DAG->PKC PKC->Downstream

Caption: Antagonistic action of this compound on the NK-1 receptor signaling pathway.

Q3: What are the key considerations when designing a dose-response experiment for this compound?

Key considerations include selecting the appropriate cell line endogenously or recombinantly expressing the NK-1 receptor, choosing a suitable assay to measure receptor antagonism (e.g., calcium mobilization, inositol phosphate (B84403) accumulation, or reporter gene assays), determining the optimal concentration of Substance P to use for stimulation, and defining the appropriate incubation times for both this compound and Substance P.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values Between Experiments

Potential Causes & Solutions

Cause Troubleshooting Steps
Inconsistent Cell Health and Density Ensure cells are in a consistent, healthy growth phase. Optimize and standardize cell seeding density for all experiments.[3]
Compound Instability or Precipitation Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. Visually inspect for precipitation.[3]
Assay Reagent Variability Use consistent lots of reagents, especially the stimulating agonist (Substance P). Prepare fresh reagents as needed.
Edge Effects in Microplates Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile media or PBS to create a humidity barrier.[3]
Issue 2: Atypical or "Flat" Dose-Response Curve

Potential Causes & Solutions

Cause Troubleshooting Steps
Incorrect Dose Range The concentration range of this compound may be too high or too low. Perform a wider range-finding experiment.
Sub-optimal Agonist Concentration The concentration of Substance P used for stimulation may be too high, making it difficult for the antagonist to compete. Determine the EC80 of Substance P and use that concentration for stimulation.
Assay Incubation Time The pre-incubation time with this compound may be insufficient to reach equilibrium. Optimize the pre-incubation time.
Low Assay Sensitivity The chosen assay may not be sensitive enough to detect the inhibitory effect. Consider a more sensitive downstream readout.

Diagram: Troubleshooting Logic for Atypical Dose-Response Curves

Troubleshooting_Logic Start Atypical Dose-Response Curve Observed CheckDose Is the this compound Dose Range Appropriate? Start->CheckDose CheckAgonist Is the Substance P Concentration Optimized? CheckDose->CheckAgonist Yes RedoRange Perform Wide-Range Dose Finding CheckDose->RedoRange No CheckTime Is the Incubation Time Sufficient? CheckAgonist->CheckTime Yes OptimizeAgonist Determine EC80 of Substance P CheckAgonist->OptimizeAgonist No CheckAssay Is the Assay Readout Sensitive Enough? CheckTime->CheckAssay Yes OptimizeTime Optimize Pre-incubation Time CheckTime->OptimizeTime No ChangeAssay Consider a More Sensitive Assay CheckAssay->ChangeAssay No End Optimized Curve CheckAssay->End Yes RedoRange->Start OptimizeAgonist->Start OptimizeTime->Start ChangeAssay->Start

Caption: A logical workflow for troubleshooting atypical dose-response curves.

Experimental Protocols

Protocol 1: In Vitro Antagonist Dose-Response Assay (Calcium Mobilization)

This protocol outlines a general procedure for determining the IC50 of this compound by measuring its ability to inhibit Substance P-induced calcium mobilization in cells expressing the NK-1 receptor.

1. Cell Preparation:

  • Culture and maintain a cell line (e.g., U-2 OS or CHO) stably expressing the human NK-1 receptor.

  • Seed cells into a 96-well, black-walled, clear-bottom plate at an optimized density and allow them to adhere overnight.

2. Compound Preparation:

  • Prepare a stock solution of this compound in DMSO.

  • Perform a serial dilution of this compound in a suitable assay buffer to create a range of concentrations.

  • Prepare a stock solution of Substance P in a suitable solvent and dilute it to a final concentration equivalent to its EC80 in the assay buffer.

3. Calcium Assay:

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • Add the various concentrations of this compound to the wells and pre-incubate for an optimized period (e.g., 15-30 minutes) at 37°C.

  • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Initiate the reading and add the EC80 concentration of Substance P to all wells (except for negative controls).

  • Monitor the change in fluorescence over time.

4. Data Analysis:

  • Determine the maximum fluorescence response for each well.

  • Normalize the data with respect to positive (Substance P alone) and negative (buffer alone) controls.

  • Plot the normalized response against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Diagram: Experimental Workflow for IC50 Determination

Experimental_Workflow Start Start CellSeeding Seed NK-1 Expressing Cells in 96-well Plate Start->CellSeeding DyeLoading Load Cells with Calcium-Sensitive Dye CellSeeding->DyeLoading CompoundPrep Prepare Serial Dilutions of this compound DyeLoading->CompoundPrep PreIncubation Pre-incubate Cells with this compound CompoundPrep->PreIncubation FluorescenceReading Measure Fluorescence and Add Substance P PreIncubation->FluorescenceReading DataAnalysis Analyze Data and Determine IC50 FluorescenceReading->DataAnalysis End End DataAnalysis->End

Caption: A streamlined workflow for determining the IC50 of this compound.

Data Presentation

Below are example tables for presenting your quantitative data. Populate these with your experimental results for clear comparison.

Table 1: this compound IC50 Values from Different Assays

Assay Type Cell Line Substance P Conc. This compound IC50 (nM) Hill Slope n (replicates)
Calcium MobilizationU-2 OSEC80Enter your valueEnter your valueEnter your value
IP-One AssayCHO-K1EC80Enter your valueEnter your valueEnter your value
Reporter Gene AssayHEK293EC80Enter your valueEnter your valueEnter your value

Table 2: Effect of Pre-incubation Time on this compound Potency

Pre-incubation Time (min) This compound IC50 (nM) Fold Change
5Enter your valueCalculate
15Enter your valueCalculate
30Enter your valueCalculate
60Enter your valueCalculate

References

Technical Support Center: Enhancing SLV-317 Bioavailability in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the oral bioavailability of SLV-317 in rodent-based experiments. The following information is designed to offer insights into potential causes of low bioavailability and to provide actionable strategies for formulation improvement.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability and overall low plasma concentrations of this compound in our rat/mouse studies after oral administration. What are the likely causes?

A1: High variability and low oral bioavailability of a compound like this compound, a neurokinin-1 (NK-1) receptor antagonist, can stem from several factors.[1] The most common issues for orally administered drugs are poor aqueous solubility and/or low intestinal permeability. Another contributing factor could be significant first-pass metabolism in the gut wall or liver. The highly variable absorption kinetics of this compound when administered as a simple oral solution have been noted, suggesting formulation is a critical factor.

Q2: What are the primary formulation strategies to consider for improving the oral bioavailability of a poorly soluble compound like this compound in rodents?

A2: For poorly water-soluble drugs, several formulation strategies can enhance oral absorption and bioavailability.[2][3] The main approaches include:

  • Lipid-Based Formulations: These formulations can improve drug solubilization in the gastrointestinal tract.[4][5][6] They range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[2][7]

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the molecular level, which can enhance the dissolution rate.[8][9][10][11]

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range can significantly increase the surface area for dissolution, leading to improved absorption.[12][13]

Q3: How do I select the right excipients for my formulation?

A3: Excipient selection is a critical step in formulation development. The choice of excipients will depend on the chosen formulation strategy.

  • For lipid-based formulations , you will need to screen various oils (e.g., medium-chain or long-chain triglycerides), surfactants, and co-solvents to find a combination that provides the best solubility and stability for this compound.[14][15]

  • For solid dispersions , polymers such as polyvinylpyrrolidone (B124986) (PVP) or hydroxypropyl methylcellulose (B11928114) (HPMC) are commonly used as carriers to create an amorphous solid solution.[16][17]

  • Surfactants like Polysorbate 80 or Poloxamers can also be included to improve wettability and dissolution.[14][18]

Troubleshooting Guide

Issue: Low and Inconsistent Bioavailability with an Aqueous Suspension
Potential Cause Troubleshooting Steps Expected Outcome
Poor Solubility 1. Micronization: Reduce the particle size of the this compound powder through milling to increase the surface area for dissolution. 2. Formulate a Lipid-Based Solution: Dissolve this compound in a suitable lipid vehicle. Screen various oils (e.g., sesame oil, corn oil, medium-chain triglycerides) for solubility.[5]Increased dissolution rate and potentially higher and more consistent plasma concentrations.
Poor Permeability 1. Incorporate Permeation Enhancers: Include excipients known to reversibly open tight junctions in the intestinal epithelium. 2. Utilize Self-Emulsifying Drug Delivery Systems (SEDDS): These formulations form fine emulsions in the gut, which can enhance drug absorption through various mechanisms.[2]Improved transport of this compound across the intestinal barrier, leading to higher systemic exposure.
First-Pass Metabolism 1. Co-administer with a Metabolism Inhibitor: While not a formulation strategy, this can help identify if first-pass metabolism is a major issue. 2. Lipid-Based Formulations: Some lipid formulations can reduce first-pass metabolism by promoting lymphatic transport.[5]Increased plasma concentrations of the parent compound.

Experimental Protocols and Data

Protocol 1: Preparation of a Simple Lipid-Based Formulation
  • Solubility Screening:

    • Accurately weigh 10 mg of this compound into separate vials.

    • Add 1 mL of different lipid excipients (e.g., corn oil, sesame oil, Capryol™ 90, Labrasol®) to each vial.

    • Vortex the vials for 30 minutes and then place them in a shaker at 37°C for 24 hours.

    • Centrifuge the samples and analyze the supernatant for this compound concentration using a validated analytical method (e.g., HPLC-UV).

  • Formulation Preparation:

    • Based on the solubility data, select the lipid vehicle that provides the best solubility.

    • Prepare the final formulation by dissolving the required amount of this compound in the selected vehicle to achieve the target concentration for dosing. Gentle heating may be used if necessary, but stability must be confirmed.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
  • Polymer and Solvent Selection:

    • Select a suitable polymer carrier (e.g., PVP K30, HPMC E5).

    • Choose a common solvent in which both this compound and the polymer are soluble (e.g., methanol, ethanol).

  • Preparation:

    • Dissolve this compound and the polymer in the selected solvent in a 1:4 drug-to-polymer ratio.

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • Further dry the resulting solid film under vacuum to remove any residual solvent.

    • Grind the solid dispersion into a fine powder. The powder can then be suspended in an aqueous vehicle for oral gavage.

Comparative Bioavailability Data for Different Formulation Strategies in Rodents (Literature Examples)
Drug Formulation Strategy Animal Model Fold Increase in Bioavailability (Compared to Suspension)
CurcuminPolybutylcyanoacrylate NanoparticlesWistar Rat>8-fold
SimvastatinDendrimer and Liposome FormulationsSprague Dawley Rat2.5-fold (Dendrimer), 3.7-fold (Liposome)[19]
Lopinavir/RitonavirEudragit® E PO NanoparticlesRatImproved bioavailability compared to commercial tablet[20]
GriseofulvinCorn Oil SuspensionRatSignificantly higher bioavailability compared to aqueous suspension[5]

Visual Guides

experimental_workflow cluster_formulation Formulation Development cluster_testing Preclinical Testing start Low Bioavailability of this compound solubility Poor Solubility? start->solubility permeability Poor Permeability? solubility->permeability No formulation_strategy Select Formulation Strategy solubility->formulation_strategy Yes metabolism First-Pass Metabolism? permeability->metabolism No permeability->formulation_strategy Yes end Improved Bioavailability? metabolism->end No metabolism->formulation_strategy Yes success Successful Formulation end->success Yes reformulate Reformulate/Optimize end->reformulate No lipid Lipid-Based formulation_strategy->lipid solid_disp Solid Dispersion formulation_strategy->solid_disp nano Nanoparticles formulation_strategy->nano in_vitro In Vitro Dissolution Testing lipid->in_vitro solid_disp->in_vitro nano->in_vitro in_vivo In Vivo Pharmacokinetic Study in Rodents in_vitro->in_vivo analysis Data Analysis: Calculate AUC, Cmax, Tmax in_vivo->analysis analysis->end reformulate->formulation_strategy

Caption: Troubleshooting workflow for improving this compound bioavailability.

lipid_formulation_pathway cluster_lumen Gastrointestinal Lumen cluster_enterocyte Enterocyte drug_lipid This compound in Lipid Formulation (Oral Gavage) emulsion Formation of Emulsion Droplets drug_lipid->emulsion micelles Incorporation into Micelles emulsion->micelles absorption Absorption into Enterocyte micelles->absorption lymphatic Potential for Lymphatic Transport (avoids first-pass effect) absorption->lymphatic systemic Systemic Circulation lymphatic->systemic

Caption: Mechanism of bioavailability enhancement by lipid formulations.

References

challenges in working with SLV-317

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SLV-317, a novel neuroprotective agent under investigation for its therapeutic potential in neurodegenerative diseases. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. Under normal conditions, NRF2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophiles, NRF2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes, leading to the transcription of a suite of antioxidant and cytoprotective proteins. This compound is believed to disrupt the NRF2-Keap1 interaction, thereby promoting NRF2 stabilization and nuclear translocation.

Q2: My this compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer for my cell-based assays. What should I do?

A2: This is a common challenge with many small molecule inhibitors, which are often hydrophobic in nature. To address this, you can try the following troubleshooting steps:

  • Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your assay, if possible, while ensuring the compound remains in solution.

  • Adjust the buffer pH: If this compound has ionizable groups, modifying the pH of your aqueous buffer could enhance its solubility.

  • Utilize solubility enhancers: Consider the use of non-ionic surfactants such as Tween® 20 or Triton™ X-100 at low concentrations (e.g., 0.01-0.1%) or co-solvents like polyethylene (B3416737) glycol (PEG) in your buffer.

Q3: I am observing high variability in my cell viability assay results with this compound. What could be the cause?

A3: High variability in cell-based assays can stem from several factors. Here are some common causes and solutions:

  • Inconsistent cell seeding: Ensure you have a uniform single-cell suspension and perform accurate cell counting before seeding your plates.

  • Edge effects in multi-well plates: To minimize edge effects, it is recommended to not use the outer wells of the plate or to fill them with media only.

  • Inhibitor precipitation: At higher concentrations, your compound may be precipitating in the cell culture medium. Visually inspect the wells for any signs of precipitation.

Q4: I am concerned about potential off-target effects of this compound. How can I investigate this?

A4: Investigating off-target effects is crucial for understanding the true mechanism of action of any novel compound. Here are some strategies to explore potential off-target effects of this compound:

  • Target validation with CRISPR-Cas9: Use CRISPR-Cas9 to knock out NRF2 in your cell line. If this compound still elicits a neuroprotective effect in the NRF2-knockout cells, it suggests the involvement of off-target mechanisms.

  • Kinome profiling: Perform a kinome-wide screen to assess the inhibitory activity of this compound against a broad panel of kinases. This can help identify any unintended kinase targets.

  • Investigate related signaling pathways: Since the NRF2 and NF-κB signaling pathways can have crosstalk, it is advisable to examine the effect of this compound on the NF-κB pathway.

Troubleshooting Guides

Problem 1: Poor Aqueous Solubility of this compound

Symptoms:

  • Precipitation observed upon dilution of DMSO stock into aqueous buffers.

  • Inconsistent results in cell-based assays.

  • Low potency in in-vitro binding assays.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor aqueous solubility of this compound.

Problem 2: Inconsistent Efficacy in Cell-Based Neuroprotection Assays

Symptoms:

  • High variability in cell viability readouts between replicate wells.

  • Lack of a clear dose-response curve.

  • Discrepancy in results between different experimental days.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent cell-based assay results.

Data Presentation

Table 1: Solubility of this compound in Various Solvents
SolventSolubility (mg/mL) at 25°C
DMSO> 50
Ethanol10-20
PBS (pH 7.4)< 0.1
PBS (pH 7.4) with 0.1% Tween® 200.5 - 1.0
PBS (pH 7.4) with 1% PEG4000.2 - 0.5
Table 2: Stability of this compound in Solution
ConditionSolventIncubation Time% Remaining
Room TemperatureDMSO24 hours> 99%
37°CCell Culture Medium4 hours95%
37°CCell Culture Medium24 hours78%

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (10 mM):

    • Weigh out the appropriate amount of this compound powder.

    • Dissolve in anhydrous, high-purity DMSO to a final concentration of 10 mM.

    • Vortex thoroughly for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.

    • Store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solutions:

    • Thaw an aliquot of the 10 mM stock solution.

    • Prepare serial dilutions of the stock solution in your chosen aqueous buffer (e.g., cell culture medium).

    • It is recommended to prepare fresh working solutions for each experiment.

Protocol 2: Cell-Based Neuroprotection Assay

This protocol describes a general method for assessing the neuroprotective effects of this compound against oxidative stress-induced cell death in a neuronal cell line (e.g., SH-SY5Y).

  • Cell Seeding:

    • Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells per well.

    • Allow cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions.

    • Include a vehicle control (medium with the same final concentration of DMSO).

    • Pre-incubate the cells with this compound for 2 hours.

  • Induction of Oxidative Stress:

    • Add an oxidative stressor (e.g., 100 µM H₂O₂) to the wells containing this compound.

    • Include a negative control (cells treated with vehicle only) and a positive control (cells treated with the oxidative stressor only).

    • Incubate for 24 hours.

  • Cell Viability Assessment:

    • Measure cell viability using a standard method such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

Protocol 3: Western Blot for NRF2 Nuclear Translocation
  • Cell Treatment and Lysis:

    • Treat cells with this compound for the desired time points.

    • Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or a standard protocol.

    • Lyse the nuclear and cytoplasmic fractions to obtain protein extracts.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and load onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and then incubate with a primary antibody against NRF2.

    • Use a loading control for each fraction (e.g., Lamin B1 for the nuclear fraction and GAPDH for the cytoplasmic fraction).

    • Incubate with a secondary antibody and detect the protein bands using a chemiluminescence-based method.

Signaling Pathways

NRF2 Signaling Pathway

NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SLV317 This compound Keap1_Nrf2 Keap1-Nrf2 Complex SLV317->Keap1_Nrf2 Inhibits Interaction Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Ub Ubiquitin Keap1->Ub Ubiquitination Nrf2_cyto->Ub Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Proteasome Proteasome Degradation Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Maf sMaf Maf->ARE Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Transcription

Caption: this compound disrupts the Keap1-Nrf2 complex, leading to NRF2 translocation and gene expression.

Potential Off-Target Effect on NF-κB Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SLV317 This compound IKK IKK Complex SLV317->IKK Potential Off-Target Inhibition? IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκB IkB_NFkB->IkB NFkB_cyto NF-κB (p50/p65) IkB_NFkB->NFkB_cyto Ub_P Ubiquitin/ Phosphorylation IkB->Ub_P NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc Translocation Proteasome Proteasome Degradation Ub_P->Proteasome DNA DNA Response Element NFkB_nuc->DNA Inflammatory_Genes Pro-inflammatory Genes DNA->Inflammatory_Genes Transcription

Caption: Investigating potential off-target effects of this compound on the NF-κB signaling pathway.

SLV-317 Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the experimental compound SLV-317, a hypothetical inhibitor of the EGFR signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By binding to the ATP-binding site of the EGFR, it prevents autophosphorylation and the subsequent activation of downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.

Q2: What are the common sources of experimental variability when working with this compound?

A2: Experimental variability can arise from several factors, including inconsistencies in cell culture conditions, passage number of cell lines, accuracy of this compound concentration preparation, and variations in incubation times. It is also critical to ensure the quality and purity of the this compound compound.

Q3: How can I confirm that this compound is active in my cell-based assays?

A3: The activity of this compound can be confirmed by assessing the phosphorylation status of EGFR and its downstream targets, such as ERK and Akt, via Western blotting. A dose-dependent decrease in the phosphorylation of these proteins upon treatment with this compound would indicate its activity.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
High variability in cell viability assay results Inconsistent cell seeding density.Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for seeding and verify cell density with a cell counter.
Contamination of cell cultures.Regularly check for microbial contamination. Practice aseptic techniques and use antibiotics if necessary.
Degradation of this compound.Prepare fresh stock solutions of this compound and store them at the recommended temperature. Avoid repeated freeze-thaw cycles.
No significant inhibition of cell proliferation observed The cell line used is resistant to EGFR inhibitors.Verify the EGFR expression and mutation status of your cell line. Use a known sensitive cell line as a positive control.
Incorrect concentration of this compound used.Perform a dose-response experiment to determine the optimal concentration range for your specific cell line.
Insufficient incubation time.Optimize the incubation time for this compound treatment. A time-course experiment can help determine the ideal duration.
Inconsistent results in Western blot analysis Poor antibody quality.Use validated antibodies specific for the phosphorylated and total forms of your target proteins.
Issues with protein extraction or quantification.Ensure complete cell lysis and accurate protein quantification using a reliable method like the BCA assay.
Problems with gel electrophoresis or transfer.Optimize electrophoresis and transfer conditions. Use loading controls (e.g., β-actin, GAPDH) to ensure equal protein loading.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of EGFR Pathway Activation
  • Cell Lysis: Treat cells with this compound at various concentrations for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an 8-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-ERK, total ERK, phospho-Akt, total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.

Visualizations

SLV317_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds SLV317 This compound SLV317->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Reagents Verify Reagent Quality (this compound, Antibodies, etc.) Start->Check_Reagents Check_Cells Assess Cell Health & Identity (Passage number, Contamination) Start->Check_Cells Check_Protocol Review Experimental Protocol (Concentrations, Incubation Times) Start->Check_Protocol Optimize_Assay Optimize Assay Conditions Check_Reagents->Optimize_Assay Check_Cells->Optimize_Assay Check_Protocol->Optimize_Assay Positive_Control Include Positive/Negative Controls Optimize_Assay->Positive_Control If issue persists Data_Analysis Re-analyze Data Positive_Control->Data_Analysis Consult Consult Technical Support Data_Analysis->Consult If issue persists Resolved Issue Resolved Data_Analysis->Resolved If successful

Technical Support Center: Quality Control for SLV-317 Compound

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the neurokinin-1 (NK1) receptor antagonist, SLV-317.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle the this compound compound?

A1: this compound should be stored as a lyophilized powder at -20°C for long-term stability. For short-term storage, 4°C is acceptable. When preparing stock solutions, use an appropriate solvent such as DMSO and store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the compound from light and moisture.

Q2: What is the mechanism of action for this compound?

A2: this compound is a non-peptide antagonist of the neurokinin-1 (NK1) receptor.[1] It competitively binds to the NK1 receptor, blocking the binding of its natural ligand, Substance P.[2] This inhibition prevents the downstream signaling cascade typically initiated by Substance P, which is involved in various physiological processes, including pain transmission and inflammation.[2][3]

Q3: At what concentration should I use this compound in my in vitro experiments?

A3: The optimal concentration of this compound will depend on the specific assay and cell type being used. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your experimental system. Based on data from similar non-peptide NK1 receptor antagonists, a starting concentration range of 1 nM to 10 µM is advisable for initial experiments.

Q4: Is this compound selective for the NK1 receptor?

A4: While this compound is designed as a selective NK1 receptor antagonist, it is good practice to verify its selectivity in your experimental setup. This can be achieved by testing its activity against other related receptors, such as NK2 and NK3, to ensure that the observed effects are specific to NK1 receptor blockade.

Data Presentation

While specific quantitative data for this compound is not publicly available, the following table provides representative biological activity data for other well-characterized non-peptide NK1 receptor antagonists. This data can serve as a reference for expected potency.

CompoundReceptor Binding Affinity (Ki, nM)Functional Antagonism (IC50, nM)
Aprepitant~0.1~0.1
L-732,138-2.3
Rolapitant0.66-
Tetracoumaroyl spermine3.321.9[4]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the NK1 receptor signaling pathway and a general experimental workflow for the quality control of this compound.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R Binds & Activates SLV317 This compound SLV317->NK1R Binds & Inhibits Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling Ca2->Downstream PKC->Downstream

Caption: NK1 Receptor Signaling Pathway and Inhibition by this compound.

QC_Workflow cluster_compound_prep Compound Preparation cluster_qc_assays Quality Control Assays cluster_data_analysis Data Analysis cluster_outcome Outcome Receive Receive this compound Store Store at -20°C Receive->Store PrepareStock Prepare Stock Solution (e.g., in DMSO) Store->PrepareStock Purity Assess Purity (e.g., HPLC-MS) PrepareStock->Purity Binding Binding Assay (e.g., Radioligand Displacement) PrepareStock->Binding Functional Functional Assay (e.g., Calcium Flux) PrepareStock->Functional Selectivity Selectivity Assay (vs. NK2, NK3) PrepareStock->Selectivity Analyze Analyze Data (IC50, Ki calculation) Purity->Analyze Binding->Analyze Functional->Analyze Selectivity->Analyze Compare Compare with Expected Values Analyze->Compare Pass Pass Compare->Pass Fail Fail Compare->Fail Fail->Receive Troubleshoot or Re-order

Caption: Quality Control Experimental Workflow for this compound.

Troubleshooting Guide

Issue 1: Inconsistent or no antagonist effect of this compound observed.

  • Question: Why am I not seeing the expected inhibition of Substance P-induced activity with this compound?

    • Answer:

      • Compound Integrity: Ensure that your this compound stock solution is fresh and has been stored correctly. Repeated freeze-thaw cycles can degrade the compound. Verify the purity of your compound using a method like HPLC-MS.

      • Agonist (Substance P) Degradation: Substance P is a peptide and is susceptible to degradation by proteases in cell culture media. Prepare fresh Substance P solutions for each experiment and consider using protease inhibitors. The stability of Substance P can also be pH-dependent.

      • Receptor Desensitization: Prolonged exposure of cells to Substance P can lead to NK1 receptor desensitization and internalization, making them less responsive to both the agonist and antagonist.[1][4] Optimize your assay to use the shortest possible incubation time with Substance P that still yields a robust signal.

      • Incorrect Concentration: The concentration of Substance P used to stimulate the cells is critical. If the concentration is too high, it may overcome the competitive antagonism of this compound. It is recommended to use a concentration of Substance P that elicits a submaximal response (e.g., EC80) to provide a clear window for observing antagonism.

Issue 2: High background signal or apparent off-target effects.

  • Question: I'm observing cellular effects with this compound even in the absence of Substance P, or the effects are not consistent with NK1 receptor blockade. What could be the cause?

    • Answer:

      • Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) in your assay is not causing cellular toxicity or other off-target effects. Always include a vehicle control in your experiments.

      • Off-Target Binding: While designed to be selective, at high concentrations, this compound may interact with other receptors or cellular components. It is important to test for off-target effects, especially if using concentrations significantly higher than the expected Ki or IC50. Some NK1 receptor antagonists have been reported to interact with other G protein-coupled receptors or ion channels.

      • Cell Line Specificity: The expression levels of the NK1 receptor and the presence of other interacting proteins can vary between cell lines. This can influence the observed effects of this compound. Confirm NK1 receptor expression in your chosen cell line.

Issue 3: Difficulty in reproducing results between experiments.

  • Question: My results with this compound are variable from one experiment to the next. How can I improve reproducibility?

    • Answer:

      • Standardized Protocols: Ensure that all experimental parameters, including cell passage number, seeding density, incubation times, and compound concentrations, are kept consistent between experiments.

      • Reagent Quality: Use high-quality reagents and ensure the stability of your Substance P and this compound solutions. As mentioned, the degradation of Substance P is a common source of variability.

      • Assay Window: A small signal-to-background ratio in your assay can make it difficult to detect consistent inhibition. Optimize your assay to maximize the signal window.

Experimental Protocols

Protocol 1: In Vitro Functional Assay - Calcium Flux

This protocol describes a method to assess the antagonist activity of this compound by measuring its ability to inhibit Substance P-induced intracellular calcium mobilization.

  • Cell Culture:

    • Plate cells expressing the NK1 receptor (e.g., HEK293 or CHO cells stably transfected with the human NK1 receptor) in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Typically, this involves a 30-60 minute incubation at 37°C.

  • Compound Incubation:

    • Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Add varying concentrations of this compound (or vehicle control) to the wells and pre-incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation and Signal Detection:

    • Place the plate in a fluorescence plate reader capable of kinetic reads.

    • Add a pre-determined concentration of Substance P (e.g., EC80) to all wells simultaneously using an automated injector.

    • Measure the fluorescence intensity over time (e.g., every second for 2-3 minutes) at the appropriate excitation and emission wavelengths for the chosen dye.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the vehicle control (0% inhibition) and a control with no Substance P (100% inhibition).

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of this compound for the NK1 receptor.

  • Membrane Preparation:

    • Prepare cell membranes from a cell line overexpressing the NK1 receptor. This typically involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes, a radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P), and varying concentrations of unlabeled this compound.

    • Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled NK1 receptor agonist or antagonist).

    • Incubate the reaction mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the reaction mixture through a glass fiber filter plate using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection and Data Analysis:

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition binding equation to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Validation & Comparative

A Preclinical Comparative Guide: SLV-317 and Aprepitant in Focus

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neurokinin-1 (NK-1) receptor antagonists, both SLV-317 and aprepitant (B1667566) have emerged as significant compounds of interest for researchers in drug development. While both molecules target the same receptor, their preclinical profiles suggest distinct therapeutic potentials. This guide provides a detailed comparison of this compound and aprepitant based on available preclinical data, offering insights into their mechanisms, efficacy in animal models, and the experimental protocols used for their evaluation.

Mechanism of Action: Targeting the Substance P Pathway

Both this compound and aprepitant exert their effects by blocking the NK-1 receptor, thereby inhibiting the actions of Substance P (SP), a neuropeptide involved in pain transmission, inflammation, and emesis.

Signaling Pathway of Substance P and NK-1 Receptor Antagonists

cluster_0 Cell Membrane Substance P Substance P NK-1 Receptor NK-1 Receptor Substance P->NK-1 Receptor Binds to G-protein G-protein NK-1 Receptor->G-protein Activates PLC Phospholipase C G-protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ / ↑ PKC IP3_DAG->Ca_PKC Cellular_Response Cellular Response (e.g., Neuronal Excitability, Inflammation) Ca_PKC->Cellular_Response This compound This compound This compound->NK-1 Receptor Blocks Aprepitant Aprepitant Aprepitant->NK-1 Receptor Blocks

Caption: Substance P binding to the NK-1 receptor activates downstream signaling, which is inhibited by this compound and aprepitant.

Comparative Preclinical Data

Binding Affinity
CompoundReceptorSpeciesAssay TypeIC50 (nM)Reference
Aprepitant Human NK-1HumanRadioligand Binding0.1[1]
This compound Human NK-1HumanNot SpecifiedPotent & Selective[2]

It is reported that this compound is a potent and highly selective NK-1 receptor antagonist, though specific quantitative binding affinity data was not available in the reviewed literature.

In Vivo Efficacy

Preclinical studies have indicated the potential of this compound in models of visceral hypersensitivity and intestinal inflammation.

ModelSpeciesKey FindingsQuantitative DataReference
Visceral HypersensitivityRatReduced visceral hypersensitivity to colonic distension.Not available[2]
TNBS-induced IleitisGuinea PigSignificantly reduced various parameters of trinitrobenzenesulphonic acid (TNBS)-induced ileitis.Not available[2]

Aprepitant has demonstrated analgesic and anti-inflammatory effects in a preclinical model of inflammatory pain.

ModelSpeciesKey FindingsQuantitative DataReference
Formalin-induced Inflammatory PainMouseAttenuated inflammatory pain, suppressed microglial activation, and reduced the expression of pro-inflammatory cytokines (MCP-1, TNF-α, IL-6, and IL-1β) in the spinal cord.- Pain Behavior: Significantly reduced licking/biting time in a dose-dependent manner.- Pro-inflammatory Cytokines: Dose-dependent reduction in mRNA and protein levels of MCP-1, TNF-α, IL-6, and IL-1β.[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

Visceral Hypersensitivity Model (General Protocol)

This model is used to assess visceral pain in response to mechanical stimuli.

Experimental Workflow for Visceral Hypersensitivity Model

cluster_workflow Visceral Hypersensitivity Assessment Animal_Prep Animal Acclimatization & Baseline Assessment Drug_Admin Administration of This compound or Vehicle Animal_Prep->Drug_Admin Distension Colorectal Distension (CRD) with Balloon Drug_Admin->Distension Measurement Measurement of Visceromotor Response (VMR) via EMG Distension->Measurement Data_Analysis Data Analysis and Comparison of Groups Measurement->Data_Analysis

Caption: Workflow for assessing the effect of a test compound on visceral hypersensitivity in rodents.

  • Animal Model : Male Wistar rats are typically used.

  • Visceromotor Response (VMR) Measurement : Electromyographic (EMG) electrodes are implanted into the abdominal external oblique musculature to record the VMR to colorectal distension (CRD).

  • Colorectal Distension (CRD) : A balloon catheter is inserted into the colon. Graded distensions are performed by inflating the balloon to specific pressures.

  • Drug Administration : this compound or vehicle is administered orally or via another appropriate route prior to CRD.

  • Data Analysis : The EMG activity is recorded and quantified. A reduction in the VMR in the drug-treated group compared to the vehicle group indicates an analgesic effect.

TNBS-Induced Ileitis/Colitis Model (General Protocol)

This is a widely used model to induce intestinal inflammation resembling inflammatory bowel disease.

  • Animal Model : Guinea pigs or rats are commonly used.

  • Induction of Ileitis/Colitis : A solution of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in ethanol (B145695) is administered intra-rectally or directly into an isolated ileal loop.

  • Drug Administration : The test compound (e.g., this compound or aprepitant) or vehicle is administered, often daily, starting from the day of TNBS instillation.

  • Assessment of Inflammation : After a set period, animals are euthanized, and the colon or ileum is collected. Macroscopic scoring of damage, histological analysis, and measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels) are performed.

  • Data Analysis : The severity of inflammation in the drug-treated group is compared to the vehicle-treated control group.

Formalin-Induced Inflammatory Pain Model (for Aprepitant)

This model is used to assess efficacy against inflammatory pain.[3]

  • Animal Model : Male C57BL/6 mice are used.

  • Drug Administration : Aprepitant (at various doses) or vehicle is administered intraperitoneally 30 minutes before the formalin injection.[3]

  • Induction of Pain : 20 µL of 5% formalin is injected subcutaneously into the plantar surface of the right hind paw.[3]

  • Behavioral Assessment : The total time spent licking or biting the injected paw is recorded for a specified period (e.g., 30 minutes) as an indicator of nociceptive behavior.[3]

  • Biochemical Analysis : At the end of the behavioral observation, spinal cord tissue is collected for the analysis of microglial activation and the expression of pro-inflammatory cytokines (MCP-1, TNF-α, IL-6, and IL-1β) using immunofluorescence, qPCR, and ELISA.[3]

  • Data Analysis : The duration of nociceptive behavior and the levels of inflammatory markers in the aprepitant-treated groups are compared to the vehicle-treated group.[3]

Summary and Future Directions

The available preclinical data suggests that both this compound and aprepitant are potent NK-1 receptor antagonists with distinct, albeit not directly compared, preclinical profiles. This compound shows promise as a peripherally acting agent for visceral pain and inflammation. Aprepitant, with its established central nervous system activity, has demonstrated efficacy in a model of inflammatory pain, complementing its clinical use in preventing chemotherapy-induced nausea and vomiting.

To provide a more definitive comparison, direct head-to-head preclinical studies evaluating this compound and aprepitant in the same animal models of visceral pain and intestinal inflammation are warranted. Such studies would be invaluable for elucidating the relative therapeutic potential of these two NK-1 receptor antagonists for gastrointestinal and inflammatory disorders.

References

A Comparative Guide to SLV-317 and Other Neurokinin-1 (NK-1) Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the neurokinin-1 (NK-1) receptor antagonist SLV-317 with other prominent antagonists in its class, including aprepitant, fosaprepitant, rolapitant, and netupitant (B1678218). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data to facilitate informed decision-making.

Introduction to NK-1 Receptor Antagonists

Neurokinin-1 (NK-1) receptor antagonists are a class of drugs that block the action of substance P, a neuropeptide involved in various physiological processes, including nausea and vomiting, pain, and inflammation. By inhibiting the binding of substance P to its receptor, these antagonists have become a cornerstone in the prevention of chemotherapy-induced nausea and vomiting (CINV), a major dose-limiting toxicity of cancer chemotherapy. This guide focuses on the pharmacological and pharmacokinetic properties of this compound in comparison to established NK-1 antagonists.

Comparative Data

The following tables summarize the available quantitative data for this compound and other selected NK-1 antagonists, focusing on their in vitro binding affinity for the NK-1 receptor and their pharmacokinetic properties in humans.

Table 1: In Vitro NK-1 Receptor Binding Affinity

CompoundReceptor Binding Affinity (Ki or IC50)SpeciesReference
This compound Described as a "potent and highly selective NK-1 receptor antagonist in vitro," however, specific quantitative data (Ki or IC50) is not publicly available.-[1]
Aprepitant 0.1 nM (IC50)Human
Rolapitant 0.66 nM (Ki)Human
Netupitant 1.0 nM (Inhibitory Constant)Human

Table 2: Pharmacokinetic Parameters in Humans

CompoundRoute of AdministrationTime to Peak Plasma Concentration (Tmax)Peak Plasma Concentration (Cmax)Elimination Half-Life (t1/2)Reference
This compound Oral (250 mg solution)47 ± 3 min77 ± 9 ng/mL9.9 ± 1.6 h[2]
Aprepitant Oral (125 mg)~4 hNot specified9-13 h
Rolapitant Oral (180 mg)~4 hNot specified~180 h
Netupitant Oral (300 mg)~5 hNot specified~88 h

Signaling Pathway and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

NK-1 Receptor Signaling Pathway

The binding of the endogenous ligand, Substance P, to the NK-1 receptor initiates a signaling cascade that is blocked by NK-1 antagonists.

Caption: NK-1 Receptor Signaling Pathway and Antagonist Action.

Experimental Workflow: NK-1 Receptor Binding Assay

This diagram outlines the typical steps involved in a competitive radioligand binding assay to determine the affinity of a test compound for the NK-1 receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep 1. Prepare cell membranes expressing NK-1 receptors Incubation 4. Incubate membranes with [3H]-SP and test compound Membrane_Prep->Incubation Radioligand_Prep 2. Prepare radiolabeled Substance P ([3H]-SP) Radioligand_Prep->Incubation Compound_Prep 3. Prepare serial dilutions of test compound (e.g., this compound) Compound_Prep->Incubation Separation 5. Separate bound and free radioligand via filtration Incubation->Separation Quantification 6. Quantify radioactivity of bound [3H]-SP Separation->Quantification Analysis 7. Determine IC50 and/or Ki values Quantification->Analysis

Caption: Workflow for an NK-1 Receptor Binding Assay.

Experimental Workflow: Cisplatin-Induced Emesis in Ferrets

This diagram illustrates the general procedure for evaluating the anti-emetic efficacy of a compound in the ferret model of CINV.

CINV_Ferret_Workflow cluster_pretreatment Pre-treatment cluster_induction Emesis Induction cluster_observation Observation & Analysis Acclimatization 1. Acclimatize ferrets to observation cages Drug_Admin 2. Administer test compound (e.g., this compound) or vehicle Acclimatization->Drug_Admin Cisplatin_Admin 3. Administer cisplatin (B142131) to induce emesis Drug_Admin->Cisplatin_Admin Observation 4. Observe and record the number of retches and vomits Cisplatin_Admin->Observation Analysis 5. Analyze data to determine anti-emetic efficacy Observation->Analysis

Caption: Workflow for the Ferret Model of CINV.

Detailed Experimental Protocols

NK-1 Receptor Radioligand Binding Assay

Objective: To determine the in vitro binding affinity (Ki or IC50) of a test compound for the human NK-1 receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human NK-1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-Substance P.

  • Non-specific binding control: Unlabeled Substance P.

  • Test compound (e.g., this compound).

  • Assay buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MnCl₂, 0.02% BSA.

  • Wash buffer: 50 mM Tris-HCl (pH 7.4), 0.9% NaCl.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the NK-1 receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Total Binding: Cell membranes, [³H]-Substance P, and assay buffer.

    • Non-specific Binding: Cell membranes, [³H]-Substance P, and a high concentration of unlabeled Substance P.

    • Competitive Binding: Cell membranes, [³H]-Substance P, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Cisplatin-Induced Emesis in Ferrets

Objective: To evaluate the in vivo anti-emetic efficacy of a test compound against cisplatin-induced emesis.

Materials:

  • Male ferrets.

  • Test compound (e.g., this compound).

  • Vehicle control.

  • Cisplatin.

  • Observation cages.

Procedure:

  • Acclimatization: Acclimatize the ferrets to individual observation cages for at least one hour before the start of the experiment.

  • Pre-treatment: Administer the test compound or vehicle control via the desired route (e.g., oral or intravenous) at a specified time before cisplatin administration.

  • Emesis Induction: Administer a single intraperitoneal injection of cisplatin (e.g., 5-10 mg/kg) to induce emesis.

  • Observation: Observe the animals continuously for a defined period (e.g., 4-24 hours) and record the number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents).

  • Data Analysis: Compare the number of emetic episodes (retches and vomits) in the test compound-treated group to the vehicle-treated group. Calculate the percentage inhibition of emesis for the test compound.

Conclusion

This compound is described in the literature as a potent and selective NK-1 receptor antagonist.[1] Its pharmacokinetic profile in humans shows rapid absorption and a moderate half-life.[2] However, a direct quantitative comparison of its in vitro binding affinity and in vivo anti-emetic efficacy against other established NK-1 antagonists like aprepitant, rolapitant, and netupitant is hampered by the lack of publicly available preclinical data for this compound. The established NK-1 antagonists have well-characterized high-affinity binding to the NK-1 receptor and proven efficacy in preventing CINV. Further publication of preclinical and clinical comparative data for this compound would be necessary to fully elucidate its therapeutic potential relative to the existing treatment options.

References

A Comparative Guide to the Efficacy of NK1 Receptor Antagonists: SLV-317 and L-733,060

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent neurokinin-1 (NK1) receptor antagonists, SLV-317 and L-733,060. By examining their performance in key preclinical and clinical assays, this document aims to offer a clear, data-driven resource for researchers in the fields of pharmacology and drug development.

Introduction

This compound and L-733,060 are both potent and selective antagonists of the neurokinin-1 (NK1) receptor, a G-protein coupled receptor that is the primary target of the neuropeptide Substance P.[1][2][3] The Substance P/NK1 receptor system is implicated in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, emesis, and mood disorders.[4][5] Consequently, NK1 receptor antagonists are a significant area of therapeutic research. This guide synthesizes available data to facilitate a direct comparison of the efficacy of this compound and L-733,060.

Quantitative Data Comparison

The following tables summarize the available quantitative data on the in vitro and in vivo efficacy of this compound and L-733,060. It is important to note that the data have been compiled from separate studies, and direct comparisons should be made with consideration of the different experimental conditions.

In Vitro Efficacy
CompoundAssay TypeSpecies/Cell LineParameterValueReference
L-733,060 Receptor Binding AssayHuman Brain StriatumpKi~8.0[6]
Receptor Binding AssayGerbil Brain StriatumpKi~8.0[6]
Ca2+ Mobilization AssayHuman Tachykinin NK1 Receptor-transfected CHO cellsEstimated Affinity0.8 nM[4]
This compound Functional AssayIsolated Guinea-Pig AortapEC509.0[7]

Note: pKi is the negative logarithm of the inhibitory constant (Ki). pEC50 is the negative logarithm of the half-maximal effective concentration.

In Vivo Efficacy
CompoundAnimal Model/Human StudyEndpointDoseEffectReference
L-733,060 Gerbil Foot-Tapping ModelInhibition of NK1 agonist-induced foot tapping-Effective[6]
This compound Human Hand Vein ComplianceInhibition of Substance P-induced venodilation250 mg (oral)95 ± 8% maximum antagonism[8][9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further study.

NK1 Receptor Binding Assay

Objective: To determine the binding affinity of a compound for the NK1 receptor.

Protocol Outline:

  • Membrane Preparation: Cell membranes are prepared from tissues or cultured cells expressing the NK1 receptor (e.g., human brain striatum or CHO cells transfected with the human NK1 receptor). This involves homogenization of the tissue/cells followed by centrifugation to isolate the membrane fraction.[10]

  • Competitive Binding Reaction: A fixed concentration of a radiolabeled ligand that binds to the NK1 receptor (e.g., [3H]Substance P or [3H]GR205171) is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound or L-733,060).[1][6]

  • Incubation: The reaction mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[1]

  • Quantification of Radioactivity: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.[1]

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibitory constant (Ki) is then calculated from the IC50 value.[10]

Calcium Mobilization Assay

Objective: To measure the functional antagonism of the NK1 receptor by assessing the inhibition of Substance P-induced intracellular calcium release.

Protocol Outline:

  • Cell Culture: Cells stably expressing the human NK1 receptor (e.g., CHO cells) are cultured in appropriate media.[11]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-3, Fluo-4).[11][12]

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound or L-733,060).

  • Agonist Stimulation: A fixed concentration of Substance P is added to stimulate the NK1 receptor and induce an increase in intracellular calcium.

  • Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.[11][13]

  • Data Analysis: The ability of the antagonist to inhibit the Substance P-induced calcium mobilization is quantified to determine its IC50 or potency.

Gerbil Foot-Tapping Model

Objective: To assess the in vivo central nervous system activity of NK1 receptor antagonists.

Protocol Outline:

  • Animal Acclimatization: Gerbils are acclimatized to the testing environment.

  • Antagonist Administration: The test compound (e.g., L-733,060) is administered to the animals, typically via intraperitoneal or oral routes, at various doses.[14][15]

  • NK1 Agonist Challenge: After a predetermined time, a selective NK1 receptor agonist is administered, which induces a characteristic foot-tapping behavior. Alternatively, foot-tapping can be induced by a mild footshock.[14][16]

  • Behavioral Observation: The frequency or duration of foot-tapping is observed and recorded for a specific period.

  • Data Analysis: The dose-dependent inhibition of the foot-tapping response by the antagonist is analyzed to determine its in vivo potency (e.g., ID50).[17]

Substance P-Induced Venodilation in Humans

Objective: To evaluate the in vivo efficacy of an NK1 receptor antagonist in a human model.

Protocol Outline:

  • Subject Preparation: Healthy human volunteers are recruited. A dorsal hand vein is cannulated for drug infusion and measurement of venodilation.[8][9]

  • Baseline Measurements: Baseline vein diameter is measured. The vein is then pre-constricted with an infusion of a vasoconstrictor like phenylephrine.[18]

  • Substance P Infusion: Substance P is infused at a dose that produces a consistent level of venodilation.[19][20]

  • Antagonist Administration: The NK1 receptor antagonist (e.g., this compound) or placebo is administered orally or intravenously.[8][21]

  • Post-Antagonist Measurements: The Substance P-induced venodilation is measured at multiple time points after the administration of the antagonist.

  • Data Analysis: The percentage of inhibition of the Substance P-induced venodilation by the antagonist is calculated to determine its efficacy and duration of action.[9]

Signaling Pathway and Experimental Workflow

To visualize the mechanisms of action and experimental processes, the following diagrams are provided.

NK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_antagonist SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Neuronal Excitation, Inflammation) Ca2->Downstream PKC->Downstream Antagonist This compound or L-733,060 Antagonist->NK1R Blocks

Caption: NK1 Receptor Signaling Pathway and Antagonist Action.

Experimental_Workflow cluster_invitro In Vitro Efficacy Assessment cluster_invivo In Vivo Efficacy Assessment BindingAssay Receptor Binding Assay (Determine Ki) EfficacyData Comparative Efficacy Data BindingAssay->EfficacyData FunctionalAssay Functional Assay (e.g., Ca²⁺ Mobilization) (Determine IC50/EC50) FunctionalAssay->EfficacyData AnimalModel Preclinical Animal Model (e.g., Gerbil Foot-Tapping) HumanStudy Clinical Human Study (e.g., Venodilation) AnimalModel->HumanStudy HumanStudy->EfficacyData start Compound Synthesis (this compound / L-733,060) start->BindingAssay start->FunctionalAssay start->AnimalModel

Caption: General Experimental Workflow for Efficacy Comparison.

Conclusion

Both this compound and L-733,060 demonstrate potent antagonism of the NK1 receptor. L-733,060 has been well-characterized in vitro, with a high affinity for the human NK1 receptor. This compound has shown significant efficacy in a human in vivo model, highlighting its potential for clinical applications. The absence of direct comparative studies necessitates careful interpretation of the available data. The information and protocols provided in this guide are intended to serve as a valuable resource for the continued research and development of novel NK1 receptor antagonists.

References

A Comparative Analysis of Neurokinin-1 (NK-1) Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of clinically approved neurokinin-1 (NK-1) receptor antagonists, focusing on aprepitant, its prodrug fosaprepitant, rolapitant (B1662417), and netupitant. The objective is to offer a detailed comparison of their performance, supported by experimental data, to aid in research and drug development.

Introduction to NK-1 Receptor Antagonists

Neurokinin-1 (NK-1) receptor antagonists, also known as "-pitants," are a class of drugs that block the action of substance P, a neuropeptide involved in nausea, vomiting, pain, and inflammation.[1][2] By competitively binding to the NK-1 receptor, these antagonists prevent the transmission of emetic signals, making them highly effective in the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[1][3] The first approved drug in this class was aprepitant, and subsequent developments have introduced agents with different pharmacokinetic profiles and formulations.[4][5]

NK-1 Receptor Signaling Pathway

The NK-1 receptor is a G-protein coupled receptor (GPCR) that, upon binding with its endogenous ligand substance P, primarily couples to Gαq protein.[6] This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses.[6]

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK-1 Receptor (GPCR) SP->NK1R Binds Gq Gαq NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Triphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Responses (e.g., Neuronal Excitability, Emesis Signal) Ca->CellularResponse Leads to PKC->CellularResponse Leads to Antagonist NK-1 Antagonist Antagonist->NK1R Blocks

Caption: NK-1 Receptor Signaling Pathway and Point of Antagonist Intervention.

Comparative Quantitative Data

The following tables summarize key quantitative data for the approved NK-1 receptor antagonists.

Table 1: Comparative Binding Affinity to Human NK-1 Receptor
AntagonistKi (nM)IC50 (nM)Reference(s)
Aprepitant0.1-0.2~0.9[7]
Rolapitant~0.66-
Netupitant~1.0~0.95

Note: Data is compiled from various sources and may not be from direct head-to-head comparative studies. Ki and IC50 values can vary based on the specific assay conditions.

Table 2: Comparative Pharmacokinetic Properties
ParameterAprepitantFosaprepitant (converts to Aprepitant)RolapitantNetupitantReference(s)
Half-life (t½) 9-13 hours9-13 hours~180 hours~88 hours[1][3]
Time to Peak (Tmax) ~4 hours (oral)~30 minutes (IV infusion)~4 hours (oral)~5 hours (oral)[3]
Bioavailability ~60-65% (oral)100% (IV)Not specified~63% (oral)[3][8]
Protein Binding >95%>95%>99.5%>99%[3][8]
Table 3: Comparative Clinical Efficacy in Preventing CINV (Highly Emetogenic Chemotherapy)
Antagonist RegimenPhaseComplete Response RateComparator RegimenReference(s)
Aprepitant + 5-HT3 RA + Dexamethasone (B1670325)Overall (0-120h)~65-70%5-HT3 RA + Dexamethasone[9]
Fosaprepitant + 5-HT3 RA + DexamethasoneOverall (0-120h)Non-inferior to AprepitantAprepitant Regimen[9]
Rolapitant + 5-HT3 RA + DexamethasoneDelayed (25-120h)~70-73%5-HT3 RA + Dexamethasone
Netupitant/Palonosetron (NEPA) + DexamethasoneOverall (0-120h)Numerically higher than AprepitantAprepitant Regimen[9][10]

Note: Complete Response is typically defined as no emetic episodes and no use of rescue medication. Efficacy rates can vary based on the specific chemotherapy agents and patient populations.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of NK-1 receptor antagonists are provided below.

Experimental Workflow: Radioligand Binding Assay

Binding_Assay_Workflow start Start prep Prepare Cell Membranes Expressing NK-1 Receptors start->prep incubate Incubate Membranes with Radiolabeled Ligand ([³H]-Substance P) & Unlabeled Antagonist prep->incubate separate Separate Bound and Free Ligand (e.g., Filtration) incubate->separate quantify Quantify Radioactivity of Bound Ligand separate->quantify analyze Analyze Data to Determine Ki or IC50 quantify->analyze end End analyze->end

Caption: General workflow for a competitive radioligand binding assay.

1. Radioligand Binding Assay for NK-1 Receptor

  • Objective: To determine the binding affinity (Ki or IC50) of a test compound for the NK-1 receptor.

  • Materials:

    • Cell membranes from a cell line stably expressing the human NK-1 receptor (e.g., CHO-K1 or HEK293 cells).[11]

    • Radiolabeled ligand, typically [³H]-Substance P or [¹²⁵I]-Substance P.[11]

    • Unlabeled test antagonist at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).[11]

    • Glass fiber filters and a filtration apparatus.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Cell membranes are prepared by homogenization and centrifugation of cultured cells expressing the NK-1 receptor.

    • In a multi-well plate, the cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled antagonist.

    • To determine non-specific binding, a separate set of wells is incubated with the radioligand and a high concentration of unlabeled substance P.

    • The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).[11]

    • The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound ligand to pass through.

    • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

    • The data is analyzed using non-linear regression to calculate the IC50 value, which can be converted to the Ki value using the Cheng-Prusoff equation.[12]

2. Functional Antagonism Assay (Calcium Flux)

  • Objective: To measure the ability of an antagonist to inhibit substance P-induced activation of the NK-1 receptor by measuring changes in intracellular calcium.

  • Materials:

    • A cell line stably expressing the human NK-1 receptor (e.g., CHO-NK1 cells).[11]

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[13]

    • Substance P (agonist).

    • Test antagonist.

    • A fluorescent plate reader capable of kinetic reads (e.g., FLIPR).[13]

  • Procedure:

    • Cells are seeded in a multi-well plate and grown to an appropriate confluency.

    • The cells are loaded with a calcium-sensitive fluorescent dye, which enters the cells and is cleaved to its active, fluorescent form.

    • The cells are then incubated with varying concentrations of the test antagonist.

    • The plate is placed in a fluorescent plate reader, and a baseline fluorescence is measured.

    • Substance P is added to the wells to stimulate the NK-1 receptor, and the resulting change in fluorescence (due to calcium release) is measured over time.

    • The ability of the antagonist to inhibit the substance P-induced calcium flux is quantified, and the pA2 or IC50 value is determined.

3. In Vivo Model of Emesis (Ferret Model)

  • Objective: To evaluate the anti-emetic efficacy of an NK-1 receptor antagonist in a relevant animal model. The ferret is considered a gold standard due to its similar emetic response to humans.[14]

  • Animals: Male ferrets.

  • Procedure:

    • Ferrets are acclimated and fasted prior to the experiment.

    • The animals are pre-treated with the test NK-1 receptor antagonist or vehicle control via an appropriate route of administration (e.g., oral or intravenous).

    • After a specified pre-treatment time, an emetic agent (e.g., cisplatin, apomorphine) is administered.[15]

    • The animals are observed for a defined period (e.g., several hours), and the number of retches and vomits (emetic episodes) is recorded by trained observers.

    • The efficacy of the antagonist is determined by its ability to reduce the number of emetic episodes compared to the vehicle-treated control group.

Conclusion

The development of NK-1 receptor antagonists has significantly advanced the management of nausea and vomiting, particularly in the context of chemotherapy. While all approved agents in this class share a common mechanism of action, they exhibit important differences in their pharmacokinetic profiles, which influence their dosing regimens and duration of action. Rolapitant and netupitant, with their longer half-lives, offer the convenience of single-dose administration for protection against both acute and delayed CINV.[1][3] Comparative clinical trials and meta-analyses suggest a potential efficacy advantage for NEPA (netupitant/palonosetron) in certain settings.[9][10] The choice of a specific NK-1 receptor antagonist may be guided by factors such as the emetogenic potential of the chemotherapy regimen, patient convenience, and institutional guidelines. This guide provides a foundational comparison to aid researchers and clinicians in their understanding and evaluation of these important therapeutic agents.

References

A Comparative Analysis of the NK-1 Receptor Antagonists: SLV-317 and Fosaprepitant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency and experimental profiles of two neurokinin-1 (NK-1) receptor antagonists: SLV-317 and fosaprepitant (B1673561). Both compounds target the NK-1 receptor, a key component in the signaling pathway of substance P, which is implicated in nausea, vomiting, pain, and inflammation. While fosaprepitant is a well-established therapeutic agent, this compound has been investigated for its potential in different indications. This document aims to objectively present the available data to inform research and development decisions.

Potency Comparison

A direct quantitative comparison of the in vitro potency of this compound and fosaprepitant is challenging due to the limited publicly available data for this compound. Fosaprepitant is a prodrug that is rapidly converted to its active form, aprepitant (B1667566), in the body. Therefore, the potency of fosaprepitant is determined by the activity of aprepitant.

CompoundTargetPotency MetricValue (approx.)
Aprepitant (active form of Fosaprepitant)Human NK-1 ReceptorIC500.1 nM
This compound Human NK-1 ReceptorIC50 / KiData not publicly available

Fosaprepitant (Aprepitant): Aprepitant is a highly potent and selective antagonist of the human NK-1 receptor. In radioligand binding assays, aprepitant has been shown to have an inhibitory constant (IC50) of approximately 0.1 nM for the human NK-1 receptor. This high affinity underscores its clinical efficacy in blocking substance P-mediated signaling.

This compound: While specific quantitative potency values such as IC50 or Ki for this compound are not readily available in the public domain, preclinical and clinical studies have described it as a potent and highly selective NK-1 receptor antagonist both in vitro and in vivo.[1] Clinical research has demonstrated that this compound is an orally active and highly effective antagonist of substance P-induced effects in humans.[1]

Signaling Pathway and Mechanism of Action

Both this compound and fosaprepitant exert their pharmacological effects by competitively blocking the binding of substance P to the NK-1 receptor, a G-protein coupled receptor (GPCR). This antagonism inhibits the downstream signaling cascade that leads to various physiological responses, including the emetic reflex.

NK-1 Receptor Signaling Pathway NK-1 Receptor Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Antagonism Substance P Substance P NK-1 Receptor NK-1 Receptor Substance P->NK-1 Receptor Binds to G-protein G-protein NK-1 Receptor->G-protein Activates PLC Phospholipase C G-protein->PLC IP3 IP3 -> Ca2+ release PLC->IP3 DAG DAG -> PKC activation PLC->DAG Physiological Response Physiological Response IP3->Physiological Response DAG->Physiological Response This compound This compound This compound->NK-1 Receptor Blocks Fosaprepitant (Aprepitant) Fosaprepitant (Aprepitant) Fosaprepitant (Aprepitant)->NK-1 Receptor Blocks

NK-1 Receptor Signaling and Antagonism

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

In Vitro Potency Assessment (Hypothetical for this compound, based on standard assays)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the human NK-1 receptor.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the recombinant human NK-1 receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Radioligand Binding Assay:

    • Cell membranes are prepared from the cultured HEK293-NK1R cells.

    • Membranes are incubated with a radiolabeled NK-1 receptor-specific ligand (e.g., [3H]-Substance P) in the presence of increasing concentrations of this compound.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled NK-1 receptor antagonist (e.g., aprepitant).

    • After incubation, the bound and free radioligand are separated by filtration.

    • The radioactivity of the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is calculated using non-linear regression analysis.

In Vitro Potency Assay Workflow In Vitro Potency Assay Workflow A HEK293 cells expressing human NK-1 receptor B Cell membrane preparation A->B C Incubation with [3H]-Substance P and varying concentrations of this compound B->C D Filtration to separate bound and free radioligand C->D E Liquid scintillation counting D->E F Data analysis to determine IC50 E->F

Workflow for In Vitro Potency Determination
In Vivo Efficacy Assessment of this compound

Objective: To evaluate the in vivo efficacy of this compound in antagonizing substance P-induced effects in healthy human volunteers.[1]

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled crossover study was conducted with healthy male volunteers.[1]

  • Drug Administration: A single oral dose of this compound or placebo was administered to the subjects.[1]

  • Pharmacodynamic Assessment: The inhibition of the venodilator response to substance P was evaluated using the dorsal hand vein compliance method.[1]

    • The dorsal hand veins were pre-constricted with a continuous infusion of phenylephrine.

    • Substance P was then co-infused to induce venodilation.

    • The degree of venodilation was measured before and at multiple time points after the administration of this compound or placebo.

  • Data Analysis: The antagonizing effect of this compound was quantified by measuring the reduction in substance P-induced venodilation compared to placebo.[1]

Summary and Conclusion

Fosaprepitant, through its active metabolite aprepitant, is a highly potent NK-1 receptor antagonist with a well-defined in vitro potency (IC50 ~0.1 nM). It is a cornerstone in the management of chemotherapy-induced nausea and vomiting.

This compound is also described as a potent and selective NK-1 receptor antagonist with demonstrated in vivo efficacy in humans.[1] It has shown potential in preclinical models for conditions such as visceral pain and inflammation.[1] However, the lack of publicly available quantitative in vitro potency data for this compound prevents a direct and definitive comparison with fosaprepitant.

For researchers and drug development professionals, the choice between these or similar compounds would depend on the specific therapeutic indication, desired pharmacokinetic profile, and the need for central versus peripheral activity. Further studies reporting the in vitro and in vivo pharmacological profile of this compound are necessary to enable a comprehensive head-to-head comparison with established NK-1 receptor antagonists like fosaprepitant.

References

Validating SLV-317 Results: A Comparative Analysis with a Second NK-1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of SLV-317, a neurokinin-1 (NK-1) receptor antagonist, with a second compound from the same class, aprepitant (B1667566). The objective is to validate the pharmacological activity of this compound by comparing its performance in inhibiting substance P-induced effects with an established NK-1 receptor antagonist. This document summarizes key experimental data, details the methodologies employed, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation: Comparative Efficacy of this compound and Aprepitant

The following tables summarize the available quantitative data for this compound and aprepitant, focusing on their ability to antagonize the effects of substance P, the natural ligand for the NK-1 receptor.

Table 1: Pharmacodynamic and Pharmacokinetic Properties of this compound

ParameterValue
Compound This compound
Mechanism of Action Neurokinin-1 (NK-1) Receptor Antagonist
Clinical Trial Identifier NCT00160862
Dosage 250 mg, single oral dose
Key Finding Substantial inhibition of substance P-induced venodilation[1]
Maximal Inhibition 95% ± 8%[1]
Time to Maximal Effect 1.47 ± 0.24 hours[1]
Mean Venodilation (pre-dose) 56% ± 8%
Mean Peak Plasma Concentration (Cmax) 77 ± 9 ng/mL
Time to Peak Plasma Concentration (Tmax) 47 ± 3 minutes
Mean Half-life (t1/2) 9.9 ± 1.6 hours

Table 2: In Vivo NK-1 Receptor Occupancy of Aprepitant

ParameterValue
Compound Aprepitant
Mechanism of Action Neurokinin-1 (NK-1) Receptor Antagonist
Measurement Technique Positron Emission Tomography (PET)
Key Finding High brain NK-1 receptor occupancy
Receptor Occupancy (100 mg/day) ≥90%[2][3][4]
Plasma Concentration for 50% Occupancy ~10 ng/mL[2][3]
Plasma Concentration for 90% Occupancy ~100 ng/mL[2][3]

Note: Direct comparison of potency is challenging due to different experimental endpoints (venodilation vs. brain receptor occupancy). However, both studies demonstrate significant in vivo target engagement.

Experimental Protocols

Dorsal Hand Vein Compliance Technique (for this compound)

This in vivo pharmacodynamic assay is a validated method to assess the peripheral activity of NK-1 receptor antagonists.

Objective: To measure the effect of a compound on substance P-induced venodilation in the dorsal hand veins of healthy volunteers.

Procedure:

  • Subject Preparation: Healthy, non-smoking male volunteers aged 18-45 are recruited. A medical history, physical examination, and standard laboratory tests are performed to ensure good health.

  • Catheter Placement: A small-gauge needle or catheter is inserted into a dorsal hand vein for local drug infusion.

  • Venoconstriction: A baseline level of venous tone is induced by a continuous infusion of a vasoconstrictor, typically phenylephrine.

  • Substance P Challenge: Substance P is co-infused intermittently to induce venodilation. The infusions are spaced to prevent tachyphylaxis.

  • Compliance Measurement: Venous diameter is measured using a linear variable differential transformer (LVDT). The change in venous diameter in response to substance P is recorded as a percentage of the pre-constricted diameter.

  • Drug Administration: The test compound (e.g., this compound) or placebo is administered orally.

  • Post-Dose Measurements: The substance P challenge and compliance measurements are repeated at regular intervals post-dose to determine the time course of the antagonist's effect.

  • Data Analysis: The inhibition of substance P-induced venodilation is calculated as the percentage reduction in the venodilator response after drug administration compared to the baseline response.

Brain NK-1 Receptor Occupancy Measurement by PET (for Aprepitant)

Positron Emission Tomography (PET) is a non-invasive imaging technique used to quantify the binding of a drug to its target receptor in the brain.

Objective: To determine the percentage of NK-1 receptors in the brain that are occupied by aprepitant at different oral doses.

Procedure:

  • Radiotracer Synthesis: A specific PET radiotracer that binds to NK-1 receptors (e.g., [¹⁸F]SPA-RQ) is synthesized.

  • Subject Preparation: Healthy volunteers are recruited and undergo a baseline PET scan to measure the baseline density of NK-1 receptors.

  • Drug Administration: Subjects are administered single or multiple oral doses of aprepitant or placebo.

  • Post-Dose PET Scan: After drug administration, a second PET scan is performed following the injection of the radiotracer.

  • Image Acquisition and Analysis: The PET scanner detects the distribution of the radiotracer in the brain. The specific binding of the radiotracer to NK-1 receptors is quantified in regions of high receptor density (e.g., striatum) and a reference region with negligible receptor density (e.g., cerebellum).

  • Receptor Occupancy Calculation: The percentage of NK-1 receptor occupancy is calculated by comparing the specific binding of the radiotracer in the post-dose scan to the baseline scan.

Mandatory Visualization

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NK1R NK-1 Receptor Gq Gq Protein NK1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca->PKC co-activates Downstream Downstream Signaling PKC->Downstream phosphorylates SP Substance P SP->NK1R binds Antagonist This compound or Aprepitant Antagonist->NK1R blocks

Caption: NK-1 Receptor Signaling Pathway.

Experimental_Workflow cluster_recruitment Phase 1: Subject Preparation cluster_baseline Phase 2: Baseline Measurement cluster_intervention Phase 3: Intervention cluster_postdose Phase 4: Post-Dose Measurement cluster_analysis Phase 5: Data Analysis Recruitment Recruit Healthy Volunteers Screening Screening & Informed Consent Recruitment->Screening Catheter Insert Venous Catheter Screening->Catheter Constriction Induce Venoconstriction (Phenylephrine) Catheter->Constriction SP_Challenge1 Substance P Challenge Constriction->SP_Challenge1 Measure1 Measure Baseline Venodilation SP_Challenge1->Measure1 Administer Administer this compound or Placebo Measure1->Administer SP_Challenge2 Repeat Substance P Challenge at Intervals Administer->SP_Challenge2 Measure2 Measure Post-Dose Venodilation SP_Challenge2->Measure2 Analysis Calculate Inhibition of Venodilation Measure2->Analysis

Caption: Dorsal Hand Vein Compliance Experimental Workflow.

References

SLV-317: A Comparative Selectivity Profile Against Other Neurokinin-1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neurokinin-1 (NK-1) receptor antagonists, SLV-317 has been identified as a potent and highly selective agent. This guide provides a comparative analysis of this compound's selectivity profile against other prominent NK-1 receptor antagonists, including Aprepitant, Rolapitant, and Netupitant. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by available experimental data.

Comparative Binding Affinity of NK-1 Receptor Antagonists

The selectivity of a receptor antagonist is a critical determinant of its therapeutic window and potential off-target effects. The following table summarizes the binding affinities (Kᵢ values) of this compound and other selected antagonists for the human neurokinin receptor subtypes (NK-1, NK-2, and NK-3). Lower Kᵢ values are indicative of higher binding affinity.

CompoundNK-1 Receptor Kᵢ (nM)NK-2 Receptor Kᵢ (nM)NK-3 Receptor Kᵢ (nM)Selectivity (NK-2/NK-1)Selectivity (NK-3/NK-1)
This compound High Affinity (not quantified)Very Low Affinity (not quantified)Very Low Affinity (not quantified)HighHigh
Aprepitant 0.14500300~45,000-fold~3,000-fold[2]
Rolapitant 0.66>10,000>10,000>15,000-fold>15,000-fold
Netupitant High Affinity (not quantified)Low Affinity (not quantified)Low Affinity (not quantified)HighHigh

Experimental Protocols

The determination of antagonist selectivity relies on standardized in vitro assays. Below are detailed methodologies for key experiments typically employed in the characterization of NK-1 receptor antagonists.

Neurokinin-1 Receptor Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the NK-1 receptor.

1. Membrane Preparation:

  • HEK293 cells stably expressing the human NK-1 receptor are cultured and harvested.
  • Cells are washed with phosphate-buffered saline (PBS) and then lysed in a hypotonic buffer.
  • The cell lysate is centrifuged to pellet the cell membranes.
  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Competitive Binding Assay:

  • A constant concentration of a radiolabeled NK-1 receptor ligand (e.g., [³H]-Substance P) is incubated with the prepared cell membranes.
  • Increasing concentrations of the unlabeled test compound (e.g., this compound or other antagonists) are added to compete for binding with the radioligand.
  • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard NK-1 receptor antagonist.
  • The reaction is incubated to allow for binding equilibrium to be reached.

3. Separation and Detection:

  • The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.
  • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Neurokinin-1 Receptor Functional Assay (Calcium Flux)

This assay measures the ability of an antagonist to block the agonist-induced intracellular calcium mobilization mediated by the NK-1 receptor.

1. Cell Preparation:

  • CHO-K1 or HEK293 cells stably expressing the human NK-1 receptor are seeded into a 96-well plate.
  • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

2. Compound Incubation:

  • The cells are pre-incubated with varying concentrations of the test antagonist for a specified period.

3. Agonist Stimulation and Signal Detection:

  • A fixed concentration of an NK-1 receptor agonist (e.g., Substance P) is added to the wells to stimulate the receptor.
  • The resulting change in intracellular calcium concentration is measured as a change in fluorescence intensity using a fluorescence plate reader.

4. Data Analysis:

  • The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium signal.
  • The IC₅₀ value, the concentration of the antagonist that causes a 50% inhibition of the agonist response, is calculated from the dose-response curve.

Visualizing Experimental and Signaling Pathways

To further elucidate the processes involved in determining antagonist selectivity and the underlying biological mechanism, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor_Membranes Receptor-Expressing Cell Membranes Incubation Incubation: Competitive Binding Receptor_Membranes->Incubation Radioligand Radiolabeled Ligand ([³H]-Substance P) Radioligand->Incubation Test_Compound Test Antagonist (e.g., this compound) Test_Compound->Incubation Filtration Separation of Bound and Free Ligand Incubation->Filtration Scintillation_Counting Quantification of Bound Radioactivity Filtration->Scintillation_Counting Data_Analysis Calculation of IC₅₀ and Kᵢ Scintillation_Counting->Data_Analysis

Fig. 1: Experimental workflow for an NK-1 receptor competitive binding assay.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_antagonist SP Substance P (Agonist) NK1R NK-1 Receptor SP->NK1R Binds Gq11 Gq/11 Protein NK1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Downstream Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response Antagonist This compound (Antagonist) Antagonist->NK1R Blocks

Fig. 2: Canonical signaling pathway of the Neurokinin-1 (NK-1) receptor.

References

SLV-317: A Potent Peripherally Acting NK-1 Receptor Antagonist for Visceral Pain and Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fields of gastroenterology, pharmacology, and drug development, SLV-317 presents a compelling tool for investigating the role of the neurokinin-1 (NK-1) receptor in visceral hypersensitivity and inflammatory bowel disease (IBD). As a potent and selective antagonist of the NK-1 receptor, this compound offers significant advantages in preclinical research, primarily through its peripheral action, which minimizes central nervous system side effects and allows for a more targeted investigation of gut-specific mechanisms.

This guide provides a comparative overview of this compound, summarizing its performance against other NK-1 receptor antagonists based on available preclinical and clinical data. Detailed experimental protocols and visualizations of key pathways and workflows are included to support the integration of this compound into research programs.

Performance Comparison of this compound and Other NK-1 Receptor Antagonists

This compound distinguishes itself in the landscape of NK-1 receptor antagonists through its demonstrated efficacy in models of visceral pain and gut inflammation. While direct head-to-head comparative studies are limited, the available data suggests a strong preclinical profile for this compound in these specific research areas.

CompoundTargetPrimary Research Area(s)Key Preclinical/Clinical Findings
This compound Neurokinin-1 (NK-1) Receptor (Peripheral) Visceral Hypersensitivity, Inflammatory Bowel Disease (IBD)- Maximal inhibition of visceral hypersensitivity to colonic distension by 70% in rats.[1] - Significantly reduced various parameters of trinitrobenzenesulphonic acid (TNBS)-induced ileitis in guinea-pigs.[1] - Demonstrated potent and sustained antagonism of Substance P-induced venodilation in a human clinical trial.
Aprepitant/ Fosaprepitant Neurokinin-1 (NK-1) Receptor (Central & Peripheral)Chemotherapy-Induced Nausea and Vomiting (CINV), Postoperative Nausea and Vomiting (PONV)- Widely approved and effective for the prevention of acute and delayed CINV. - Primarily targets central NK-1 receptors in the brainstem to mediate its antiemetic effects.
CP-96,345 Neurokinin-1 (NK-1) ReceptorVarious (including inflammation)- One of the first non-peptide NK-1 receptor antagonists developed. - Showed efficacy in various preclinical models of inflammation.
SR140333 Neurokinin-1 (NK-1) ReceptorInflammatory Bowel Disease, Diarrhea- Demonstrated reduction in the severity of experimental colitis in rats.[2][3] - Reduced secretory responses to mast cell and sensory nerve stimulation in human colonic tissue.[4]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of this compound's mechanism of action and its application in research, the following diagrams illustrate the NK-1 receptor signaling pathway and a typical experimental workflow for inducing and evaluating colitis in a preclinical model.

NK1_Signaling_Pathway cluster_membrane Cell Membrane NK1R NK-1 Receptor Gq Gq Protein NK1R->Gq Activates Gs Gs Protein NK1R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts SubstanceP Substance P SubstanceP->NK1R Binds to SLV317 This compound SLV317->NK1R Blocks IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca2 Ca²⁺ Mobilization IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Gene Gene Transcription (Inflammation, Pain Signaling) Ca2->Gene Modulates MAPK MAPK Cascade (e.g., ERK1/2) PKC->MAPK Activates MAPK->Gene Modulates cAMP cAMP ATP->cAMP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Activation PKA->CREB Phosphorylates CREB->Gene Initiates

Caption: NK-1 Receptor Signaling Pathway.

TNBS_Colitis_Workflow cluster_induction Colitis Induction Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Animal_Prep Animal Acclimatization (e.g., Guinea Pig) Anesthesia Anesthesia Animal_Prep->Anesthesia TNBS_Admin Intrarectal Administration of TNBS in Ethanol (B145695) Anesthesia->TNBS_Admin Treatment_Group Treatment Group: Oral Administration of this compound TNBS_Admin->Treatment_Group Control_Group Control Group: Vehicle Administration TNBS_Admin->Control_Group Monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding Treatment_Group->Monitoring Control_Group->Monitoring Sacrifice Euthanasia and Tissue Collection Monitoring->Sacrifice Analysis Analysis of Colonic Tissue: - Macroscopic Scoring - Histological Examination - Myeloperoxidase (MPO) Assay Sacrifice->Analysis

Caption: TNBS-Induced Colitis Experimental Workflow.

Dorsal_Hand_Vein_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Subject_Prep Subject Preparation: - Supine Position - Cannulation of Dorsal Hand Vein Measurement_Device Placement of Venous Compliance Measurement Device Subject_Prep->Measurement_Device Baseline Baseline Measurement of Venous Compliance Measurement_Device->Baseline Drug_Admin Oral Administration of This compound or Placebo Baseline->Drug_Admin Venoconstriction Infusion of Phenylephrine (B352888) to Induce Venoconstriction Drug_Admin->Venoconstriction SubstanceP_Infusion Intermittent Infusion of Substance P to Induce Venodilation Venoconstriction->SubstanceP_Infusion Compliance_Measurement Continuous Measurement of Hand Vein Compliance SubstanceP_Infusion->Compliance_Measurement Data_Collection Data Recording and Collection Compliance_Measurement->Data_Collection Pharmacodynamic_Analysis Calculation of Antagonistic Effect (Inhibition of Venodilation) Data_Collection->Pharmacodynamic_Analysis

Caption: Dorsal Hand Vein Compliance Experimental Workflow.

Experimental Protocols

TNBS-Induced Colitis Model in Guinea Pigs

This model is widely used to screen for potential therapeutic agents for IBD, as it mimics several features of Crohn's disease in humans.

  • Animal Preparation: Male guinea pigs are housed under standard laboratory conditions with free access to food and water for at least one week to allow for acclimatization.

  • Induction of Colitis: Animals are fasted overnight before the induction of colitis. Under light anesthesia, a catheter is inserted into the rectum. A solution of 2,4,6-trinitrobenzenesulphonic acid (TNBS) in ethanol is instilled into the colon. The animal is held in a head-down position for a short period to ensure the distribution of the TNBS solution within the colon.

  • Treatment: Animals are randomly assigned to treatment and control groups. The treatment group receives oral doses of this compound, while the control group receives the vehicle. Treatment is typically administered daily for a specified period.

  • Evaluation of Colitis:

    • Macroscopic Scoring: After the treatment period, the animals are euthanized, and the colon is removed. The colon is opened longitudinally and assessed for macroscopic damage, including the presence and severity of ulceration, inflammation, and bowel wall thickening.

    • Histological Analysis: Colonic tissue samples are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin. The sections are examined microscopically for evidence of inflammation, such as cellular infiltration, crypt damage, and edema.

    • Myeloperoxidase (MPO) Activity: MPO is an enzyme found in neutrophils, and its activity in the colonic tissue is used as a biochemical marker of inflammation. Tissue samples are homogenized, and MPO activity is determined using a colorimetric assay.

Dorsal Hand Vein Compliance Technique in Humans

This technique is a valuable in vivo method to assess the pharmacodynamic effects of drugs that act on the vasculature.

  • Subject Preparation: Healthy volunteers are placed in a supine position in a temperature-controlled room. A 20-gauge cannula is inserted into a dorsal hand vein for drug infusion, and a separate compliance measurement device is placed over a nearby vein.

  • Baseline Measurements: Baseline venous compliance is recorded before any drug administration.

  • Drug Administration: Subjects receive a single oral dose of this compound or a placebo in a double-blind, crossover design.

  • Pharmacodynamic Assessment:

    • Venoconstriction: A continuous infusion of phenylephrine is administered through the cannula to induce a stable state of venoconstriction.

    • Substance P Challenge: Substance P is co-infused intermittently to induce venodilation. The degree of venodilation is a measure of NK-1 receptor activation.

    • Compliance Measurement: The venous compliance is continuously monitored and recorded throughout the experiment. The ability of this compound to inhibit the venodilator effect of Substance P is the primary outcome measure.

  • Data Analysis: The antagonistic effect of this compound is calculated as the percentage inhibition of the Substance P-induced venodilation compared to the baseline response.

References

A Comparative Analysis of the NK-1 Receptor Antagonist SLV-317 and Newer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurokinin-1 (NK-1) receptor antagonist SLV-317 with newer compounds that have entered the market, namely aprepitant, fosaprepitant, rolapitant (B1662417), and netupitant (B1678218). The comparison focuses on their performance, supported by available experimental data, to inform researchers in the field of drug development.

Introduction to NK-1 Receptor Antagonism

The neurokinin-1 (NK-1) receptor, the primary receptor for the neuropeptide Substance P, is a key player in various physiological processes, including pain transmission, inflammation, and emesis. Antagonists of the NK-1 receptor have been developed to target these pathways, with notable success in the prevention of chemotherapy-induced nausea and vomiting (CINV). This compound was investigated as a peripherally acting NK-1 receptor antagonist, with potential applications in treating visceral pain and inflammation.[1] Newer agents have since been developed and have gained regulatory approval, offering different pharmacological profiles. This guide will delve into a comparative analysis of these compounds.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and a selection of newer NK-1 receptor antagonists. Direct comparative preclinical data for this compound is limited in the public domain.

Table 1: In Vitro Potency of NK-1 Receptor Antagonists

CompoundReceptor Binding Affinity (Ki)Source
This compound Data not publicly available
Aprepitant 0.1 - 0.2 nM (human NK-1)[2]
Rolapitant 0.66 nM (human NK-1)[3]
Netupitant Data not publicly available

Table 2: Pharmacokinetic Properties of NK-1 Receptor Antagonists

CompoundBioavailabilityHalf-life (t½)Protein BindingMetabolismCNS PenetrationSource
This compound Orally active~9.9 hours (in humans)Data not publicly availableData not publicly availablePrimarily peripheral action[1][4]
Aprepitant ~60-65%9-13 hours>95%Primarily CYP3A4Yes[5][6]
Rolapitant Nearly 100%~180 hours99.8%CYP3A4Yes[3][7]
Netupitant Data not publicly available~80 hours>99.5%Primarily CYP3A4Yes[8][9]

Limitations of this compound Compared to Newer Compounds

Based on the available data, the primary limitations of this compound in comparison to newer, approved NK-1 receptor antagonists appear to be:

  • Limited Clinical Development: While newer agents like aprepitant, rolapitant, and netupitant have undergone extensive clinical trials and are approved for indications such as CINV, the clinical development of this compound appears to have been more limited.

  • Peripheral Action: this compound was designed to act primarily as a peripheral NK-1 receptor antagonist.[1] While this may offer advantages in reducing central nervous system (CNS) side effects, it limits its therapeutic potential for conditions where central NK-1 receptor blockade is necessary. Newer compounds are known to penetrate the CNS.[3][5][9]

  • Shorter Half-Life: The half-life of this compound in humans is approximately 9.9 hours.[1][4] In contrast, rolapitant has a significantly longer half-life of about 180 hours, allowing for single-dose administration to cover the entire period of risk for delayed CINV.[3][7] Netupitant also has a long half-life of around 80 hours.[8][9]

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of NK-1 receptor antagonists.

NK-1 Receptor Binding Assay

This assay is used to determine the binding affinity of a compound to the NK-1 receptor.

Objective: To quantify the affinity (Ki) of a test compound for the NK-1 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human NK-1 receptor.

  • Radioligand, such as [³H]-Substance P.

  • Test compounds (e.g., this compound, aprepitant).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, protease inhibitors).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium.

  • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Colorectal Distension (CRD) Model for Visceral Pain in Rats

This in vivo model is used to assess visceral pain and the efficacy of analgesic compounds.[10][11][12]

Objective: To evaluate the effect of a test compound on visceral pain responses.

Materials:

  • Male Sprague-Dawley rats.

  • Colorectal distension balloon catheter.

  • Pressure transducer and inflation pump.

  • Data acquisition system to record the visceromotor response (VMR), typically via electromyography (EMG) of the abdominal muscles.

  • Test compound (e.g., this compound).

Procedure:

  • Surgically implant EMG electrodes into the external oblique abdominal muscles of the rats and allow for recovery.

  • On the day of the experiment, insert the balloon catheter into the descending colon and rectum.

  • Administer the test compound or vehicle to the rats.

  • After a set pre-treatment time, inflate the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) in a phasic manner.

  • Record the EMG activity of the abdominal muscles as a measure of the VMR to each distension pressure.

  • Analyze the EMG recordings to quantify the VMR (e.g., area under the curve of the rectified EMG signal).

  • Compare the VMR in the drug-treated group to the vehicle-treated group to determine the analgesic effect of the compound.

Cisplatin-Induced Emesis Model in Ferrets

This animal model is a standard for evaluating the anti-emetic efficacy of compounds for CINV.[13][14][15]

Objective: To assess the ability of a test compound to prevent acute and delayed emesis induced by cisplatin (B142131).

Materials:

  • Male ferrets.

  • Cisplatin.

  • Test compound (e.g., aprepitant, rolapitant, netupitant).

  • Observation cages equipped with video recording.

Procedure:

  • Acclimatize the ferrets to the observation cages.

  • Administer the test compound or vehicle at a specified time before cisplatin administration.

  • Administer a high dose of cisplatin (e.g., 5-10 mg/kg, intraperitoneally or intravenously) to induce emesis.

  • Observe and record the number of retches and vomits for a defined period (e.g., up to 72 hours) to assess both acute (0-24 hours) and delayed (24-72 hours) emesis.

  • Compare the number of emetic episodes in the drug-treated group to the vehicle-treated group to determine the anti-emetic efficacy.

Signaling Pathways and Experimental Workflows

NK-1 Receptor Signaling Pathway

The binding of Substance P to the NK-1 receptor initiates a signaling cascade that leads to various cellular responses, including the sensation of pain and the induction of emesis.

NK1_Signaling cluster_membrane Cell Membrane NK1_Receptor NK-1 Receptor G_Protein Gq/11 NK1_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Substance_P Substance P Substance_P->NK1_Receptor Binds Antagonist NK-1 Antagonist (e.g., this compound) Antagonist->NK1_Receptor Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (Pain, Emesis) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: NK-1 Receptor Signaling Pathway.

Experimental Workflow for In Vivo Efficacy Testing (Colorectal Distension Model)

The following diagram illustrates the typical workflow for evaluating the efficacy of an NK-1 receptor antagonist in a preclinical model of visceral pain.

CRD_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation EMG_Implantation EMG Electrode Implantation Animal_Acclimation->EMG_Implantation Recovery Surgical Recovery EMG_Implantation->Recovery Baseline_Recording Baseline VMR Recording Recovery->Baseline_Recording Drug_Administration Drug/Vehicle Administration Baseline_Recording->Drug_Administration CRD_Stimulation Colorectal Distension Drug_Administration->CRD_Stimulation VMR_Recording VMR Recording CRD_Stimulation->VMR_Recording Data_Quantification EMG Data Quantification VMR_Recording->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

References

SLV-317: A Comparative Analysis in Modulating Substance P-Induced Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of SLV-317, a potent and selective neurokinin-1 (NK-1) receptor antagonist, based on available clinical data. The primary focus of this analysis is a head-to-head comparison from a clinical trial evaluating the efficacy of this compound against a placebo in healthy individuals.

Performance Comparison: this compound vs. Placebo

A randomized, double-blind, placebo-controlled, crossover study was conducted to determine the effect of a single oral dose of 250 mg of this compound on substance P-induced venodilation in 18 healthy male volunteers.[1] The quantitative outcomes of this study are summarized below.

ParameterThis compound (250 mg, single oral dose)Placebo
Mean Peak Plasma Concentration (Cmax) 77 ± 9 ng/mL[2]Not Applicable
Time to Mean Peak Plasma Concentration (Tmax) 47 ± 3 minutes[2]Not Applicable
Mean Half-life (t1/2) 9.9 ± 1.6 hours[2]Not Applicable
Mean Venodilation before Treatment 56 ± 8%[2]49 ± 6%[2]
Maximum Antagonizing Effect on Substance P-induced Venodilation 95 ± 8%[2]No significant effect
Time to Maximum Antagonizing Effect 1.47 ± 0.24 hours[2]Not Applicable
Mean Area Under the Effect Curve (AUEC) 278 ± 67% h⁻¹[2]49 ± 12% h⁻¹[2]

Experimental Protocols

The following is a detailed methodology for the key experiment cited in this guide, based on the clinical trial NCT00160862 and the publication by Hesse et al. (2006).[1][2][3]

Study Design: Placebo-Controlled Crossover Trial

A double-blind, placebo-controlled, single-dose crossover study was conducted with 18 healthy male volunteers.[1] Each participant received a single oral dose of 250 mg this compound and a placebo in a randomized order, with a minimum washout period of one week between administrations.[1]

Pharmacodynamic Assessment: Dorsal Hand Vein Compliance Technique

The primary pharmacodynamic endpoint was the effect of this compound on substance P-induced venodilation.[1] This was assessed using the dorsal hand vein compliance technique.[1]

  • Venoconstriction Induction: A state of venoconstriction was induced in the dorsal hand vein by the infusion of phenylephrine.[1]

  • Substance P-induced Venodilation: Substance P was then co-infused intermittently to induce venodilation.[1] To prevent tachyphylaxis (tolerance), the infusions of substance P were separated by 45-minute intervals.[1]

  • Measurements: Pharmacodynamic assessments were performed for up to 4.25 hours after the dose of either this compound or placebo was administered.[1]

Pharmacokinetic Assessment

Venous blood samples were collected for pharmacokinetic analysis at various time points up to 24 hours post-dose to determine the plasma concentrations of this compound.[1]

Safety Assessment

The safety of this compound was evaluated by monitoring electrocardiogram (ECG), pulse rate, blood pressure, hematology, blood chemistry, and urinalysis, as well as by recording any adverse events.[1]

Visualizations

Signaling Pathway of this compound

SLV317_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance_P Substance P NK1R NK-1 Receptor Substance_P->NK1R Binds to Signaling_Cascade Downstream Signaling Cascade NK1R->Signaling_Cascade Activates Biological_Effects Biological Effects (e.g., Venodilation) Signaling_Cascade->Biological_Effects Leads to SLV317 This compound SLV317->NK1R Antagonizes

Caption: Mechanism of action of this compound as an NK-1 receptor antagonist.

Experimental Workflow: Placebo-Controlled Crossover Study

Experimental_Workflow cluster_participants Participant Pool (n=18) cluster_randomization Randomization cluster_treatment_arms Treatment Periods cluster_washout Washout cluster_assessment Assessments Participants 18 Healthy Male Volunteers Randomization Randomized Crossover Participants->Randomization Group_A Group A Randomization->Group_A Group_B Group B Randomization->Group_B Treatment_A1 This compound (250mg) Group_A->Treatment_A1 Treatment_A2 Placebo Treatment_B1 Placebo Group_B->Treatment_B1 Treatment_B2 This compound (250mg) Washout Minimum 1 Week Treatment_A1->Washout PD_PK_Safety Pharmacodynamic, Pharmacokinetic, and Safety Assessments Treatment_A1->PD_PK_Safety Data Collection Treatment_B1->Washout Treatment_B1->PD_PK_Safety Data Collection Washout->Treatment_A2 Washout->Treatment_B2 Treatment_A2->PD_PK_Safety Data Collection Treatment_B2->PD_PK_Safety Data Collection

Caption: Workflow of the randomized, placebo-controlled crossover study.

References

Cross-Validation of SLV-317 Findings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of SLV-317, a neurokinin-1 (NK-1) receptor antagonist, with other drugs in its class, namely aprepitant, rolapitant, and netupitant (B1678218). The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview based on available experimental data.

This compound is an orally active antagonist of the neurokinin-1 receptor, which mediates the effects of substance P.[1] Its potential therapeutic applications are in conditions involving visceral pain and inflammation, such as inflammatory bowel disease and irritable bowel syndrome. This guide summarizes key findings on this compound and provides a comparative context with established NK-1 receptor antagonists.

Comparative Analysis of NK-1 Receptor Antagonists

Table 1: Pharmacokinetic Properties of NK-1 Receptor Antagonists

ParameterThis compoundAprepitantRolapitantNetupitant
Route of Administration OralOral, IntravenousOral, IntravenousOral (in combination with palonosetron)
Time to Peak Plasma Concentration (Tmax) ~1.5 hours~4 hours~4-5 hours~5 hours
Elimination Half-life (t1/2) Not Reported~9-13 hours~180 hours~80-90 hours
Metabolism Not ReportedPrimarily via CYP3A4Primarily via CYP3A4Primarily via CYP3A4

Note: Data for aprepitant, rolapitant, and netupitant are derived from studies primarily in the context of chemotherapy-induced nausea and vomiting.

Table 2: Efficacy of NK-1 Receptor Antagonists in Clinical Trials

DrugIndication StudiedKey Efficacy EndpointResult
This compound Substance P-induced venodilationInhibition of venodilationA single 250 mg oral dose resulted in a mean maximum inhibition of 95% compared to placebo in healthy volunteers.[2]
Aprepitant Chemotherapy-Induced Nausea and Vomiting (CINV)Complete Response (no emesis, no rescue medication)Significantly higher complete response rates compared to control in patients receiving highly emetogenic chemotherapy.
Rolapitant Chemotherapy-Induced Nausea and Vomiting (CINV)Complete Response in the delayed phase (>24-120 hours)Significantly improved complete response rates in the delayed phase compared to control in patients receiving highly and moderately emetogenic chemotherapy.
Netupitant (in combination with palonosetron) Chemotherapy-Induced Nausea and Vomiting (CINV)Complete ResponseSuperior complete response rates compared to palonosetron (B1662849) alone in preventing acute and delayed CINV.

Note: The efficacy data presented are from separate clinical trials and do not represent a direct comparison between the drugs.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate cross-validation and further research.

Protocol for Assessing this compound Efficacy in Healthy Volunteers (Based on NCT00160862)

1. Study Design: A randomized, double-blind, placebo-controlled, two-way crossover study.[2]

2. Participants: Healthy adult male volunteers.

3. Intervention:

  • A single oral dose of 250 mg this compound.
  • Placebo.
  • A washout period of at least one week between treatments.

4. Efficacy Assessment (Dorsal Hand Vein Compliance):

  • A 24-gauge needle is inserted into a dorsal hand vein for drug infusion and another for pressure measurement.
  • The hand is warmed in a heated box to a constant temperature.
  • Vein diameter is measured using a linear variable differential transformer.
  • The vein is pre-constricted by a continuous infusion of phenylephrine.
  • Substance P is infused at a constant rate to induce venodilation.
  • Vein diameter is measured before and after substance P infusion to determine the extent of venodilation.
  • Measurements are taken at baseline and at multiple time points after administration of this compound or placebo.

5. Data Analysis: The percentage inhibition of substance P-induced venodilation is calculated for each time point relative to the baseline response.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams are provided.

G cluster_0 Substance P / NK-1 Receptor Signaling SP Substance P NK1R NK-1 Receptor SP->NK1R Binds to Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Downstream Downstream Cellular Responses (e.g., Neuronal Excitability, Inflammation) Ca2->Downstream PKC->Downstream SLV317 This compound (Antagonist) SLV317->NK1R Blocks

Caption: Substance P signaling pathway and the inhibitory action of this compound.

G cluster_0 Preclinical Evaluation of NK-1 Receptor Antagonists A In Vitro Studies B Receptor Binding Assays (Determine Ki for NK-1R) A->B C Functional Assays (e.g., Calcium Mobilization) A->C H Lead Candidate Selection B->H C->H D In Vivo Animal Models E Models of Emesis (e.g., Ferret model) D->E F Models of Visceral Pain (e.g., Colorectal distension) D->F G Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) D->G E->H F->H G->H

Caption: General workflow for the preclinical evaluation of NK-1 receptor antagonists.

References

A Comparative Guide to the In Vivo Effects of Neurokinin-1 (NK-1) Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vivo effects of different Neurokinin-1 (NK-1) receptor antagonists, with a focus on clinically approved agents. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic applications of this drug class. The content is based on experimental data from preclinical and clinical studies, providing an objective overview of their performance.

Introduction to NK-1 Receptor Antagonists

The Neurokinin-1 receptor (NK-1R), a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P (SP).[1][2] The SP/NK-1R system is implicated in a wide array of physiological and pathological processes, including pain transmission, inflammation, emesis (nausea and vomiting), anxiety, and even the proliferation of certain cancer cells.[3][4] NK-1 receptor antagonists, often referred to as "-pitants," competitively block the binding of Substance P to its receptor, thereby inhibiting its downstream signaling effects.[5] This mechanism of action has led to their successful development as potent antiemetic agents, particularly for managing the acute and delayed phases of chemotherapy-induced nausea and vomiting (CINV).[6][7] Several NK-1R antagonists have been approved for clinical use, including aprepitant (B1667566), rolapitant (B1662417), and netupitant (B1678218), each with distinct pharmacological profiles.

NK-1 Receptor Signaling Pathway

Activation of the NK-1 receptor by Substance P initiates a cascade of intracellular signaling events. The receptor primarily couples to Gαq and Gαs heterotrimeric G proteins.[1][8] Gαq activation stimulates phospholipase C (PLC), which leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2][8] These events, in turn, can activate downstream pathways like the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, which is involved in cell growth and proliferation.[2] The SP/NK-1R interaction also leads to the activation of nuclear factor-kappa B (NF-κB), a key regulator of pro-inflammatory cytokine production.[8]

NK1R_Signaling cluster_nucleus Nucleus SP Substance P NK1R NK-1 Receptor SP->NK1R Binds G_protein Gq/Gs NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC NFkB NF-κB Activation Ca2->NFkB MAPK MAPK Cascade (e.g., ERK1/2) PKC->MAPK Gene Gene Expression (Inflammation, Proliferation) MAPK->Gene NFkB->Gene

NK-1 Receptor signaling cascade upon Substance P binding.

Comparative In Vivo Efficacy

The primary clinical application for NK-1R antagonists is the prevention of CINV. Their efficacy is typically measured by the rate of "Complete Response" (CR), defined as no emetic episodes and no use of rescue medication.

Chemotherapy-Induced Nausea and Vomiting (CINV)

Clinical trials have demonstrated the superiority of adding an NK-1R antagonist to a standard antiemetic regimen (a 5-HT3 receptor antagonist and dexamethasone) for preventing CINV, especially in the delayed phase (25-120 hours post-chemotherapy).

Table 1: Comparison of Clinically Approved NK-1R Antagonists for CINV Prevention (Delayed Phase)

NK-1 Antagonist Chemotherapy Type Complete Response (NK-1 Regimen) Complete Response (Control*) Study Reference
Aprepitant Highly Emetogenic (HEC) 68% 47% [9]
Rolapitant Highly Emetogenic (HEC) 73% 58% [9]
Rolapitant Moderately Emetogenic (MEC) - AC 67% 60% [9]
Rolapitant Moderately Emetogenic (MEC) - Carboplatin 82% 66% [9]

| Netupitant (NEPA) | Moderately Emetogenic (MEC) | 64.9% | 54.1% (Aprepitant Regimen) |[10] |

*Control regimen typically consists of a 5-HT3 receptor antagonist and dexamethasone, except for the NEPA study where the comparator was an aprepitant-containing regimen.

A head-to-head study comparing a single oral dose of NEPA (netupitant/palonosetron combination) to a 3-day aprepitant regimen in patients receiving moderately emetogenic chemotherapy demonstrated the noninferiority of NEPA.[10] The overall complete response rate was numerically higher for the NEPA group.[10]

Preclinical Models

Preclinical studies in various animal models have been crucial for establishing the broad antiemetic potential of NK-1R antagonists and for comparing novel compounds.

Table 2: Preclinical In Vivo Efficacy of NK-1R Antagonists

Antagonist Animal Model Test Key Finding Study Reference
Aprepitant Gerbil Gerbil Foot Tap (GFT) Response Inhibited GFT by 100% for >48 hours, efficacy outlasted detectable brain levels. [11]
CP-99994 Gerbil Gerbil Foot Tap (GFT) Response 100% inhibition at 15 min, but effect declined rapidly with brain levels. [11]
Netupitant Gerbil NK-1 Agonist-Induced Foot Tapping Orally active with an ID50 of 0.5mg/kg; displayed long-lasting effects similar to aprepitant. [12]
Netupitant Mouse SP-Induced Scratching/Biting Dose-dependently inhibited response in the 1-10mg/kg range (intraperitoneal). [12]

| Maropitant | Dog | Doxorubicin-Induced Emesis | Effective in preventing emesis over a 5-day period. |[13] |

These preclinical findings highlight key differences in pharmacodynamics. For instance, the long-lasting efficacy of aprepitant is associated with its slow functional reversibility from the NK-1 receptor, whereas the efficacy of rapidly reversible compounds like CP-99994 is more closely tied to their pharmacokinetic profile.[11]

Pharmacokinetic Profile Comparison

The pharmacokinetic properties of NK-1R antagonists are critical determinants of their dosing schedules and clinical utility. Rolapitant is particularly distinguished by its significantly longer half-life.

Table 3: Pharmacokinetic Parameters of Approved NK-1R Antagonists

Parameter Aprepitant Netupitant Rolapitant
Half-life (t½) 9–13 hours ~80 hours 169–183 hours
Time to Peak (Tmax) ~4 hours ~5 hours Not specified
Brain NK-1 Receptor Occupancy (>90%) ~54% on Day 5 (165 mg oral) Not specified >120 hours (200 mg oral)
CYP3A4 Interaction Inducer and moderate inhibitor Substrate and moderate inhibitor Substrate, but not an inhibitor or inducer

| CYP2D6 Interaction | No significant effect | No significant effect | Moderate inhibitor |

Data compiled from multiple sources.[9][14][15]

The extended half-life of rolapitant allows for a single dose to provide protection against CINV for the entire 5-day at-risk period.[9] In contrast, aprepitant requires a 3-day dosing regimen.[16] While all three are metabolized by CYP3A4, rolapitant uniquely does not induce or inhibit this enzyme, potentially simplifying co-administration with other CYP3A4-metabolized drugs. However, rolapitant is a moderate inhibitor of CYP2D6, requiring caution with substrates of this enzyme.[14]

Experimental Protocols and Methodologies

The data presented in this guide are derived from rigorous in vivo experimental designs, both in animal models and human clinical trials.

Gerbil Foot-Tapping Model for Central NK-1R Antagonism

This is a common preclinical model to assess the brain penetration and central activity of NK-1R antagonists.

  • Objective: To evaluate the ability of an antagonist to block the behavioral effects of a centrally administered NK-1R agonist.

  • Animals: Male gerbils.

  • Procedure:

    • The NK-1R antagonist (e.g., Netupitant, Aprepitant) or vehicle is administered via oral (p.o.) or intraperitoneal (i.p.) injection at various doses.

    • After a predetermined pretreatment time, a selective NK-1R agonist is injected directly into the cerebral ventricles (intracerebroventricular, i.c.v.).

    • Immediately following the agonist injection, the gerbils are placed in an observation cage.

    • The number of foot taps (B36270) with a hind paw is counted for a defined period (e.g., 1 minute).

    • The dose-dependent inhibition of the foot-tapping behavior is calculated, and an ID50 (the dose required to inhibit the response by 50%) is determined.[12]

Clinical Trial Design for CINV

Human studies are essential for confirming efficacy and safety. A typical Phase III trial design is as follows:

  • Objective: To compare the efficacy and safety of an NK-1R antagonist-containing regimen versus a standard of care regimen for the prevention of CINV.

  • Study Design: Multicenter, randomized, double-blind, parallel-group study.

  • Patient Population: Cancer patients scheduled to receive highly or moderately emetogenic chemotherapy.

  • Procedure:

    • Patients are randomized into two or more treatment arms (e.g., Arm A: Rolapitant + Granisetron + Dexamethasone; Arm B: Placebo + Granisetron + Dexamethasone).

    • The study drug (e.g., a single oral dose of Rolapitant) is administered 1-2 hours prior to chemotherapy initiation.

    • Patients record episodes of emesis, nausea severity, and any use of rescue antiemetic medication in a diary for at least 5 days (120 hours) post-chemotherapy.

    • Primary Endpoint: Complete Response (no emesis, no rescue medication) in the delayed phase (25-120 hours).

    • Secondary Endpoints: Complete Response in the acute (0-24 hours) and overall (0-120 hours) phases; incidence of no emesis; incidence of no significant nausea.

    • Safety and tolerability are assessed by monitoring adverse events.[9]

CINV_Trial_Workflow cluster_arms Treatment Arms (Double-Blind) cluster_endpoints Efficacy & Safety Endpoints Start Patient Recruitment (Cancer patients receiving emetogenic chemotherapy) Random Randomization Start->Random ArmA Arm A (Investigational) NK-1 Antagonist + 5-HT3 Antagonist + Dexamethasone Random->ArmA ArmB Arm B (Control) Placebo + 5-HT3 Antagonist + Dexamethasone Random->ArmB Chemo Chemotherapy Administration (Day 1) ArmA->Chemo ArmB->Chemo FollowUp Follow-Up & Data Collection (Patient Diary for 120 hours) Chemo->FollowUp Analysis Data Analysis FollowUp->Analysis Primary Primary: Complete Response (Delayed Phase: 25-120h) Analysis->Primary Secondary Secondary: CR (Acute/Overall), No Emesis, No Nausea, Safety Analysis->Secondary

Typical workflow for a Phase III clinical trial comparing NK-1 antagonists.

Conclusion

The in vivo comparison of NK-1 receptor antagonists reveals a class of drugs with robust efficacy, particularly in the management of CINV. While aprepitant, rolapitant, and netupitant all demonstrate significant clinical benefit, they are differentiated by their pharmacokinetic profiles, which influence dosing strategies and potential drug-drug interactions. Rolapitant's long half-life offers the convenience of a single-dose regimen. Preclinical models remain essential for characterizing the central activity and duration of action of new chemical entities. Future research may further clarify the therapeutic potential of these agents in other indications such as pain, inflammation, and oncology, building upon the foundational in vivo studies highlighted in this guide.[3][4]

References

SLV-317: A Profile of a Neurokinin-1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

It is important to clarify that scientific literature identifies SLV-317 not as a Fatty Acid Amide Hydrolase (FAAH) inhibitor, but as a potent and selective neurokinin-1 (NK-1) receptor antagonist.[1] Therefore, a direct benchmark comparison with FAAH inhibitors is not supported by the available data. This guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the experimental protocols used in its evaluation.

This compound has been investigated for its potential therapeutic effects in conditions mediated by substance P, a principal ligand for the NK-1 receptor.[1][2] Preclinical and clinical studies have focused on its ability to counteract visceral pain and inflammation, showing its potential in treating conditions like inflammatory bowel disease or irritable bowel syndrome.[1]

Quantitative Data Summary

The following table summarizes the key pharmacokinetic and pharmacodynamic parameters of this compound from a study in healthy male volunteers who received a single oral dose of 250 mg.

ParameterValueUnitCitation
Pharmacokinetics
Mean Peak Plasma Concentration (Cmax)77 ± 9ng/mL[3]
Time to Peak Plasma Concentration (Tmax)47 ± 3minutes[3]
Mean Half-life (t1/2)9.9 ± 1.6hours[3]
Pharmacodynamics
Mean Venodilation (Substance P-induced, pre-dose)56 ± 8 (this compound group), 49 ± 6 (placebo group)%[3]
Maximum Antagonizing Effect of this compound95 ± 8%[3]
Time to Maximum Effect1.47 ± 0.24hours[3]
Mean Area Under the Effect Curve (this compound)278 ± 67% h⁻¹[3]
Mean Area Under the Effect Curve (Placebo)49 ± 12% h⁻¹[3]

Experimental Protocols

Study Design: A randomized, double-blind, placebo-controlled, cross-over study was conducted with 19 healthy male volunteers.[3] Participants received a single oral dose of 250 mg of this compound or a placebo.[3][4] A minimum washout period of one week was observed between the two administrations.[4]

Pharmacokinetic Assessment: Venous blood samples were collected for up to 24 hours post-dose to determine the plasma concentrations of this compound.[3][4]

Pharmacodynamic Assessment (Dorsal Hand Vein Compliance Technique):

  • Venoconstriction: The dorsal hand veins were preconstricted using infusions of phenylephrine.[3][4]

  • Induction of Venodilation: Substance P was co-infused intermittently to induce venodilation.[4] These infusions were separated by 45-minute intervals to prevent tachyphylaxis.[4]

  • Measurement: The inhibition of the venodilator response to substance P was evaluated. Pharmacodynamic assessments were performed for up to 4.25 hours post-dose.[4]

Safety Assessment: Safety was monitored through measurements of ECG, pulse rate, blood pressure, as well as hematology, blood chemistry, and urinalysis. Adverse events were also recorded.[4]

Visualizations

Signaling Pathway of Substance P and Mechanism of Action of this compound

SLV317_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK-1 Receptor NK-1 Receptor Substance P->NK-1 Receptor Binds to G-protein G-protein NK-1 Receptor->G-protein Activates PLC PLC G-protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces PKC Activation PKC Activation DAG->PKC Activation Activates Physiological Response Physiological Response Ca2+ Release->Physiological Response PKC Activation->Physiological Response This compound This compound This compound->NK-1 Receptor Blocks Experimental_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase (Cross-over) cluster_assessment Assessment Phase Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Randomization Randomization Informed Consent->Randomization Group A Group A Randomization->Group A Group B Group B Randomization->Group B Dose this compound (250mg) Dose this compound (250mg) Group A->Dose this compound (250mg) Pharmacokinetic Sampling (0-24h) Pharmacokinetic Sampling (0-24h) Group A->Pharmacokinetic Sampling (0-24h) Pharmacodynamic Measurement (0-4.25h) Pharmacodynamic Measurement (0-4.25h) Group A->Pharmacodynamic Measurement (0-4.25h) Safety Monitoring Safety Monitoring Group A->Safety Monitoring Dose Placebo Dose Placebo Group B->Dose Placebo Group B->Pharmacokinetic Sampling (0-24h) Group B->Pharmacodynamic Measurement (0-4.25h) Group B->Safety Monitoring Washout Period (1 week) Washout Period (1 week) Dose this compound (250mg)->Washout Period (1 week) Dose Placebo->Washout Period (1 week) Washout Period (1 week)->Group A Cross-over Washout Period (1 week)->Group B Cross-over

References

A Comparative Guide to the Efficacy of NK1R Antagonists in Visceral Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The neurokinin-1 receptor (NK1R) and its primary ligand, Substance P (SP), are key players in the transmission of pain signals, particularly in the context of visceral hypersensitivity. This has made the NK1R a compelling target for the development of novel analgesics for conditions such as irritable bowel syndrome (IBS) and gastroparesis. This guide provides a comparative overview of the efficacy of various NK1R antagonists in preclinical and clinical models of visceral pain, supported by experimental data and detailed methodologies.

Comparative Efficacy of NK1R Antagonists

The following tables summarize the quantitative data on the efficacy of several NK1R antagonists in various visceral pain models.

Preclinical Studies
NK1R AntagonistVisceral Pain ModelSpeciesRoute of AdministrationDoseEfficacy OutcomeReference
SR140333 Zymosan-induced visceral hyperalgesiaRatIntrathecal3 µg (in combination with NK2R antagonist)Significantly reduced visceromotor response to colorectal distension (p < 0.05 vs. vehicle).[1]
SR140333 TNBS-induced colitis-associated dysplasiaRatNot specifiedNot specifiedSignificantly reduced macroscopic and microscopic damage scores (p < 0.01).[2][3]
LY303870 Cryptosporidium parvum-induced IBD-like syndromeMouseOralNot specifiedReduced severity of IBD-like lesions; significantly lower cecal gland dilatation scores.[4]
TAK-637 Acetic acid-induced visceral painRabbitIntraduodenal0.3 - 3 mg/kgDose-dependently decreased the number of abdominal contractions.[5]
(+/-)-CP-99,994 Acetic acid-induced visceral painRabbitIntrathecalNot specifiedMarkedly reduced the number of abdominal contractions.[5]
Clinical Studies
NK1R AntagonistConditionStudy PhaseRoute of AdministrationDosePrimary Efficacy OutcomeResultReference
Aprepitant GastroparesisPhase IIOral125 mg/dayReduction in nausea (VAS score)Did not meet primary endpoint (46% vs 40% placebo; p=0.43). However, showed significant reduction in GCSI nausea score (1.8 vs 1.0; p=0.005).[6][7]
Tradipitant GastroparesisPhase IIOral85 mg twice dailyChange in nausea scoreMet primary endpoint (change of -1.2 vs -0.7 placebo; p=0.0099).[1][8]
Tradipitant GastroparesisPhase IIIOral85 mg twice dailyChange in nausea severityDid not meet primary endpoint in the intent-to-treat population (p=0.741). Post-hoc analyses showed significant improvement with adequate drug exposure.[9]
AV608 Irritable Bowel Syndrome (IBS)Pilot StudyOral80-160 mg/dayChange in pain ratings and brain responses (fMRI)Reduced anxiety, negative affect, and pain ratings. Decreased activity in amygdala, hippocampus, and anterior cingulate gyrus during visceral distension.[10][11]
Serlopitant Chronic PruritusPhase IIOral1 mg & 5 mg dailyPercentage change in Visual Analog Scale (VAS) pruritus scoreStatistically significant reduction in pruritus at 1 mg (p=0.022) and 5 mg (p=0.013) compared to placebo.[12][13]
Serlopitant Prurigo NodularisPhase IIOral5 mg dailyChange in average-itch VAS scoreSignificantly reduced average-itch VAS scores compared to placebo (-3.6 vs -1.9; p < 0.001).[14][15]

Experimental Protocols

Zymosan-Induced Visceral Hyperalgesia in Rats

This model is used to induce a state of visceral hypersensitivity, mimicking aspects of chronic visceral pain conditions.

  • Animal Preparation: Male Sprague-Dawley rats are used.

  • Induction of Hyperalgesia: Zymosan (a cell wall component from Saccharomyces cerevisiae) is administered via intracolonic instillation to induce inflammation and subsequent visceral hyperalgesia.

  • Drug Administration: NK1R antagonists or vehicle are administered intrathecally.

  • Assessment of Visceral Sensitivity: The visceromotor response (VMR) to noxious colorectal distension (CRD) is measured. This is typically quantified by recording the number of abdominal muscle contractions.

  • Data Analysis: The number of abdominal contractions in the drug-treated group is compared to the vehicle-treated group to determine the efficacy of the antagonist in reducing visceral pain responses.

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This is a widely used model for inflammatory bowel disease (IBD), which is often associated with visceral pain.

  • Animal Preparation: C57BL/6 mice are commonly used.

  • Induction of Colitis: Mice are provided with drinking water containing 2-3% DSS for a period of 5-7 days. This induces an acute colitis characterized by weight loss, diarrhea, and bloody stools.

  • Drug Administration: The NK1R antagonist or vehicle is administered, typically orally or via intraperitoneal injection, either prophylactically or therapeutically.

  • Assessment of Disease Severity: Efficacy is assessed through various parameters:

    • Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and presence of blood in the stool.

    • Histological Analysis: Colon tissue is collected and stained (e.g., with Hematoxylin and Eosin) to assess the degree of inflammation, ulceration, and architectural damage. A histological score is assigned based on these features.

    • Myeloperoxidase (MPO) Activity: A biochemical marker of neutrophil infiltration in the colon.

  • Data Analysis: The DAI, histological scores, and MPO activity are compared between the antagonist-treated and vehicle-treated groups.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the NK1R signaling pathway in visceral pain and a typical experimental workflow for evaluating NK1R antagonists.

NK1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus NK1R NK1R Gq Gq NK1R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC PKC DAG->PKC Activates Ca2->PKC Activates MAPK MAPK (ERK, JNK, p38) PKC->MAPK Activates Transcription_Factors Transcription Factors (e.g., NF-κB, CREB) MAPK->Transcription_Factors Activates Gene_Expression Gene Expression (Pro-inflammatory mediators, Neurotransmitters) Transcription_Factors->Gene_Expression Promotes Visceral_Pain Visceral Pain Hypersensitivity Gene_Expression->Visceral_Pain Leads to SP Substance P SP->NK1R Binds to Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_assessment Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Zymosan, DSS) Group_Allocation Randomly Allocate Animals (Vehicle vs. NK1R Antagonist) Animal_Model->Group_Allocation Induce_Pain Induce Visceral Pain/ Hypersensitivity Group_Allocation->Induce_Pain Administer_Drug Administer NK1R Antagonist or Vehicle Induce_Pain->Administer_Drug Behavioral_Testing Behavioral Testing (e.g., VMR to CRD) Administer_Drug->Behavioral_Testing Tissue_Analysis Tissue Collection & Analysis (e.g., Histology, MPO) Administer_Drug->Tissue_Analysis Statistical_Analysis Statistical Comparison between Groups Behavioral_Testing->Statistical_Analysis Tissue_Analysis->Statistical_Analysis Conclusion Draw Conclusions on Efficacy Statistical_Analysis->Conclusion

References

A Side-by-Side Analysis of SLV-317 and Maropitant: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of SLV-317 and maropitant (B1663616), two potent neurokinin-1 (NK-1) receptor antagonists. By examining their mechanisms of action, pharmacokinetic profiles, and supporting experimental data, this document aims to offer a comprehensive resource for informed decision-making in research and drug development.

Introduction to this compound and Maropitant

Both this compound and maropitant are members of the neurokinin-1 (NK-1) receptor antagonist class of drugs.[1][2] The NK-1 receptor, the primary receptor for the neuropeptide Substance P, is a key mediator in the physiological pathways of emesis (vomiting) and is also implicated in pain and inflammation.[3] By competitively blocking the binding of Substance P to the NK-1 receptor, these antagonists effectively inhibit the transmission of emetic signals.[3]

Maropitant is a well-established and commercially available drug, particularly in veterinary medicine, for the prevention and treatment of vomiting from various causes, including motion sickness and chemotherapy.[4][5][6] this compound, on the other hand, is an investigational compound that has been studied in humans for its potential therapeutic effects related to visceral pain and inflammation.[1][7]

Mechanism of Action: Targeting the NK-1 Receptor

The primary mechanism of action for both this compound and maropitant is the selective antagonism of the NK-1 receptor. Substance P, when released in response to emetogenic stimuli, binds to NK-1 receptors in key areas of the brainstem involved in the vomiting reflex, such as the chemoreceptor trigger zone (CRTZ) and the vomiting center. By blocking this interaction, both this compound and maropitant disrupt the final common pathway of the emetic reflex.

cluster_0 Emetogenic Stimuli cluster_1 Physiological Pathway cluster_2 Drug Intervention Chemotherapy Chemotherapy Substance_P_Release Substance P Release Chemotherapy->Substance_P_Release Motion_Sickness Motion_Sickness Motion_Sickness->Substance_P_Release Opioids Opioids Opioids->Substance_P_Release NK1_Receptor NK-1 Receptor Substance_P_Release->NK1_Receptor Binds to Emesis Emesis NK1_Receptor->Emesis Activates SLV317_Maropitant This compound / Maropitant SLV317_Maropitant->NK1_Receptor Blocks

Caption: Mechanism of Action of NK-1 Receptor Antagonists. (Within 100 characters)

In Vitro Receptor Binding Affinity

AntagonistTarget ReceptorIC50 (nM)Selectivity (vs. NK-2/NK-3)
Aprepitant (B1667566) Human NK-10.1~3000-fold vs. NK-3, ~45,000-fold vs. NK-2
Maropitant Canine NK-1Not specified in reviewed literatureSelective NK-1 Antagonist
This compound Human NK-1Not specified in reviewed literaturePotent and highly selective NK-1 receptor antagonist

Table 1: In Vitro Receptor Binding Affinity. Data for aprepitant is provided for context as a well-characterized NK-1 receptor antagonist.[8]

Pharmacokinetic Profiles

The pharmacokinetic parameters of this compound have been characterized in humans, while extensive data for maropitant is available for dogs and cats.

ParameterThis compound (Human)Maropitant (Dog)
Route of Administration OralOral, Subcutaneous (SC)
Bioavailability Not specifiedOral: 23.7% (2 mg/kg), 37% (8 mg/kg); SC: 90.7% (1 mg/kg)[9][10]
Time to Peak Plasma Concentration (Tmax) ~47 minutes[1]Oral: 1.7-1.9 hours; SC: 0.75 hours[9][10]
Peak Plasma Concentration (Cmax) 77 ± 9 ng/mL (250 mg oral dose)[1]Not directly comparable due to different species and dosing
Plasma Protein Binding Not specified>99%[10]
Metabolism Not specifiedHepatic (CYP3A12 and CYP2D15 in dogs)[10]
Elimination Half-life (t½) 9.9 ± 1.6 hours[1]Oral: ~4-8 hours; SC: ~8 hours[9][10]

Table 2: Pharmacokinetic Parameters of this compound and Maropitant.

In Vivo Efficacy: A Comparative Overview

Direct comparative efficacy studies between this compound and maropitant for anti-emetic effects are not available. The following sections summarize the key in vivo findings for each compound.

This compound: Pharmacodynamic Effects in Humans

A clinical trial in healthy human volunteers demonstrated the potent in vivo activity of this compound as an NK-1 receptor antagonist. A single oral dose of 250 mg of this compound resulted in a substantial and sustained inhibition of substance P-induced venodilation, with a maximum antagonizing effect of 95 ± 8%.[1][11]

StudyEmetic/Pharmacodynamic ModelKey Findings
Hesse et al. (2006)Substance P-induced venodilation in healthy humansA single 250 mg oral dose of this compound caused a 95 ± 8% maximum inhibition of substance P-induced venodilation.[1][11]

Table 3: In Vivo Pharmacodynamic Efficacy of this compound.

Maropitant: Anti-emetic Efficacy in Dogs

Maropitant has demonstrated broad-spectrum anti-emetic efficacy in numerous clinical trials in dogs against various emetic stimuli.

StudyEmetic ChallengeKey Findings
Conder et al. (2008)Motion Sickness8 mg/kg oral dose reduced vomiting by 86.1% (when given 2 hours prior) and 76.5% (when given 10 hours prior) compared to placebo.[4]
Ramsey et al. (2008)Various Clinical Causes1 mg/kg SC or 2 mg/kg oral maropitant significantly reduced vomiting in dogs with acute emesis from various etiologies (21.8% of maropitant-treated dogs vomited vs. 50% of placebo-treated dogs).[5]
Hay Kraus (2013)Hydromorphone-induced Emesis1 mg/kg SC maropitant completely prevented vomiting in dogs premedicated with hydromorphone.[12][13]
Kenward et al. (unpublished data, cited in other studies)Cisplatin-induced EmesisA low dose of cisplatin (B142131) (15-18 mg/m²) is an effective emetic stimulus in dogs for testing anti-emetic drugs.[14][15] Maropitant has been shown to be effective against cisplatin-induced emesis.[16]

Table 4: In Vivo Anti-emetic Efficacy of Maropitant in Dogs.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the experimental protocols for the key studies cited.

This compound: Substance P-Induced Venodilation in Healthy Humans (Hesse et al., 2006)

Objective: To investigate the pharmacokinetics and pharmacodynamic effects of this compound on substance P-induced venodilation.

Study Design: A randomized, double-blind, placebo-controlled, crossover study.

Subjects: 19 healthy male volunteers.

Procedure:

  • Baseline Measurement: A dorsal hand vein is cannulated. The hand is placed in a plethysmograph to measure changes in vein diameter.

  • Venoconstriction: Phenylephrine is infused to induce a stable venoconstriction.

  • Substance P Challenge: Substance P is co-infused to induce venodilation, and the response is measured.

  • Drug Administration: Subjects receive a single oral dose of 250 mg this compound or placebo.

  • Post-Dose Measurements: The substance P challenge is repeated at intervals up to 4.25 hours post-dose to assess the inhibitory effect of this compound.

  • Pharmacokinetic Sampling: Blood samples are collected at various time points up to 24 hours post-dose to determine the plasma concentration of this compound.

Start Start Cannulation Dorsal Hand Vein Cannulation Start->Cannulation Plethysmography Hand in Plethysmograph Cannulation->Plethysmography Phenylephrine Phenylephrine Infusion (Venoconstriction) Plethysmography->Phenylephrine Substance_P_Pre Substance P Infusion (Baseline Venodilation) Phenylephrine->Substance_P_Pre Drug_Admin Oral Administration (250 mg this compound or Placebo) Substance_P_Pre->Drug_Admin Substance_P_Post Repeated Substance P Infusion (Post-dose) Drug_Admin->Substance_P_Post PK_Sampling Blood Sampling (up to 24h) Drug_Admin->PK_Sampling End End Substance_P_Post->End PK_Sampling->End

Caption: Experimental Workflow for this compound Pharmacodynamic Study. (Within 100 characters)
Maropitant: Prevention of Motion Sickness-Induced Vomiting in Dogs (Conder et al., 2008)

Objective: To evaluate the efficacy and safety of maropitant in preventing vomiting due to motion sickness in dogs.

Study Design: Two randomized, two-period crossover clinical trials.

Subjects: 189 dogs with a history of motion sickness.

Procedure:

  • Treatment Administration: Dogs are orally administered either maropitant (minimum dose of 8 mg/kg) or a placebo. In Trial 1, the dose is given approximately 2 hours before travel. In Trial 2, the dose is given approximately 10 hours before travel.

  • Automobile Journey: Dogs are taken for a 60-minute car ride.

  • Observation: During the journey, dogs are observed for any signs of motion sickness, including vomiting.

  • Washout Period: A 10-14 day washout period is implemented.

  • Crossover: Each dog receives the opposite treatment to what they received in the first period and undergoes another identical car journey.

  • Data Analysis: The incidence of vomiting is compared between the maropitant and placebo groups.

Start Start Randomization Randomization of Dogs Start->Randomization Treatment_1 Oral Administration (Maropitant or Placebo) Randomization->Treatment_1 Car_Journey_1 60-minute Car Journey Treatment_1->Car_Journey_1 Observation_1 Observation for Vomiting Car_Journey_1->Observation_1 Washout 10-14 Day Washout Period Observation_1->Washout Crossover Crossover to Opposite Treatment Group Washout->Crossover Treatment_2 Oral Administration (Opposite Treatment) Crossover->Treatment_2 Car_Journey_2 60-minute Car Journey Treatment_2->Car_Journey_2 Observation_2 Observation for Vomiting Car_Journey_2->Observation_2 End End Observation_2->End

Caption: Experimental Workflow for Maropitant Motion Sickness Study. (Within 100 characters)

Conclusion

Both this compound and maropitant are effective antagonists of the NK-1 receptor. Maropitant is a well-documented and approved therapeutic for the management of emesis in veterinary species, demonstrating high efficacy against a range of emetic triggers. This compound has shown potent pharmacological activity in a human model, indicating its potential for therapeutic applications where NK-1 receptor antagonism is beneficial.

This guide provides a foundational comparison based on available data. For researchers and drug development professionals, the choice between these or similar compounds will depend on the specific research question, target species, and desired therapeutic indication. Further head-to-head comparative studies would be invaluable for a more definitive assessment of their relative potencies and clinical potential.

References

Safety Operating Guide

Essential Guidance for the Safe Disposal of SLV-317

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive overview of the recommended procedures for the disposal of SLV-317, a neurokinin-1 (NK1) receptor antagonist utilized in research and development. Adherence to these guidelines is essential to ensure a safe laboratory environment and compliance with regulatory standards.

This compound is identified by the following CAS numbers: 393183-40-9 (dihydrochloride salt) and 393101-98-9 (free base). While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following disposal procedures are based on best practices for handling research-grade chemical compounds. It is imperative to consult your institution's specific safety protocols and the compound's SDS, which should be obtained from the supplier, before handling and disposal.

Hazard and Safety Summary

The following table summarizes the potential hazards and safety precautions associated with this compound, based on its intended use in a laboratory setting. This information is intended as a general guide and should be supplemented with a formal risk assessment.

Hazard CategoryDescriptionRecommended Precautions
Health Hazards As a biologically active compound, this compound may have unknown toxicological properties. Potential routes of exposure include inhalation, ingestion, and skin or eye contact.Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a fume hood.
Physical Hazards The physical and chemical properties of this compound in solid form are not fully characterized in publicly available literature. Assume it may be a combustible solid.Avoid creating dust. Store away from heat, sparks, and open flames.
Environmental Hazards The environmental impact of this compound has not been determined. As a precaution, it should be considered potentially harmful to aquatic life.Do not dispose of down the drain or in general waste. Prevent release into the environment.

Step-by-Step Disposal Protocol

The proper disposal of this compound, like any research chemical, must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. The following step-by-step protocol outlines the general procedure for chemical waste disposal.

1. Waste Identification and Segregation:

  • Solid Waste: Collect all solid waste contaminated with this compound, including unused compound, contaminated lab supplies (e.g., weighing paper, pipette tips, gloves), in a designated, clearly labeled hazardous waste container.
  • Liquid Waste: If this compound is dissolved in a solvent, the resulting solution must be disposed of as hazardous liquid waste. The waste container must be compatible with the solvent used. Do not mix incompatible waste streams.
  • Sharps Waste: Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.

2. Waste Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."
  • The label must include the full chemical name ("this compound" and the names of any solvents), the approximate concentration and quantity of the waste, and the date the container was started.
  • Use your institution's specific hazardous waste labels if provided.

3. Storage of Waste:

  • Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
  • Ensure containers are tightly sealed to prevent leaks or spills.
  • Store liquid waste in secondary containment to contain any potential leaks.

4. Waste Pickup and Disposal:

  • Follow your institution's established procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department.
  • Do not attempt to dispose of chemical waste through standard municipal waste or sewer systems.

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the logical workflow for the proper management and disposal of chemical waste in a laboratory setting.

General Workflow for Laboratory Chemical Waste Disposal cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_labeling Labeling cluster_storage Storage cluster_disposal Final Disposal A Experimentation with this compound B Solid Waste (Contaminated materials, excess chemical) A->B C Liquid Waste (Solutions containing this compound) A->C D Sharps Waste (Contaminated needles, etc.) A->D E Collect in Designated Solid Waste Container B->E F Collect in Designated Liquid Waste Container C->F G Collect in Designated Sharps Container D->G H Label with 'Hazardous Waste', Chemical Name, Concentration, Date E->H F->H G->H I Store in Secure, Designated Area with Secondary Containment H->I J Request Pickup by Environmental Health & Safety (EHS) I->J K Proper Disposal by Licensed Facility J->K

Caption: Workflow for the safe disposal of laboratory chemical waste.

By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship within the scientific community. Always prioritize safety and consult your institution's specific guidelines.

Personal protective equipment for handling SLV-317

Author: BenchChem Technical Support Team. Date: December 2025

To provide you with essential safety and logistical information for handling SLV-317, it is crucial to first correctly identify the substance. The identifier "this compound" is used for multiple, distinct products with different chemical compositions and associated hazards.

To ensure the guidance is accurate and relevant to the material you are working with, please specify the manufacturer or provide the primary chemical components of the this compound you are using.

Once you provide this information, a comprehensive guide to personal protective equipment, operational protocols, and disposal plans can be developed to ensure the safety of all laboratory personnel. This will include:

  • Detailed Personal Protective Equipment (PPE) recommendations in a clear, tabular format for easy reference.

  • Step-by-step experimental protocols for safe handling and disposal.

  • A visual workflow diagram created using Graphviz to illustrate the necessary safety procedures and logical relationships in the handling process.

Your safety is our priority, and providing precise information will allow us to deliver the most accurate and effective guidance.

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。